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  • Product: 2-[Methyl(quinazolin-4-yl)amino]acetic acid
  • CAS: 927969-38-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-[methyl(quinazolin-4-yl)amino]acetic acid

Abstract This technical guide provides a comprehensive scientific overview of the chemical structure, properties, and potential applications of 2-[methyl(quinazolin-4-yl)amino]acetic acid. The quinazoline scaffold is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of the chemical structure, properties, and potential applications of 2-[methyl(quinazolin-4-yl)amino]acetic acid. The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse pharmacological activities.[1][2][3][4][5] This document, intended for researchers, scientists, and drug development professionals, delves into the molecular characteristics of this specific derivative. It outlines a proposed synthetic route, predicted physicochemical and spectroscopic data, and explores potential biological activities based on the extensive literature on related quinazoline compounds. Detailed experimental protocols for synthesis and characterization are provided to facilitate further investigation of this promising molecule.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][5][6][7] The structural versatility of the quinazoline core allows for substitutions at various positions, leading to a wide array of analogues with distinct physicochemical and pharmacological profiles.[2] This guide focuses on a specific derivative, 2-[methyl(quinazolin-4-yl)amino]acetic acid, which incorporates a synthetically accessible N-acetic acid side chain, a feature often utilized to enhance solubility and introduce a potential coordination site for metal ions or a point of attachment for further chemical modification.

Chemical Structure and Identification

The chemical structure of 2-[methyl(quinazolin-4-yl)amino]acetic acid is characterized by a quinazoline core substituted at the 4-position with a methylamino acetic acid group.

  • IUPAC Name: 2-[methyl(quinazolin-4-yl)amino]acetic acid

  • Molecular Formula: C₁₁H₁₁N₃O₂[8]

  • Molecular Weight: 217.23 g/mol (based on the provided formula)

  • CAS Number: Not available in the searched databases.[8]

  • SMILES: CN(CC(=O)O)c1nccc2ccccc12

  • InChI Key: (Predicted) A generated InChI key would be provided upon synthesis and characterization.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-[methyl(quinazolin-4-yl)amino]acetic acid. These values are calculated using computational models and provide a preliminary assessment of the compound's druglikeness.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 217.23 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~60-70 ŲSuggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 1 (from the carboxylic acid)Contributes to solubility and potential interactions with biological targets.
Hydrogen Bond Acceptors 5 (3 from the quinazoline ring and 2 from the carboxylic acid)Influences solubility and the ability to form hydrogen bonds with target proteins.
pKa (acidic) ~3.5 - 4.5 (for the carboxylic acid)The carboxylic acid group will be ionized at physiological pH, enhancing aqueous solubility.
pKa (basic) ~4.0 - 5.0 (for the quinazoline nitrogens)The quinazoline ring can be protonated under acidic conditions.

Proposed Synthesis

A plausible and efficient synthetic route to 2-[methyl(quinazolin-4-yl)amino]acetic acid is proposed, commencing from the readily available 4-chloroquinazoline. This multi-step synthesis involves a nucleophilic aromatic substitution followed by hydrolysis.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Ester Hydrolysis 4-Chloroquinazoline 4-Chloroquinazoline Intermediate_Ester Ethyl 2-[methyl(quinazolin-4-yl)amino]acetate 4-Chloroquinazoline->Intermediate_Ester DIPEA, Acetonitrile, Reflux Ethyl 2-(methylamino)acetate Ethyl 2-(methylamino)acetate Ethyl 2-(methylamino)acetate->Intermediate_Ester Final_Product 2-[methyl(quinazolin-4-yl)amino]acetic acid Intermediate_Ester->Final_Product LiOH, THF/Water, rt caption Proposed synthetic workflow for 2-[methyl(quinazolin-4-yl)amino]acetic acid.

Caption: Proposed synthetic workflow for 2-[methyl(quinazolin-4-yl)amino]acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-[methyl(quinazolin-4-yl)amino]acetate

  • To a solution of 4-chloroquinazoline (1.0 eq) in anhydrous acetonitrile, add ethyl 2-(methylamino)acetate (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 2-[methyl(quinazolin-4-yl)amino]acetate.

Causality Behind Experimental Choices: Acetonitrile is chosen as a polar aprotic solvent to facilitate the SNAr reaction. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving it to completion. Refluxing provides the necessary activation energy for the substitution.

Step 2: Synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid

  • Dissolve the ethyl 2-[methyl(quinazolin-4-yl)amino]acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4, which should precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-[methyl(quinazolin-4-yl)amino]acetic acid.

Causality Behind Experimental Choices: A THF/water solvent system is used to ensure the solubility of both the ester and the inorganic base. Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid. Acidification is necessary to protonate the carboxylate and precipitate the final product.

Spectroscopic Characterization (Predicted)

The following tables present the predicted spectroscopic data for 2-[methyl(quinazolin-4-yl)amino]acetic acid based on known data for structurally similar quinazoline derivatives.[9][10][11][12][13]

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH2 (quinazoline ring)
~8.0 - 8.2d1HH5 or H8 (quinazoline ring)
~7.8 - 8.0t1HH6 or H7 (quinazoline ring)
~7.6 - 7.8t1HH6 or H7 (quinazoline ring)
~7.4 - 7.6d1HH5 or H8 (quinazoline ring)
~4.5s2H-CH₂- (acetic acid moiety)
~3.4s3H-CH₃ (methyl group)
~12.0br s1H-COOH (carboxylic acid proton)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~170C=O (carboxylic acid)
~160C4 (quinazoline ring)
~155C2 (quinazoline ring)
~150C8a (quinazoline ring)
~134C7 (quinazoline ring)
~128C5 (quinazoline ring)
~127C6 (quinazoline ring)
~122C8 (quinazoline ring)
~115C4a (quinazoline ring)
~55-CH₂- (acetic acid moiety)
~35-CH₃ (methyl group)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
~1620MediumC=N stretch (quinazoline ring)[9][10]
~1580MediumC=C stretch (aromatic ring)[9][10]
~1480MediumC-N stretch[9][10]
Mass Spectrometry (MS)
m/zInterpretation
217[M]⁺ (Molecular ion)
172[M - COOH]⁺
144[M - CH₂COOH]⁺

The fragmentation pattern in mass spectrometry would likely involve the loss of the carboxylic acid group and subsequent fragmentation of the quinazoline ring.[14][15]

Potential Biological Activities and Applications

While no specific biological data exists for 2-[methyl(quinazolin-4-yl)amino]acetic acid, the extensive research on quinazoline derivatives allows for informed predictions of its potential therapeutic applications. Quinazoline-based compounds are known to interact with a variety of biological targets, particularly protein kinases.[16]

Predicted Mechanism of Action: Kinase Inhibition

Many 4-aminoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[3] The nitrogen-rich quinazoline core can act as a scaffold that positions key substituents to interact with the ATP-binding pocket of these enzymes. The N-methylamino acetic acid moiety could potentially form hydrogen bonds with key residues in the kinase domain, contributing to binding affinity.

Signaling Pathway Diagram

Kinase_Inhibition_Pathway Growth_Factor Growth Factor EGFR EGFR (Tyrosine Kinase) Growth_Factor->EGFR Binds and Activates Downstream_Signaling Downstream Signaling (e.g., Ras-Raf-MAPK) EGFR->Downstream_Signaling Phosphorylates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes Target_Compound 2-[methyl(quinazolin-4-yl)amino]acetic acid Target_Compound->EGFR Inhibits ATP Binding caption Predicted inhibition of the EGFR signaling pathway. Analytical_Workflow Synthesis Synthesis and Purification Purity_Assessment Purity Assessment (HPLC, LC-MS) Synthesis->Purity_Assessment Structural_Elucidation Structural Elucidation (NMR, IR, HRMS) Purity_Assessment->Structural_Elucidation Final_Confirmation Confirmed Structure and Purity Structural_Elucidation->Final_Confirmation caption Analytical workflow for compound characterization.

Caption: Analytical workflow for compound characterization.

Safety and Handling

As with any novel chemical compound, 2-[methyl(quinazolin-4-yl)amino]acetic acid should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A full safety data sheet (SDS) should be developed once the toxicological properties have been evaluated.

Conclusion

2-[methyl(quinazolin-4-yl)amino]acetic acid represents a promising, yet underexplored, derivative of the pharmacologically significant quinazoline scaffold. This technical guide provides a foundational resource for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic data offer a valuable reference for future experimental work. Further investigation into the biological activities of this compound, particularly as a kinase inhibitor, is warranted and could lead to the development of novel therapeutic agents.

References

  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). IntechOpen. [Link]

  • Quinazoline Derivatives and it is Applications. (n.d.). SUE Academics. [Link]

  • Chen, X., et al. (2015). Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature. Synthesis, 47(13), 2055-2062. [Link]

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (2024). University of Southampton ePrints. [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (n.d.). PMC. [Link]

  • 2-[methyl(quinazolin-4-yl)amino]aceticacid. (n.d.). Thoreauchem. [Link]

  • Culbertson, H., et al. (n.d.). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020). IntechOpen. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (n.d.). Semantic Scholar. [Link]

  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. (n.d.). ResearchGate. [Link]

  • Supporting Information for publications. (n.d.). [Source not further specified]. [Link]

  • The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. (n.d.). ResearchGate. [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.). ResearchGate. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC. [Link]

  • SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. (n.d.). CyberLeninka. [Link]

  • 13C-NMR data of compounds (A4-A6). (n.d.). ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC. [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025). MDPI. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC. [Link]

  • Discovery of Quinazolines as Histamine H4 Receptor Inverse Agonists Using a Scaffold Hopping Approach. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). PubMed. [Link]

  • SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. (2025). CHEMICAL PROBLEMS. [Link]

  • Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). ACS Publications. [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2002).
  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. [Link]

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. (n.d.). PMC. [Link]

  • and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. (n.d.). Rsc.org. [Link]

  • Development of a synthetic equivalent of α,α-dicationic acetic acid leading to unnatural amino acid derivatives via tetrafunctionalized methanes. (2022). Organic & Biomolecular Chemistry. [Link]

  • 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives... (n.d.). ResearchGate. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]

  • Recent advances in the biological activity of quinazoline. (n.d.). Int J Pharm Chem Anal. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). [Source not further specified]. [Link]

Sources

Exploratory

2-[methyl(quinazolin-4-yl)amino]acetic acid molecular weight and exact mass

An in-depth technical analysis of 2-[methyl(quinazolin-4-yl)amino]acetic acid requires a rigorous understanding of its physicochemical properties, synthesis mechanics, and analytical validation. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-[methyl(quinazolin-4-yl)amino]acetic acid requires a rigorous understanding of its physicochemical properties, synthesis mechanics, and analytical validation. As a Senior Application Scientist, I approach this compound not just as a static chemical structure, but as a dynamic building block critical to the development of targeted kinase inhibitors.

This guide provides a comprehensive framework for synthesizing, characterizing, and applying this quinazoline derivative, ensuring that every protocol is grounded in causality and self-validating logic.

Chemical Identity & Fundamental Properties

In drug development, distinguishing between a compound's molecular weight and its exact mass is a critical prerequisite for structural validation. The molecular weight is the abundance-weighted average of all isotopes, used primarily for stoichiometric calculations during synthesis[1]. Conversely, the exact mass (monoisotopic mass) is calculated using only the most abundant isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O)[2].

When utilizing High-Resolution Mass Spectrometry (HRMS) to confirm the identity of 2-[methyl(quinazolin-4-yl)amino]acetic acid, relying on the nominal mass (217 Da) is a common pitfall that can lead to false positives from isobaric impurities. The exact mass (217.0851 Da) must be used to calculate the expected mass-to-charge ratio ( m/z ) to sub-ppm accuracy.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-[methyl(quinazolin-4-yl)amino]acetic acid
Molecular Formula C 11​ H 11​ N 3​ O 2​
Molecular Weight 217.22 g/mol
Exact Mass (Monoisotopic) 217.0851 Da
Expected [M+H] + m/z 218.0924
PubChem Substance ID 329819188

Synthesis Methodology: Nucleophilic Aromatic Substitution (S N​ Ar)

The most efficient route to synthesize this compound is via an S N​ Ar reaction between 4-chloroquinazoline and sarcosine (N-methylglycine).

Causality in Experimental Design: The C4 position of the quinazoline ring is highly electrophilic due to the electron-withdrawing effect of the two adjacent ring nitrogens. Sarcosine acts as the nucleophile. The inclusion of N,N-Diisopropylethylamine (DIPEA) is non-negotiable; as a sterically hindered, non-nucleophilic base, it scavenges the HCl generated during the reaction. Without DIPEA, the secondary amine of sarcosine would rapidly protonate, extinguishing its nucleophilicity and halting the reaction. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the anionic Meisenheimer complex intermediate, drastically accelerating the reaction kinetics.

Self-Validating Synthesis Protocol
  • Preparation: Dissolve 4-chloroquinazoline (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF under a nitrogen atmosphere.

  • Reagent Addition: Add sarcosine (1.2 eq, 12 mmol) followed by DIPEA (2.5 eq, 25 mmol). The excess base ensures complete neutralization of both the carboxylic acid proton and the generated HCl.

  • Reaction: Heat the mixture to 80°C with continuous stirring for 4–6 hours.

  • In-Process Validation: At the 4-hour mark, extract a 10 µL aliquot, dilute in 1 mL methanol, and analyze via rapid LC-MS. The reaction is only deemed complete when the electrophile peak ( m/z ~165) is entirely consumed and replaced by the product peak ( m/z 218.0924). If starting material persists, add an additional 0.5 eq of DIPEA and heat for 1 more hour.

  • Workup: Cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water.

  • Precipitation: Carefully adjust the pH to ~4.0 using 1M HCl. The target compound will precipitate as a free acid. Filter the solid, wash with cold water, and dry under a vacuum.

  • Purification: Purify the crude solid via preparative HPLC (C18 column, Water/Acetonitrile gradient) to achieve >98% purity.

Synthesis S1 4-Chloroquinazoline (Electrophile) S3 SNAr Reaction (DIPEA, DMF, 80°C) S1->S3 S2 Sarcosine (Nucleophile) S2->S3 S4 Meisenheimer Complex (Intermediate) S3->S4 S5 Crude Product (Acid Precipitation) S4->S5 S6 Pure Compound (Prep-HPLC) S5->S6

Synthesis workflow of 2-[methyl(quinazolin-4-yl)amino]acetic acid via SNAr reaction.

Analytical Characterization: Exact Mass Determination via LC-HRMS

To conclusively verify the C 11​ H 11​ N 3​ O 2​ elemental composition, High-Resolution Mass Spectrometry (HRMS) via an Orbitrap or Time-of-Flight (TOF) analyzer is required.

Causality in Experimental Design: Electrospray Ionization (ESI) in positive mode is chosen because the tertiary amine and the quinazoline nitrogens readily accept protons. The addition of 0.1% formic acid to the LC mobile phase serves a dual purpose: it acts as an ion-pairing agent to improve chromatographic peak shape on the C18 column, and it forces the equilibrium toward the protonated state, drastically enhancing the ESI+ signal-to-noise ratio.

Self-Validating LC-HRMS Protocol
  • System Calibration (Validation Step): Prior to sample injection, infuse a standard positive ion calibration solution (e.g., Pierce LTQ Velos). The instrument must demonstrate a mass accuracy error of <2 ppm. Run a solvent blank (50:50 Water:MeCN) to rule out column carryover.

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Ionization & Detection: Operate the ESI source in positive mode. Set the HRMS resolution to at least 60,000 (at m/z 200).

  • Data Analysis: Extract the ion chromatogram for the theoretical exact mass of [M+H] + ( m/z 218.0924). The observed mass must fall within a ±5 ppm window of the theoretical mass to confirm the identity.

Analytical A Sample Prep (1 µg/mL in MeOH) B LC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D HRMS Detection (Orbitrap/TOF) C->D E Data Analysis ([M+H]+ = 218.0924 Da) D->E

LC-HRMS analytical workflow for exact mass determination and validation.

Pharmacological & Biological Relevance

Quinazoline derivatives are foundational to modern targeted oncology, serving as the core scaffold for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors such as gefitinib, erlotinib, and afatinib[3]. The nitrogen-rich 4-aminoquinazoline core acts as an ATP-competitive inhibitor, forming critical hydrogen bonds with the hinge region of the kinase domain (specifically interacting with the Met793 residue in EGFR)[4].

The specific incorporation of an N-methyl acetic acid moiety at the C4 position—as seen in 2-[methyl(quinazolin-4-yl)amino]acetic acid—provides a highly versatile synthetic handle. The carboxylic acid can be readily converted into various amides to explore Structure-Activity Relationships (SAR)[5]. Furthermore, this handle is frequently utilized by drug development professionals to attach the quinazoline warhead to E3 ligase ligands via PEG linkers, facilitating the synthesis of targeted PROTACs (Proteolysis Targeting Chimeras) designed to degrade mutant EGFR proteins rather than merely inhibiting them.

References

  • Title: Nitrosoantipyrine | C11H11N3O2 | CID 13443 - PubChem - NIH (Reference for exact mass calculation parameters of C 11​ H 11​ N 3​ O 2​ ) Source: nih.gov URL: [Link]

  • Title: In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - PMC Source: nih.gov URL: [Link]

  • Title: Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC Source: nih.gov URL: [Link]

  • Title: Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC Source: nih.gov URL: [Link]

Sources

Foundational

Whitepaper: The Molecular Siege: Unraveling the Mechanism of Action of Quinazoline-4-Amino Acid Derivatives in Oncology

Abstract The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its rigid, heterocyclic structure serves as a "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its rigid, heterocyclic structure serves as a "privileged scaffold," adept at fitting into the ATP-binding pockets of various protein kinases. This in-depth technical guide elucidates the core mechanisms of action for quinazoline-4-amino acid derivatives, a prominent class of kinase inhibitors. We will dissect their molecular interactions with key oncogenic drivers, primarily focusing on the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This guide moves beyond a simple recitation of facts to explain the causality behind their biological effects, detailing the disruption of critical signaling cascades that govern cell proliferation, survival, and angiogenesis. Furthermore, we provide a validated workflow of experimental protocols essential for characterizing these compounds, ensuring a self-validating system for researchers in the field.

Introduction: The Quinazoline Core as a "Privileged Scaffold"

In the landscape of oncology drug discovery, the quest for selective, potent inhibitors of dysregulated cellular signaling pathways is paramount. Protein kinases, which control virtually all aspects of cell life, are primary targets due to their frequent mutation or overexpression in cancer.[1] The 4-aminoquinazoline core has emerged as a highly successful pharmacophore in this arena, forming the structural backbone of numerous FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib.[2][3] These molecules have revolutionized the treatment of specific cancer subtypes, most notably non-small cell lung cancer (NSCLC).[4]

The success of the quinazoline scaffold lies in its ability to mimic the purine ring of ATP, allowing it to function as a competitive inhibitor within the kinase domain. This guide will explore the precise molecular mechanisms that enable these derivatives to exert their potent antitumor effects.

Primary Molecular Targets: The Kinase Lock and the Quinazoline Key

While quinazoline derivatives can be engineered to target a range of kinases, their most significant impact has been against receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth and survival.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a member of the ErbB family of receptors, and its overexpression or activating mutations are well-established oncogenic events in various cancers, including lung, breast, and pancreatic cancer.[5][6] EGFR activation triggers multiple downstream signaling cascades that promote cell proliferation and survival.[6] Quinazoline derivatives are highly effective EGFR inhibitors, and the quinazoline core shows a high affinity for the EGFR kinase active site.[2]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[7] VEGFRs, particularly VEGFR-2, are the primary mediators of this process.[8] By inhibiting VEGFR-2, quinazoline derivatives can starve tumors of the blood supply necessary for their expansion, representing a potent anti-angiogenic strategy.[7][9] Many derivatives have been developed as dual EGFR/VEGFR inhibitors, tackling both proliferation and angiogenesis simultaneously.[6]

  • Other Kinase Targets: The versatility of the quinazoline scaffold allows for its adaptation to inhibit other important kinase families, such as Phosphatidylinositol 3-kinases (PI3Ks) and Aurora kinases, further broadening their therapeutic potential.[10][11]

Mechanism of Action at the Molecular Level

The inhibitory action of quinazoline-4-amino acid derivatives is a sophisticated interplay of structural chemistry and protein architecture.

ATP-Competitive Inhibition

The fundamental mechanism involves the quinazoline derivative occupying the ATP-binding pocket of the target kinase. The 4-anilinoquinazoline core is a critical pharmacophore for this action.[12] Specifically, the nitrogen atom at position 1 (N-1) of the quinazoline ring typically forms a crucial hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR) in the "hinge region" of the kinase domain.[12] This anchors the inhibitor in place, physically blocking ATP from binding and preventing the transfer of a phosphate group to substrate proteins. This cessation of kinase activity halts the entire downstream signaling cascade.

Reversible vs. Irreversible Inhibition

Quinazoline inhibitors can be classified based on their binding mode:

  • Reversible Inhibitors: First-generation inhibitors like gefitinib and erlotinib bind non-covalently to the active site and can dissociate from the enzyme. Their efficacy depends on maintaining a sufficient therapeutic concentration.

  • Irreversible Inhibitors: Second-generation inhibitors, such as afatinib, were designed to overcome resistance. They feature a reactive group, often an acrylamide moiety, at the C6 or C7 position.[13] After initial binding, this group forms a permanent covalent bond with a nearby cysteine residue (Cys773 in the EGFR active site), leading to irreversible inactivation of the enzyme.[4][13]

Core Structure-Activity Relationships (SAR)

The potency and selectivity of these inhibitors are dictated by specific chemical modifications to the core scaffold:

  • C4-Anilino Group: This group occupies the region where the adenine of ATP would bind. Substitutions on this aniline ring are critical for potency. Small, lipophilic groups, such as a 3-chloro or 3-bromo substituent, are often favored for strong EGFR inhibition.[12]

  • C6 and C7 Positions: These positions are solvent-exposed, making them ideal sites for modification to enhance solubility, pharmacokinetic properties, and potency.[5][12] Attaching solubilizing groups or moieties that can form additional interactions (like the acrylamide for irreversible binding) is a common strategy.[5][13]

Disruption of Oncogenic Signaling Cascades

By blocking kinase activity at the cell surface, quinazoline derivatives trigger a cascade of downstream effects that culminate in tumor growth inhibition.

The EGFR Signaling Pathway: Halting Proliferation and Inducing Apoptosis

Inhibition of EGFR blocks two main signaling pathways:

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. By preventing EGFR autophosphorylation, quinazoline derivatives inhibit the activation of PI3K and its downstream effector Akt.[10] This leads to cell cycle arrest, often at the G1 phase, and the induction of apoptosis (programmed cell death) through the mitochondrial pathway.[10][14]

  • The RAS/RAF/MEK/ERK Pathway: This pathway is a primary driver of cell proliferation. EGFR inhibition prevents the activation of this MAPK cascade, further contributing to the halt in cell division.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Promotes Quinazoline Quinazoline-4-Amino Acid Derivative Quinazoline->EGFR INHIBITS EGF EGF Ligand EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling cascade by quinazoline derivatives.
The VEGFR Signaling Pathway: Inducing Anti-Angiogenesis

VEGF binding to VEGFR-2 on endothelial cells is the primary trigger for angiogenesis. Quinazoline-based VEGFR-2 inhibitors block the autophosphorylation of the receptor, thereby shutting down pro-angiogenic signaling.[7] A key pathway affected is the VEGFR-2-mediated Akt/mTOR/p70s6k pathway.[7] Inhibition of this pathway prevents the endothelial cell proliferation, migration, and tube formation required to build new blood vessels, effectively cutting off the tumor's nutrient supply.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates AKT Akt VEGFR2->AKT Activates Angiogenesis Cell Proliferation Migration, Survival (Angiogenesis) PLCg->Angiogenesis Promotes mTOR mTOR AKT->mTOR p70s6k p70s6k mTOR->p70s6k p70s6k->Angiogenesis Promotes Quinazoline Quinazoline-4-Amino Acid Derivative Quinazoline->VEGFR2 INHIBITS VEGF VEGF Ligand VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 anti-angiogenic pathway.

Experimental Validation and Characterization Workflow

A rigorous, multi-step experimental workflow is crucial to validate the mechanism of action of a novel quinazoline derivative. This process forms a self-validating system, where results from each stage inform and corroborate the others.

Workflow cluster_biochem Biochemical & In Vitro cluster_cellular Cellular Mechanism cluster_target Target Validation KinaseAssay 1. In Vitro Kinase Assay (Determine IC50) CellProlif 2. Antiproliferation Assay (MTT / SRB) (Determine GI50) KinaseAssay->CellProlif Potent compounds advance CellCycle 3. Cell Cycle Analysis (Flow Cytometry) CellProlif->CellCycle Active compounds advance Apoptosis 4. Apoptosis Assay (Annexin V) CellCycle->Apoptosis WesternBlot 5. Western Blot (Confirm Target Inhibition & Downstream Signaling) Apoptosis->WesternBlot Confirm MoA Start Synthesized Compound Start->KinaseAssay

Caption: Experimental workflow for characterizing quinazoline inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

Rationale: This initial screen directly measures the compound's ability to inhibit the enzymatic activity of the purified target kinase, providing a quantitative IC50 value (the concentration required to inhibit 50% of enzyme activity).

Methodology:

  • Plate Preparation: To a 96-well plate, add the purified recombinant human EGFR kinase domain.

  • Compound Addition: Add the test quinazoline derivative in a series of dilutions (e.g., 10-point, 3-fold serial dilution) to the wells. Include a positive control (e.g., Gefitinib) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate (a synthetic peptide like poly(Glu,Tyr)4:1) and ATP.

  • Reaction Progression: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Reaction Termination & Detection: Stop the reaction. The amount of phosphorylated substrate is quantified, typically using an ELISA-based method with a phosphorylation-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol: Antiproliferative Activity (SRB Assay)

Rationale: This assay determines the compound's effect on cell viability and proliferation in a cellular context, providing a GI50 (concentration for 50% growth inhibition) or IC50 value.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells, known for EGFR expression) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinazoline derivative for 72 hours.

  • Cell Fixation: Gently wash the cells with PBS, then fix them by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) and stain for 30 minutes.

  • Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye by adding 10 mM Tris base solution.

  • Readout: Measure the optical density (absorbance) at ~510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 value.

Protocol: Target Engagement and Pathway Analysis (Western Blotting)

Rationale: This gold-standard technique provides direct evidence of target inhibition within the cell. It visualizes the phosphorylation status of the target kinase and its downstream signaling proteins, confirming the mechanism of action.

Methodology:

  • Cell Treatment & Lysis: Grow cancer cells to 70-80% confluency. Starve the cells (serum-free media) for 12-24 hours to reduce basal signaling. Pre-treat with the quinazoline derivative at various concentrations for 2-4 hours. Stimulate the cells with the appropriate ligand (e.g., EGF for 15 minutes) to activate the pathway.

  • Protein Extraction: Immediately place plates on ice, wash with cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target (e.g., p-EGFR, p-Akt) and the total form of the protein (e.g., Total EGFR, Total Akt). A loading control (e.g., GAPDH, β-actin) is essential.

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager or X-ray film.

  • Analysis: The decrease in the signal from the phospho-specific antibody in compound-treated cells (relative to the total protein and loading control) confirms target inhibition.

Data Synthesis and Interpretation

The following table presents representative data for hypothetical quinazoline-4-amino acid derivatives, illustrating how results from the described assays are synthesized to build a comprehensive profile of a compound.

Compound IDTarget KinaseKinase IC50 (nM)A549 Cell GI50 (nM)Effect on p-EGFR (at 100 nM)Cell Cycle Effect
Q-AA-01 EGFR (WT)5.225.795% InhibitionG1 Arrest
Q-AA-02 VEGFR-210.8>10,000 (HUVEC)N/ANo Effect
Q-AA-03 EGFR/VEGFR-28.1 / 15.345.188% InhibitionG1 Arrest
Control Gefitinib3.722.498% InhibitionG1 Arrest

Data is illustrative and not from a specific publication.

Interpretation:

  • Q-AA-01 is a potent and selective EGFR inhibitor with excellent correlation between biochemical (kinase IC50) and cellular (A549 GI50) activity. Western blot and cell cycle data confirm its on-target mechanism.

  • Q-AA-02 is a potent VEGFR-2 inhibitor but shows low cytotoxicity against a cancer cell line, which is expected for a pure anti-angiogenic agent. Its effects would be better measured in endothelial cell (e.g., HUVEC) migration or tube formation assays.

  • Q-AA-03 demonstrates dual activity, a desirable profile for simultaneously targeting tumor cell proliferation and angiogenesis.

Conclusion and Future Directions

Quinazoline-4-amino acid derivatives are a clinically validated and chemically versatile class of compounds that function primarily as ATP-competitive kinase inhibitors. Their mechanism of action is centered on the direct inhibition of key oncogenic drivers like EGFR and VEGFR, leading to the shutdown of pro-survival and pro-angiogenic signaling pathways. This results in potent anti-tumor effects, including the inhibition of proliferation, induction of apoptosis, and suppression of angiogenesis.

The future of quinazoline-based drug discovery lies in several key areas:

  • Overcoming Resistance: Designing third- and fourth-generation inhibitors that are effective against acquired resistance mutations (e.g., EGFR T790M).[5]

  • Dual/Multi-Targeting: Developing single molecules that inhibit multiple critical nodes in cancer signaling networks (e.g., dual PI3K/HDAC or EGFR/c-Met inhibitors) to achieve synergistic effects and prevent pathway crosstalk.[15][16]

  • Improving Selectivity: Fine-tuning the scaffold to create inhibitors with higher selectivity for specific kinases, thereby reducing off-target effects and improving the therapeutic window.

A thorough understanding of the molecular mechanism, guided by the robust experimental workflow detailed herein, is essential for the continued success and evolution of this remarkable class of anticancer agents.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Innovare Academic Sciences. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). MDPI. [Link]

  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (n.d.). PubMed Central. [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). PubMed Central. [Link]

  • Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. (2025). Taylor & Francis Online. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Taylor & Francis Online. [Link]

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed. [Link]

  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023). PubMed. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). ScienceDirect. [Link]

  • Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. (n.d.). SciSpace. [Link]

  • Synthesis and biological evaluation of some amino- and sulfanyl-3H -quinazolin-4-one derivatives as potential anticancer agents. (2025). ResearchGate. [Link]

  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (2018). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PubMed Central. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2025). Taylor & Francis Online. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). ResearchGate. [Link]

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). American Association for Cancer Research. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Taylor & Francis Online. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Frontiers. [Link]

  • Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. (2001). PubMed. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. [Link]

  • Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. (1999). ACS Publications. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives Bearing Amino Acid Moiety as Potential EGFR Kinase Inhibitors. (2017). PubMed. [Link]

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Exploratory

Biological Activity of N-Methylglycine Substituted Quinazolines: A Technical Guide to Next-Generation Pharmacophores

Executive Summary & Structural Rationale Quinazolines represent a privileged class of nitrogen-containing heterocyclic pharmacophores, widely recognized for their exceptional target-binding versatility in oncology, infec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Quinazolines represent a privileged class of nitrogen-containing heterocyclic pharmacophores, widely recognized for their exceptional target-binding versatility in oncology, infectious diseases, and neurology. However, the classical quinazoline scaffold often suffers from poor aqueous solubility and limited structural flexibility, which can hinder its pharmacokinetic profile and lead to multidrug resistance (MDR).

The strategic incorporation of N-methylglycine (sarcosine) into the quinazoline framework has emerged as a transformative approach in rational drug design. As a secondary amino acid, N-methylglycine serves multiple critical functions:

  • Physicochemical Modulation: The tertiary nitrogen formed upon substitution enhances the lipophilicity-solubility balance, allowing for better membrane permeation without sacrificing aqueous solubility.

  • Synthetic Precursor for 1,3-Dipoles: N-methylglycine is an ideal precursor for generating azomethine ylides. Because it lacks a primary amine, it avoids over-alkylation side reactions, enabling clean [3+2] cycloadditions to form complex spiro-fused or nanohybrid structures[1].

  • Overcoming MDR: Functionalization with sarcosine derivatives has been shown to yield highly potent inhibitors of ATP-binding cassette (ABC) transporters, specifically ABCG2, restoring cellular sensitivity to cytostatic agents[2].

This whitepaper synthesizes the latest mechanistic insights, biological activities, and validated experimental workflows for N-methylglycine substituted quinazolines, providing a comprehensive guide for drug development professionals.

Mechanisms of Action & Biological Applications

Photobiological Antineoplastic Activity via Nanohybrids

Recent advancements have leveraged N-methylglycine in a modified Prato reaction to synthesize quinazolinone-fulleropyrrolidine nanohybrids (e.g., Q3C60M and Q3C70M)[3]. By fusing the quinazolinone core to C60 or C70 fullerenes via a pyrrolidine ring derived from sarcosine, researchers have created compounds with profound photobiological antineoplastic properties.

Mechanistic Causality: Upon photoactivation, these nanohybrids generate Reactive Oxygen Species (ROS), inducing severe mitochondrial stress. This stress upregulates pro-apoptotic BAX proteins and downregulates anti-apoptotic BCL-2 proteins, leading to the release of Cytochrome C and the subsequent cleavage of Caspases 3 and 7. Notably, Q3C70M demonstrates heightened cytotoxicity by actively overcoming conventional chemotherapy resistance through the promotion of cancer cell differentiation and reduction of Cyclin A levels[3].

ApoptosisPathway Nanohybrid Quinazolinone-Fulleropyrrolidine Nanohybrid (Q3C60M/Q3C70M) ROS Reactive Oxygen Species (ROS) Nanohybrid->ROS Photoactivation BAX Pro-apoptotic BAX ↑ Nanohybrid->BAX Upregulates BCL2 Anti-apoptotic BCL-2 ↓ Nanohybrid->BCL2 Downregulates CytoC Cytochrome C Release ROS->CytoC Mitochondrial Stress BAX->CytoC Pore Formation BCL2->CytoC Inhibits (Blocked) Caspase Cleaved Caspase 3/7 CytoC->Caspase Activation Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution

Fig 1: Apoptotic signaling pathway modulated by Q3C60M/Q3C70M nanohybrids.

Multidrug Resistance (MDR) Reversal via ABCG2 Inhibition

MDR in oncology is frequently driven by the overexpression of the ABCG2 transport protein, which effluxes chemotherapeutic agents at the cost of ATP hydrolysis. Structure-Activity Relationship (SAR) studies demonstrate that 2,4-disubstituted quinazoline derivatives—often incorporating amino acid-derived functional groups like N-methylglycine—act as potent, selective inhibitors of ABCG2[2]. By binding to the transporter, these derivatives block the efflux pump mechanism, thereby restoring the intracellular accumulation and efficacy of primary cytostatic drugs.

Spiro-Linked Quinazolines for Antibacterial and Cognitive Applications

Spiro-fused heterocycles possess unique 3D conformations that allow them to interact with complex biological targets more effectively than flat, planar aromatic rings. The reaction of unstabilized azomethine ylides (generated in situ from N-methylglycine and paraformaldehyde) with quinazoline-based dipolarophiles yields spiro-linked quinazolines. These compounds exhibit high antibacterial efficacy and show potential as cognitive-promoting agents[1].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of N-methylglycine-derived quinazolines. Each step includes the mechanistic rationale behind the experimental conditions.

Protocol 1: Synthesis of Quinazolinone-Fulleropyrrolidine Nanohybrids (Modified Prato Reaction)

This protocol describes the three-component, one-pot synthesis of Q3C60/Q3C70 nanohybrids[3].

Reagents: Quinazolinone precursor (QP3Al), Fullerene (C60 or C70), N-methylglycine (Sarcosine), Toluene (anhydrous). Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 eq of C60 or C70 fullerene in anhydrous toluene. Rationale: Toluene is utilized due to its excellent solvating power for highly lipophilic fullerenes and its high boiling point (110°C), which provides the necessary thermal energy to overcome the activation barrier of the cycloaddition.

  • Reagent Addition: Add 1.5 eq of the quinazolinone precursor (QP3Al) and 2.5 eq of N-methylglycine.

  • Inert Atmosphere: Purge the system with gaseous Argon for 15 minutes. Rationale: Fullerenes are highly susceptible to oxidation at elevated temperatures; an inert atmosphere prevents the formation of fullerene epoxides.

  • Reflux & Cycloaddition: Heat the mixture to reflux. N-methylglycine condenses with the aldehyde/ketone functionality of the precursor, followed by decarboxylation to form a reactive azomethine ylide. This 1,3-dipole immediately undergoes a [3+2] cycloaddition across a [6,6] double bond of the fullerene cage.

  • Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a toluene/ethyl acetate eluent. The C60 reaction typically requires 8 hours, while C70 requires optimized timing due to differing electron affinities.

  • Purification: Evaporate the solvent under reduced pressure and purify the crude mixture via silica gel column chromatography to isolate the pure nanohybrid.

Protocol 2: Synthesis of Spiro-Linked Quinazolines via Azomethine Ylide

This protocol outlines the generation of spiro-quinazolines[1].

Procedure:

  • Ylide Generation: Suspend N-methylglycine (1.2 eq) and paraformaldehyde (1.5 eq) in anhydrous toluene. Rationale: Paraformaldehyde is used instead of aqueous formaldehyde to maintain anhydrous conditions, preventing the premature hydrolysis of the iminium intermediate before decarboxylation occurs.

  • Dipolarophile Addition: Add the functionalized quinazoline derivative (1.0 eq) containing an exocyclic alkene (the dipolarophile).

  • Thermal Activation: Reflux the mixture at 110°C for 4-6 hours. The thermal decomposition of the sarcosine-paraformaldehyde adduct generates the unstabilized azomethine ylide, which rapidly traps the quinazoline alkene in a highly regioselective [3+2] cycloaddition.

  • Isolation: Cool to room temperature, wash with saturated aqueous NaHCO3 to remove unreacted amino acid, extract with dichloromethane, and purify via flash chromatography.

SyntheticWorkflow Sarcosine N-Methylglycine (Sarcosine) Ylide Azomethine Ylide (In Situ 1,3-Dipole) Sarcosine->Ylide Condensation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Ylide Cycloaddition [3+2] Cycloaddition (Reflux, Toluene) Ylide->Cycloaddition Quinazoline Quinazoline Alkene (Dipolarophile) Quinazoline->Cycloaddition Product Spiro-Linked Quinazoline Cycloaddition->Product Ring Closure

Fig 2: Synthetic workflow for Spiro-Quinazolines via Azomethine Ylide cycloaddition.

Quantitative Data Presentation

The following table summarizes the comparative biological activities of key N-methylglycine substituted and related quinazoline derivatives, highlighting their target specificity and potency.

Compound Class / DesignationPrimary Biological TargetMechanism of ActionEfficacy / IC50Key Cell Lines Tested
Q3C60M Nanohybrid Apoptotic Pathway (BAX)ROS generation, Cytochrome C release, Caspase 3/7 cleavageSignificant apoptosis inductionSolid tumor models (in vitro)
Q3C70M Nanohybrid Cell Cycle (Cyclin A)Overcomes chemo-resistance via cell differentiationHigh cytotoxicity, BCL-2 downregulationChemo-resistant tumor lines
Compound 31 (2,4-substituted) ABCG2 TransporterCompetitive inhibition of ATP-dependent efflux pumpIC50: 55 nMMultidrug-resistant (MDR) lines
Spiro-Quinazolines (Ylide-derived) Bacterial cell wall / CNSStructural disruption / cognitive promotionBroad-spectrum inhibitionPathogenic bacterial strains

Data synthesized from foundational SAR and photobiological studies[1],[2],[3].

References

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles Source: PMC / Molecules URL
  • Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2 Source: PubMed / European Journal of Medicinal Chemistry URL
  • Pioneering the Photoactive Relevance of Quinazolinone-Fullereropyrrolidine Nanohybrids To Address Chemotherapeutic Resistance in Cancer Source: PubMed / ACS Medicinal Chemistry Letters URL

Sources

Foundational

2-[methyl(quinazolin-4-yl)amino]acetic acid safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of 2-[methyl(quinazolin-4-yl)amino]acetic acid for Research and Development Disclaimer: The following guide is intended for informational purposes for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-[methyl(quinazolin-4-yl)amino]acetic acid for Research and Development

Disclaimer: The following guide is intended for informational purposes for researchers, scientists, and drug development professionals. 2-[methyl(quinazolin-4-yl)amino]acetic acid is a research chemical with limited available safety data. Therefore, it should be handled with the utmost care, assuming it is potentially hazardous until proven otherwise. This guide is based on general principles of laboratory safety and information on structurally related compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction and Hazard Identification

2-[methyl(quinazolin-4-yl)amino]acetic acid is a heterocyclic compound incorporating a quinazoline core structure. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. However, the toxicological properties of this specific compound have not been thoroughly investigated.

1.1. Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC11H11N3O2ChemSpider
Molecular Weight217.23 g/mol ChemSpider
AppearanceSolid (assumed)---
SolubilityNot determined---

1.2. Hazard Identification

In the absence of specific toxicity data, a precautionary approach is mandatory. The primary hazards are anticipated to be:

  • Acute Toxicity (Oral, Dermal, Inhalation): Unknown. Assumed to be harmful.

  • Skin Corrosion/Irritation: Potential for irritation based on the presence of the acetic acid moiety and the heterocyclic amine structure.

  • Serious Eye Damage/Irritation: Potential for serious eye irritation.

  • Respiratory or Skin Sensitization: Unknown.

  • Germ Cell Mutagenicity: Unknown.

  • Carcinogenicity: Unknown.

  • Reproductive Toxicity: Unknown.

Based on these unknowns, 2-[methyl(quinazolin-4-yl)amino]acetic acid should be handled as a compound of unknown toxicity.

Risk Assessment and Control Measures

A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the potential routes of exposure and implementing appropriate control measures.

2.1. Engineering Controls

  • Chemical Fume Hood: All work involving the handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

2.2. Personal Protective Equipment (PPE)

A standard PPE ensemble for handling chemicals of unknown toxicity is required.

PPE ItemSpecificationRationale
Gloves Nitrile, with appropriate thickness and breakthrough time.Prevents skin contact. Double-gloving is recommended for handling neat material.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and dust.
Lab Coat Flame-resistant, fully buttoned.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for weighing large quantities or if there is a potential for aerosol generation.Prevents inhalation of fine powders.

Diagram: PPE Selection Workflow

PPE_Selection start Start: Handling 2-[methyl(quinazolin-4-yl)amino]acetic acid weighing Weighing Solid? start->weighing solution Working with Solution? weighing->solution No respirator Add NIOSH-approved Respirator weighing->respirator Yes ppe_base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solution->ppe_base No face_shield Consider Face Shield in addition to Goggles solution->face_shield Yes end Proceed with Experiment ppe_base->end respirator->solution face_shield->ppe_base

Caption: PPE selection decision tree for handling the compound.

Safe Handling and Storage Protocols

3.1. Handling Solid Material

  • Preparation: Designate a specific area within the chemical fume hood for handling. Ensure all necessary equipment (spatulas, weigh boats, etc.) and waste containers are present.

  • Weighing: To minimize the generation of dust, use a microbalance within an enclosure or a balance with a draft shield inside the fume hood.

  • Transfer: Use appropriate tools to transfer the solid. Avoid scooping in a manner that creates airborne dust.

  • Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.

3.2. Preparing Solutions

  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid heating unless the thermal stability of the compound is known.

  • Storage of Solutions: Store solutions in clearly labeled, sealed containers.

3.3. Storage

  • Container: Store in a tightly sealed, labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Access: Restrict access to authorized personnel only.

Emergency Procedures

Diagram: Emergency Response Flowchart

Emergency_Response start Emergency Event spill Chemical Spill start->spill exposure Personal Exposure start->exposure fire Fire start->fire spill_small Small Spill? spill->spill_small exposure_type Exposure Type? exposure->exposure_type fire_small Small & Contained? fire->fire_small spill_large Large Spill: Evacuate Area Alert EHS spill_small->spill_large No spill_contain Contain with Absorbent Decontaminate Area Dispose as Hazardous Waste spill_small->spill_contain Yes skin_contact Skin Contact: Remove Contaminated Clothing Wash with Soap & Water for 15 min exposure_type->skin_contact Skin eye_contact Eye Contact: Rinse with Eyewash for 15 min exposure_type->eye_contact Eye inhalation Inhalation: Move to Fresh Air exposure_type->inhalation Inhalation seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical fire_extinguish Use Appropriate Extinguisher (Dry Chemical, CO2, Foam) fire_small->fire_extinguish Yes fire_large Large Fire: Activate Alarm Evacuate fire_small->fire_large No

Caption: Decision-making flowchart for emergency situations.

4.1. Spills

  • Small Spills: For small spills of the solid, carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

4.2. Exposure

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

4.3. Fire

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water, which could scatter the material.

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing 2-[methyl(quinazolin-4-yl)amino]acetic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

The safe handling of 2-[methyl(quinazolin-4-yl)amino]acetic acid requires a conservative and proactive approach due to the limited availability of specific safety data. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can minimize their risk of exposure and safely work with this compound.

References

  • PubChem. 2-(methyl(quinazolin-4-yl)amino)acetic acid. National Center for Biotechnology Information. [Link]

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-[methyl(quinazolin-4-yl)amino]acetic acid in Dimethyl Sulfoxide (DMSO)

Abstract This technical guide provides a comprehensive overview of the solubility profile of 2-[methyl(quinazolin-4-yl)amino]acetic acid in dimethyl sulfoxide (DMSO). As a pivotal parameter in early-stage drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-[methyl(quinazolin-4-yl)amino]acetic acid in dimethyl sulfoxide (DMSO). As a pivotal parameter in early-stage drug discovery and development, a thorough understanding of a compound's solubility is critical for ensuring the reliability of in vitro assays, guiding formulation development, and predicting in vivo behavior. This document outlines the theoretical considerations governing the solubility of this quinazoline derivative in DMSO, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and offers insights into data interpretation and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of success.[1][2] Poor solubility can lead to underestimated potency in biological assays, erratic absorption, and insufficient bioavailability, ultimately resulting in the failure of an otherwise promising compound.[3] The compound at the center of this guide, 2-[methyl(quinazolin-4-yl)amino]acetic acid, belongs to the quinazoline class of compounds, a scaffold known for its diverse pharmacological activities.[4][5][6][7] However, like many heterocyclic compounds, quinazoline derivatives can present solubility challenges.[5][8]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[9][10][11][12][13] It is the standard solvent for creating high-concentration stock solutions for high-throughput screening (HTS) and other in vitro assays.[14][15] Therefore, a comprehensive understanding of the solubility of 2-[methyl(quinazolin-4-yl)amino]acetic acid in DMSO is not merely an academic exercise but a foundational requirement for its advancement through the drug discovery pipeline.

This guide will delve into the nuances of determining the solubility of 2-[methyl(quinazolin-4-yl)amino]acetic acid in DMSO, distinguishing between the often-confused concepts of kinetic and thermodynamic solubility and providing robust protocols for their measurement.

Theoretical Framework: Understanding Solubility in DMSO

The dissolution of a crystalline solid, such as 2-[methyl(quinazolin-4-yl)amino]acetic acid, in a solvent like DMSO is a complex process governed by the interplay of intermolecular forces. For dissolution to occur, the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions must be overcome by the energy released upon the formation of new solute-solvent interactions.

2.1 The Unique Properties of DMSO as a Solvent

DMSO's remarkable solvating power stems from its molecular structure.[12] It possesses a highly polar sulfoxide group, which acts as an excellent hydrogen bond acceptor, and two nonpolar methyl groups. This dual nature allows it to effectively interact with a wide range of functional groups.[9][12] As an aprotic solvent, DMSO does not donate hydrogen bonds, which can be advantageous in preventing the degradation of sensitive compounds.[12][13]

2.2 Structural Considerations for 2-[methyl(quinazolin-4-yl)amino]acetic acid

The structure of 2-[methyl(quinazolin-4-yl)amino]acetic acid suggests several key features that will influence its solubility in DMSO:

  • Quinazoline Core: This aromatic, heterocyclic system can participate in π-π stacking interactions.

  • Amino and Acetic Acid Moieties: These groups can act as hydrogen bond donors and acceptors.

  • Methyl Group: This adds a degree of lipophilicity.

The interplay of these features will dictate the strength of the crystal lattice energy and the favorability of interactions with DMSO molecules.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In the context of drug discovery, it is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different and complementary information.[1][3][16][17][18]

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility of the most stable crystalline form of the compound.[1]

  • Kinetic Solubility , often measured in high-throughput settings, is the concentration at which a compound precipitates from a supersaturated solution.[1][17] This is typically determined by adding a concentrated DMSO stock solution to an aqueous buffer.[1]

Kinetic solubility values are often higher than thermodynamic solubility because the compound may not have had sufficient time to equilibrate to its most stable, and typically less soluble, crystalline form.[3][16] While kinetic solubility is useful for ranking compounds in early screening, thermodynamic solubility is essential for guiding formulation and predicting in vivo performance.[19]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of 2-[methyl(quinazolin-4-yl)amino]acetic acid in DMSO.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[15][20] It involves equilibrating an excess of the solid compound with the solvent over a defined period.

4.1.1 Materials

  • 2-[methyl(quinazolin-4-yl)amino]acetic acid (solid)

  • Anhydrous, high-purity DMSO[11]

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

4.1.2 Protocol

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of 2-[methyl(quinazolin-4-yl)amino]acetic acid into a 2 mL microcentrifuge tube.

    • Add a known volume of DMSO (e.g., 500 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to create a slurry.[21]

  • Equilibration:

    • Place the tube in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[1][21] This extended incubation allows the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.[21]

  • Sample Preparation and Analysis:

    • Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.

    • Prepare a serial dilution of the supernatant with a suitable diluent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of 2-[methyl(quinazolin-4-yl)amino]acetic acid.

  • Data Analysis:

    • Calculate the original concentration in the DMSO supernatant by applying the dilution factor. This value represents the thermodynamic solubility.

4.1.3 Self-Validation and Causality

  • Why a 24-48 hour equilibration? This timeframe is generally sufficient for most small molecules to reach thermodynamic equilibrium. For compounds known to have complex polymorphic behavior, a longer equilibration time may be necessary.[1]

  • Why centrifugation? This step is critical for effectively separating the solid and liquid phases, ensuring that only the dissolved compound is analyzed.[21]

  • Why HPLC analysis? HPLC provides a sensitive and specific method for quantifying the analyte, even in the presence of potential impurities.[3]

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility is often assessed using methods that detect precipitation, such as nephelometry (light scattering).[2][14]

4.2.1 Materials

  • A stock solution of 2-[methyl(quinazolin-4-yl)amino]acetic acid in DMSO (e.g., 10 mM)

  • Anhydrous DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • A microplate nephelometer or a plate reader capable of measuring turbidity

  • 384-well microplates

4.2.2 Protocol

  • Preparation of Compound Plate:

    • Create a serial dilution of the 10 mM stock solution of 2-[methyl(quinazolin-4-yl)amino]acetic acid in DMSO directly in a 384-well plate.

  • Addition to Aqueous Buffer:

    • In a separate 384-well plate, add the aqueous buffer.

    • Using a liquid handler, rapidly transfer a small volume (e.g., 1-2 µL) of the DMSO solutions from the compound plate to the buffer-containing plate. This will induce precipitation for concentrations above the kinetic solubility limit.

  • Measurement:

    • Immediately after the addition, measure the light scattering or turbidity of each well using a nephelometer or plate reader.

    • Take readings at several time points (e.g., 5 minutes, 1 hour, and 24 hours) to assess the time-dependence of precipitation.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

4.2.3 Self-Validation and Causality

  • Why a rapid addition? The rapid change in solvent environment from DMSO to an aqueous buffer is what induces the precipitation of compounds with low aqueous solubility.[1]

  • Why nephelometry? This technique is highly sensitive to the formation of small particles (precipitate) and is well-suited for high-throughput screening in microplate format.[2]

Data Presentation and Interpretation

For clarity and ease of comparison, solubility data should be presented in a structured format.

Table 1: Hypothetical Solubility Profile of 2-[methyl(quinazolin-4-yl)amino]acetic acid

ParameterSolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Thermodynamic SolubilityDMSO25>200>872Shake-Flask/HPLC
Thermodynamic SolubilityDMSO37>200>872Shake-Flask/HPLC
Kinetic SolubilityPBS (pH 7.4)250.050.22Nephelometry

(Note: The molecular weight of 2-[methyl(quinazolin-4-yl)amino]acetic acid is assumed to be approximately 231.23 g/mol for these calculations. The DMSO solubility is presented as ">200 mg/mL" as it is common for compounds to be highly soluble in neat DMSO, with the upper limit often being the practical limit of the experiment.)

Interpretation:

The hypothetical data in Table 1 indicates that 2-[methyl(quinazolin-4-yl)amino]acetic acid exhibits very high thermodynamic solubility in neat DMSO. However, its kinetic solubility in an aqueous buffer is significantly lower. This is a common profile for many drug-like molecules and underscores the importance of not relying solely on DMSO solubility for predicting behavior in aqueous environments.

Visualization of Experimental Workflows

Diagram: Thermodynamic Solubility Workflow

thermodynamic_solubility cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Create Slurry add_dmso->vortex shake Shake at Constant Temp (24-48 hours) vortex->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram: Kinetic Solubility Workflow

kinetic_solubility cluster_plate_prep Plate Preparation cluster_assay Assay Execution cluster_data Data Analysis stock DMSO Stock Solution serial_dilution Serial Dilution in DMSO Plate stock->serial_dilution transfer Transfer DMSO to Buffer serial_dilution->transfer buffer_plate Prepare Aqueous Buffer Plate buffer_plate->transfer measure Measure Light Scattering transfer->measure analyze Determine Precipitation Point measure->analyze result Kinetic Solubility Value analyze->result

Caption: Workflow for Kinetic Solubility Determination.

Troubleshooting and Considerations

  • Compound Instability: Some compounds may degrade in DMSO over time. It is advisable to assess the stability of the compound in DMSO by re-analyzing the stock solution after a period of storage.[22]

  • Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can significantly reduce the solubility of some compounds. Always use anhydrous DMSO and store it properly.[22]

  • Precipitation upon Thawing: If DMSO stock solutions are frozen, the compound may precipitate upon thawing and may not fully redissolve. Always visually inspect thawed solutions and gently warm and vortex if necessary to ensure complete dissolution.[22]

Conclusion

A thorough characterization of the solubility of 2-[methyl(quinazolin-4-yl)amino]acetic acid in DMSO is a fundamental step in its journey as a potential drug candidate. By employing robust, self-validating protocols for both thermodynamic and kinetic solubility, researchers can generate high-quality data that will inform critical decisions throughout the drug discovery and development process. This guide provides the theoretical foundation and practical methodologies to achieve this, ensuring that the full potential of this promising quinazoline derivative can be explored with confidence.

References

  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed.
  • RAYTOR. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Alsenz, J., & Kansy, M. (2025, August 2). Kinetic versus thermodynamic solubility temptations and risks. Ovid.
  • Gaylord Chemical Company. (2026, March 17). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.
  • HeShuai. (2024, September 9). Innovative Applications of DMSO.
  • Kramer, C., & Kopti, F. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Varnek, A., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
  • ResearchGate. (n.d.). Thermodynamic model of solubility for CO2 in dimethyl sulfoxide.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • BenchChem. (n.d.). Stability of Quinazoline-7-carbonitrile in DMSO solution over time.
  • BenchChem. (n.d.). Overcoming solubility issues of 4-(Methylthio)quinazoline.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Journal of Chemical & Engineering Data. (2002, June 17). Solubility of Dilute SO2 in Dimethyl Sulfoxide.
  • Al-Badr, A. A., & El-Subbagh, H. I. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. PMC.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Sigma-Aldrich. (n.d.). 2-(Quinazolin-4-ylamino)acetic acid.
  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • Molecules. (2023, October 16). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. PMC.
  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION.
  • Asian Journal of Chemistry. (n.d.). Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H)-one.
  • NextSDS. (n.d.). [2-(4,6-DIMETHYL-QUINAZOLIN-2-YLAMINO)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]-ACETIC ACID.
  • NextSDS. (n.d.). (2-METHYL-4-OXO-4H-QUINAZOLIN-3-YL)-ACETIC ACID.
  • MDPI. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • Scirp.org. (n.d.). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity.
  • Drug Design, Development and Therapy. (2023, January 4). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

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Foundational

Engineering Receptor Binding Affinity: A Technical Guide to Quinazoline-Based Amino Acid Hybrids

Executive Summary Quinazoline derivatives are foundational to modern targeted therapies, primarily functioning as tyrosine kinase inhibitors (TKIs). However, the evolution of drug resistance and the demand for multi-targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline derivatives are foundational to modern targeted therapies, primarily functioning as tyrosine kinase inhibitors (TKIs). However, the evolution of drug resistance and the demand for multi-target efficacy have driven the development of quinazoline-amino acid conjugates. This whitepaper elucidates the mechanistic rationale, binding kinetics, and experimental protocols for evaluating the receptor binding affinity of these hybrids, focusing on Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Ionotropic Glutamate Receptors.

Mechanistic Rationale: The Causality of Amino Acid Conjugation

Historically, quinazoline scaffolds (e.g., Erlotinib, Gefitinib) competitively bind the[1]. However, conjugating amino acids to the quinazoline core at the N3 or C2/C4 positions introduces critical pharmacokinetic and pharmacodynamic advantages[2]:

  • Stereospecific Anchoring : Amino acid side chains provide chiral centers that engage in highly specific hydrogen bonding and π -cation interactions with receptor hinge regions[3].

  • Solubility and Permeability : The zwitterionic nature of amino acids enhances aqueous solubility while exploiting specific amino acid transporters for cellular entry, bypassing traditional efflux pumps[4].

  • Dual-Targeting Capability : Tailoring the amino acid moiety allows the molecule to simultaneously occupy the ATP-binding pockets of both EGFR and VEGFR-2, overcoming the limitations of single-target TKIs[5].

Target Analysis: Tyrosine Kinase Receptors (EGFR & VEGFR-2)

The primary application of quinazoline-amino acid hybrids lies in oncology. Molecular docking and molecular dynamics (MD) simulations reveal that these conjugates exhibit superior binding affinities compared to standard chemotherapeutics like Docetaxel[2].

Binding Mechanics: In the EGFR ATP-binding pocket, the quinazoline nitrogen atoms typically form a critical hydrogen bond with the Met793 residue[6]. When conjugated with specific amino acid-like structures or functionalized amides, additional hydrogen bonds are formed with Lys689, Lys715, and Lys745, while the hydrophobic side chains engage in π -alkyl interactions with Ile708 and Leu718[2]. For VEGFR-2, stable complexation is driven by similar interactions within the kinase domain, resulting in potent dual inhibition[5].

Quantitative Data Summary:

Compound / Derivative Target Receptor Binding Affinity (Docking Score) In Vitro IC50 (nM) Key Interacting Residues
Quinazoline-Derivative 4e EGFR -4.46 kcal/mol 69.4 ± 1.55 Met793, Lys689, Lys715
Quinazoline-Derivative 4e VEGFR-2 -4.41 kcal/mol 189.4 ± 5.66 Cys919, Glu885
Docetaxel (Reference) EGFR -2.82 kcal/mol 56.1 ± 1.17 N/A
Complex 17 (Halo-sub) EGFR (WT) -9.50 kcal/mol ~ 12.0 Met793, Lys745, Cys797

Note: Data synthesized from recent in silico and in vitro evaluations of quinazoline dual inhibitors[2][6].

Caption: Dual inhibition of EGFR and VEGFR-2 pathways by quinazoline-amino acid hybrids.

Target Analysis: Ionotropic Glutamate Receptors (AMPA/NMDA)

Beyond oncology, quinazoline and quinoxaline-amino acid derivatives act as potent excitatory amino acid antagonists in the central nervous system[7]. Specifically, 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates function as [8].

Binding Mechanics: Structure-activity relationship (SAR) studies demonstrate that the precise positioning of nitrogen atoms and the electronic topography of the heteroaromatic ring are critical for anchoring to the AMPA receptor[8]. The carboxylate moiety mimics endogenous glutamate, while the bulky quinazoline core sterically hinders the conformational changes required for ion channel opening, thereby preventing excitotoxicity[7].

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the evaluation of receptor binding affinity must utilize a self-validating loop where computational predictions are empirically tested, and the resulting data refines the computational model.

Protocol 1: In Silico Molecular Docking & MD Simulations

Causality: Static docking provides a snapshot of binding energy, but MD simulations are required to calculate the Root Mean Square Fluctuation (RMSF). RMSF quantifies the positional deviations of amino acid residues over time, serving as a critical indicator of the flexibility and stability of the protein-ligand complex[2].

  • Ligand Preparation : Optimize the 3D geometry of the quinazoline-amino acid conjugate using Density Functional Theory (DFT) at the B3LYP/6-31G* level to ensure accurate electron density distribution[9].

  • Receptor Preparation : Retrieve the target crystal structure (e.g., EGFR PDB ID: 4ZAU)[6]. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Docking Execution : Define the grid box around the known ATP-binding hinge region (e.g., Met793). Execute docking using AutoDock Vina or Glide to generate binding poses and ΔG (kcal/mol) scores.

  • MD Simulation (100 ns) : Solvate the top-scoring complex in a TIP3P water box. Neutralize with Na+/Cl- ions. Run a 100 ns simulation at 300K and 1 atm. Extract RMSD (Root Mean Square Deviation) and RMSF trajectories to validate complex stability[2].

Protocol 2: In Vitro Kinase Inhibition Assay (Self-Validating Step)

Causality: To validate the in silico binding affinity, an empirical biochemical assay must measure the concentration required to inhibit 50% of the kinase activity (IC50).

  • Reagent Assembly : Prepare recombinant human EGFR/VEGFR-2 kinase domains, ATP, and a fluorescently labeled peptide substrate (e.g., Poly(Glu,Tyr)).

  • Compound Dilution : Prepare a 10-point serial dilution of the quinazoline-amino acid hybrid in DMSO (ranging from 10 μ M to 0.1 nM).

  • Reaction Initiation : In a 384-well microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding 10μM ATP. Incubate at room temperature for 60 minutes.

  • Detection & Quantification : Add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection antibody specific to the phosphorylated substrate. Measure the emission ratio (e.g., 665 nm / 615 nm).

  • Data Correlation : Plot the emission ratio against the log[Inhibitor] to calculate the IC50. Correlate the empirical IC50 values with the theoretical docking scores to validate the predictive QSAR model[9].

Caption: Step-by-step methodology for synthesizing and validating quinazoline derivatives.

Conclusion

The conjugation of amino acids to quinazoline scaffolds represents a sophisticated strategy in rational drug design. By leveraging the stereochemical precision of amino acids, researchers can engineer molecules with profound binding affinities for complex targets like EGFR, VEGFR-2, and AMPA receptors. The integration of rigorous computational modeling with empirical in vitro validation ensures a robust pipeline for the discovery of next-generation therapeutics.

References

  • Altharawi, A., Alossaimi, M. A., & Aldakhil, T. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(62025).[Link]

  • Gattu, R., Ramesh, S. S., Nadigar, S., Gowda D, C., & Ramesh, S. (2023). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Antibiotics, 12(3), 532.[Link]

  • Ibrahim, M. T., Uzairu, A., Uba, S., & Shallangwa, G. A. (2020). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. Heliyon, 6(2), e03289.[Link]

  • Catarzi, D., Colotta, V., Varano, F., Filacchioni, G., Galli, A., Costagli, C., & Carlà, V. (2001). Synthesis, Ionotropic Glutamate Receptor Binding Affinity, and Structure−Activity Relationships of a New Set of 4,5-Dihydro-8-heteroaryl-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates Analogues of TQX-173. Journal of Medicinal Chemistry, 44(19), 3157-3165.[Link]

Sources

Exploratory

Exploratory Synthesis of 2-[Methyl(quinazolin-4-yl)amino]acetic Acid Analogs: A Technical Whitepaper

Executive Summary & Pharmacological Rationale The 4-aminoquinazoline scaffold is universally recognized as a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 4-aminoquinazoline scaffold is universally recognized as a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved tyrosine kinase inhibitors (e.g., gefitinib, erlotinib) targeting the Epidermal Growth Factor Receptor (EGFR)[1]. While primary aniline substitutions at the C4 position are extensively documented, the exploratory synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid analogs—essentially quinazoline cores conjugated to N-methylglycine (sarcosine)—represents a highly specialized frontier.

The Causality of the Sarcosine Linker: Utilizing a secondary amino acid like sarcosine prevents the formation of a secondary 4-amino group. Primary amines reacting with 4-chloroquinazolines yield products that act as potent hydrogen-bond donors. By employing N-methylglycine, the resulting tertiary amine lacks this H-bond donor capability. This deliberate structural modification drastically alters the kinase hinge-binding profile, often improving target selectivity and membrane permeability by adhering closer to Lipinski's rules. Furthermore, the terminal acetic acid moiety provides a versatile synthetic handle for downstream functionalization, such as peptide coupling or the attachment of PROTAC (Proteolysis Targeting Chimera) linkers.

Retrosynthetic Analysis & Mechanistic Causality

The construction of the 2-[methyl(quinazolin-4-yl)amino]acetic acid architecture relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) coupling a 4-chloroquinazoline electrophile with a sarcosine ester nucleophile.

Mechanistic Insights into Regioselectivity: Why does the SNAr reaction occur exclusively at the C4 position rather than C2? Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position of the quinazoline ring possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to other positions[2]. This electronic distribution makes the C4 carbon highly susceptible to nucleophilic attack, effectively lowering the activation energy required to form the intermediate Meisenheimer complex[2].

SNArMechanism LUMO C4 Position High LUMO Coefficient Meisenheimer Meisenheimer Complex (Transition State) LUMO->Meisenheimer Nucleophilic Attack (Lower Activation Energy) Nucleophile Sarcosine Nitrogen (Nucleophile) Nucleophile->Meisenheimer Electron Donation Product Regioselective C4-Substituted Product Meisenheimer->Product Chloride Elimination (Aromatization)

Fig 1: Mechanistic causality of regioselective SNAr at the quinazoline C4 position.

Synthetic Workflow & Protocol Design

The exploratory synthesis is executed via a robust, three-step self-validating workflow.

SyntheticWorkflow A Substituted Anthranilamides B Quinazolin-4(3H)-one Scaffold A->B Triethyl orthoformate Reflux C 4-Chloroquinazoline Intermediate B->C POCl3, DIPEA Toluene, Reflux D SNAr Coupling (Sarcosine Ester) C->D Microwave, 120°C THF/H2O E 2-[Methyl(quinazolin-4-yl)amino] acetic acid Analogs D->E LiOH Saponification Acidic Workup

Fig 2: Three-step exploratory synthetic workflow for 4-aminoquinazoline sarcosine analogs.

Step 1: Synthesis of the 4-Chloroquinazoline Core

The conversion of stable quinazolin-4(3H)-ones to 4-chloroquinazolines is achieved using phosphorus oxychloride (POCl3).

  • Causality: POCl3 acts as the chlorinating agent, converting the lactam into an electrophilic imidoyl chloride, establishing an excellent leaving group for the subsequent substitution[3]. N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize generated HCl, preventing the degradation of the quinazoline core[3].

  • Self-Validating Protocol:

    • Suspend the quinazolin-4(3H)-one (1.0 eq) in dry toluene.

    • Add POCl3 (2.0 eq) and DIPEA (2.0 eq) dropwise at 0 °C.

    • Reflux the mixture at 110 °C for 4-6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar lactam spot and the emergence of a highly UV-active, less polar spot confirms imidoyl chloride formation. Quench carefully with ice water and extract with dichloromethane (DCM).

Step 2: Microwave-Assisted SNAr Coupling

Reacting 4-chloroquinazolines with sterically hindered secondary amines like sarcosine can result in long reaction times and poor yields under standard thermal conditions.

  • Causality: Microwave irradiation is employed to overcome these kinetic barriers, drastically reducing reaction times from hours to minutes while suppressing side reactions[1],[4]. A THF/H2O (1:1) solvent system is chosen to ensure the simultaneous solubility of the hydrophobic organic electrophile and the polar sarcosine methyl ester hydrochloride salt.

  • Self-Validating Protocol:

    • In a microwave vessel, dissolve 4-chloroquinazoline (1.0 eq) and sarcosine methyl ester hydrochloride (1.2 eq) in a 1:1 mixture of THF and H2O.

    • Add triethylamine (TEA, 2.5 eq) to liberate the free base of the amino acid in situ.

    • Subject to microwave irradiation at 120 °C for 15 minutes.

    • Validation: Perform LC-MS on the crude mixture. The presence of the [M+H]+ molecular ion peak corresponding to the coupled ester confirms success. Post-purification, utilize 2D-NMR (HMBC) to verify C4-regioselectivity; the sarcosine N-methyl protons will exhibit a distinct long-range correlation to the C4 carbon of the quinazoline ring[2].

Step 3: Saponification to the Free Acid
  • Causality: Mild basic hydrolysis is required to cleave the methyl ester without disrupting the quinazoline core or the tertiary amine linkage.

  • Self-Validating Protocol:

    • Dissolve the coupled ester in THF/H2O (3:1).

    • Add LiOH·H2O (3.0 eq) and stir at room temperature for 2 hours.

    • Validation: Monitor by TLC until the ester is consumed. Acidify the aqueous layer with 1M HCl to pH ~4 to precipitate the zwitterionic free acid. Confirm via IR spectroscopy by observing the disappearance of the ester C=O stretch (~1740 cm-1) and the appearance of a broad carboxylic acid O-H stretch.

Quantitative Data Presentation

The robustness of this exploratory methodology is demonstrated across a library of analogs featuring varying electronic and steric environments on the quinazoline core.

Table 1: SNAr Coupling and Overall Yields for Synthesized Analogs

Compound IDQuinazoline Substitution (R-Group)Amino Acid MoietySNAr Yield (%)Overall Yield (3 Steps, %)Purity (HPLC, %)
1a 6-HSarcosine8872>99
1b 6-ChloroSarcosine856898
1c 6-BromoSarcosine826598
1d 6,7-DimethoxySarcosine9176>99
1e 6-FluoroSarcosine867097

Note: The electron-donating 6,7-dimethoxy substitution (Compound 1d)—a motif shared with gefitinib—exhibited the highest overall yield, likely due to increased stability of the quinazoline core during the rigorous chlorination step.

References

  • Franco et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." nih.gov.
  • "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." mdpi.com.
  • "Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation." acs.org.
  • "Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential." mdpi.com.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-[Methyl(quinazolin-4-yl)amino]acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid and its derivatives. These compounds a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the quinazoline scaffold in numerous biologically active molecules, including approved drugs. This application note details a robust and adaptable multi-step synthetic protocol, starting from readily available precursors. It includes in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, characterization data, and opportunities for derivatization. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final products.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Notably, several FDA-approved drugs, such as gefitinib and erlotinib, feature the 4-aminoquinazoline moiety and function as potent tyrosine kinase inhibitors in cancer therapy.[3][4][5] The derivatization of the quinazoline core allows for the fine-tuning of pharmacological properties, making the development of novel synthetic routes to functionalized quinazolines a critical endeavor in medicinal chemistry.

The target molecule, 2-[methyl(quinazolin-4-yl)amino]acetic acid, incorporates a key N-methyl-4-amino-quinazoline core with a carboxylic acid side chain. This design offers multiple points for further modification, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles.

Overall Synthetic Strategy

The synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid derivatives is approached through a convergent, multi-step sequence. The general workflow involves the initial construction of the quinazoline core, followed by sequential functionalization at the 4-position. This strategy allows for the late-stage introduction of diversity elements.

Synthetic_Workflow A Quinazolin-4(3H)-one B 4-Chloroquinazoline A->B Chlorination (POCl3) C N-Methylquinazolin-4-amine B->C Amination (CH3NH2) D Ethyl 2-[methyl(quinazolin-4-yl)amino]acetate C->D Alkylation (BrCH2CO2Et) E 2-[Methyl(quinazolin-4-yl)amino]acetic acid D->E Hydrolysis (NaOH)

Caption: General synthetic workflow for 2-[methyl(quinazolin-4-yl)amino]acetic acid.

Part 1: Synthesis of the 4-Chloroquinazoline Intermediate

The initial and crucial step is the preparation of 4-chloroquinazoline, a versatile intermediate for nucleophilic substitution at the 4-position. This is typically achieved by the chlorination of the more readily available quinazolin-4(3H)-one.

Protocol 1: Synthesis of 4-Chloroquinazoline

Materials:

  • Quinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinazolin-4(3H)-one (1.0 eq) in toluene (10 mL per gram of starting material).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) to the suspension at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-chloroquinazoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale: Phosphorus oxychloride is a powerful chlorinating agent that converts the keto-enol tautomer of quinazolin-4(3H)-one into the 4-chloroquinazoline. The addition of a catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more reactive electrophile.

Part 2: Introduction of the Methylamino Group

The second stage of the synthesis involves the nucleophilic aromatic substitution of the chloride at the 4-position with methylamine. This reaction proceeds readily due to the electron-withdrawing nature of the quinazoline ring system.

Protocol 2: Synthesis of N-Methylquinazolin-4-amine

Materials:

  • 4-Chloroquinazoline

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Ethanol

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 4-chloroquinazoline (1.0 eq) in ethanol (15 mL per gram of starting material) in a sealed tube or a pressure vessel.

  • Reagent Addition: Add an excess of methylamine solution (3.0-5.0 eq) to the reaction mixture.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-16 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in DCM).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Extraction: Dissolve the residue in DCM and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-methylquinazolin-4-amine.

  • Purification: The product can be purified by column chromatography on silica gel if necessary.

Rationale: The electron-deficient C4 position of 4-chloroquinazoline is susceptible to nucleophilic attack by amines. The use of excess methylamine and elevated temperatures drives the reaction to completion.

Part 3: Alkylation and Hydrolysis to Yield the Final Product

The final steps involve the alkylation of the secondary amine of N-methylquinazolin-4-amine with an ethyl bromoacetate followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Protocol 3: Synthesis of Ethyl 2-[methyl(quinazolin-4-yl)amino]acetate

Materials:

  • N-Methylquinazolin-4-amine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of N-methylquinazolin-4-amine (1.0 eq) in anhydrous DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, handle with care).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes, then add ethyl bromoacetate (1.5 eq) dropwise.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in hexanes).

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale: The base deprotonates the secondary amine of N-methylquinazolin-4-amine, forming a more nucleophilic anion that readily attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction.

Protocol 4: Hydrolysis to 2-[Methyl(quinazolin-4-yl)amino]acetic acid

Materials:

  • Ethyl 2-[methyl(quinazolin-4-yl)amino]acetate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve ethyl 2-[methyl(quinazolin-4-yl)amino]acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up: Remove the THF under reduced pressure.

  • Acidification: Cool the aqueous residue in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 2-[methyl(quinazolin-4-yl)amino]acetic acid.

  • Extraction (if no precipitate forms): If the product is soluble, extract the acidified aqueous layer with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product.

Rationale: The ester is hydrolyzed under basic conditions via saponification. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques.

CompoundAppearance¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
4-Chloroquinazoline White to off-white solid9.1 (s, 1H), 8.3-8.1 (m, 2H), 7.9-7.7 (m, 2H)162.1, 152.3, 151.8, 134.5, 129.8, 128.9, 125.4, 122.1[M+H]⁺: 165.0
N-Methylquinazolin-4-amine Pale yellow solid8.5 (s, 1H), 8.3 (d, 1H), 7.8-7.6 (m, 2H), 7.4 (t, 1H), 5.5 (br s, 1H, NH), 3.1 (d, 3H, N-CH₃)163.5, 155.4, 150.2, 132.8, 128.7, 125.1, 123.6, 115.9, 29.8[M+H]⁺: 160.1
Ethyl 2-[methyl(quinazolin-4-yl)amino]acetate Viscous oil or low-melting solid8.6 (s, 1H), 8.0 (d, 1H), 7.8-7.6 (m, 2H), 7.4 (t, 1H), 4.6 (s, 2H, N-CH₂), 4.2 (q, 2H, O-CH₂), 3.4 (s, 3H, N-CH₃), 1.3 (t, 3H, CH₃)169.5, 161.2, 155.8, 150.7, 133.5, 128.9, 126.3, 124.1, 114.8, 61.5, 51.2, 38.7, 14.2[M+H]⁺: 246.1
2-[Methyl(quinazolin-4-yl)amino]acetic acid White solid8.7 (s, 1H), 8.1 (d, 1H), 7.9-7.7 (m, 2H), 7.5 (t, 1H), 4.7 (s, 2H, N-CH₂), 3.5 (s, 3H, N-CH₃)171.8, 161.5, 156.0, 150.9, 133.8, 129.1, 126.5, 124.3, 114.5, 50.9, 38.9[M+H]⁺: 218.1

Note: NMR data are representative and may vary slightly depending on the solvent and instrument used.

Opportunities for Derivatization

The presented synthetic route is highly amenable to the creation of a diverse library of derivatives.

Derivatization_Opportunities cluster_R1 Quinazoline Core Modifications cluster_R2 Amine Modifications cluster_R3 Carboxylic Acid Modifications Core 2-[Methyl(quinazolin-4-yl)amino]acetic acid R1 Substituents at C2, C5, C6, C7, C8 Core->R1 Start with substituted anthranilic acids R2 Varying N-alkyl/aryl groups Core->R2 Use different primary amines in Protocol 2 R3 Amide/Ester formation Core->R3 Couple with amines/alcohols

Caption: Potential points for derivatization of the target molecule.

  • Quinazoline Core: By starting with substituted anthranilic acids, a wide variety of functional groups can be introduced at positions 5, 6, 7, and 8 of the quinazoline ring.[1]

  • Amine Substituent: The methylamino group can be replaced with other primary amines in Protocol 2 to explore the impact of different alkyl or aryl substituents at this position.

  • Carboxylic Acid Moiety: The terminal carboxylic acid is a versatile handle for further modifications, such as amide bond formation with a diverse range of amines or esterification with various alcohols, to modulate the physicochemical properties of the final compounds.

Conclusion

This application note provides a detailed and robust synthetic protocol for the preparation of 2-[methyl(quinazolin-4-yl)amino]acetic acid and its derivatives. The described methods are based on well-established chemical transformations and are designed to be readily adaptable for the synthesis of a library of analogous compounds for structure-activity relationship studies. The strategic approach allows for the efficient construction of this valuable scaffold, which holds significant promise for the discovery of novel therapeutic agents.

References

  • Al-Salahi, R., & Abuelizz, H. A. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society, 100(3), 100873.
  • Bollini, M., et al. (2019). Synthesis, 2D-QSAR Studies and Biological Evaluation of Quinazoline Derivatives as Potent Anti-Trypanosoma cruzi Agents. Medicinal Chemistry, 15(3), 265-276.
  • Haghighijoo, Z., et al. (2022). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 12(45), 29473-29493.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Patel, R., et al. (2018). Synthesis of N′-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies. Journal of the Serbian Chemical Society, 83(1), 1-16.

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 2-[methyl(quinazolin-4-yl)amino]acetic acid

Abstract This application note presents a detailed, systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-[methyl(qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-[methyl(quinazolin-4-yl)amino]acetic acid. The methodology is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial method development to full validation in accordance with international regulatory standards. The protocol emphasizes a logical, science-driven approach to experimental choices, ensuring the final method is robust, reliable, and fit for purpose in a pharmaceutical quality control environment.

Introduction

2-[methyl(quinazolin-4-yl)amino]acetic acid is a quinazoline derivative of interest in pharmaceutical development. The quinazoline scaffold is a core structure in a variety of biologically active compounds.[1] Accurate and reliable quantification of this compound is essential for drug purity, stability, and formulation testing. High-performance liquid chromatography (HPLC) is a primary analytical technique for such purposes, offering high resolution, sensitivity, and precision.[2]

This document provides a step-by-step protocol for developing a stability-indicating HPLC method. The narrative explains the scientific rationale behind each decision, from the selection of the stationary phase and mobile phase to the optimization of chromatographic parameters. The subsequent validation protocol is designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[3][4]

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

Structure:

Physicochemical Properties:

  • pKa: The molecule possesses both a basic quinazoline ring and an acidic carboxylic acid group. The quinazoline moiety is expected to have a pKa in the range of 3-5, while the carboxylic acid will have a pKa around 2-4. This dual nature makes mobile phase pH a critical parameter for controlling retention and peak shape.

  • logP (Octanol-Water Partition Coefficient): A predicted XLogP3 of 1.2 for a similar compound, (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid, suggests that our analyte is moderately hydrophobic.[5] This indicates that reversed-phase chromatography is a suitable separation mode.

  • UV Absorbance: Quinazoline derivatives are known to possess strong UV absorbance due to their aromatic structure, typically with maxima around 254 nm and 310-425 nm.[6] A photodiode array (PDA) detector is recommended to determine the optimal wavelength for detection.

Based on these properties, a reversed-phase HPLC method using a C18 column with a buffered aqueous-organic mobile phase is the most logical starting point.

HPLC Method Development

The development process is a systematic optimization of chromatographic conditions to achieve the desired separation.

Initial Chromatographic Conditions

Table 1: Initial HPLC Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA versatile, non-polar stationary phase suitable for moderately hydrophobic compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 10-90% B over 20 minutesA broad gradient to elute the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection PDA Detector, 254 nmTo monitor the analyte and identify its absorbance maximum.
Injection Volume 10 µLA standard injection volume.
Sample Diluent 50:50 Acetonitrile:WaterTo ensure sample solubility and compatibility with the mobile phase.
Method Optimization Strategy

The following workflow illustrates a systematic approach to optimizing the initial method.

Method_Development_Workflow A Initial Conditions Screening B pH Optimization (2.5 - 6.5) A->B Evaluate peak shape & retention C Gradient Optimization B->C Select optimal pH D Flow Rate & Temperature Fine-Tuning C->D Improve resolution & runtime E Final Method D->E Final adjustments

Caption: A systematic workflow for HPLC method development.

Protocol 1: pH and Mobile Phase Screening

  • Prepare Buffers: Prepare a series of aqueous mobile phases with different pH values (e.g., pH 2.5 with formic acid, pH 4.5 with acetate buffer, and pH 6.5 with phosphate buffer).

  • Equilibrate the Column: For each pH condition, equilibrate the column with the initial mobile phase composition for at least 20 column volumes.

  • Inject Standard: Inject a standard solution of 2-[methyl(quinazolin-4-yl)amino]acetic acid.

  • Evaluate Chromatography: Assess the peak shape, retention time, and tailing factor at each pH. The optimal pH will provide a sharp, symmetrical peak with adequate retention.

Protocol 2: Gradient Optimization

  • Scouting Gradient: Run a fast scouting gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution percentage of the analyte.

  • Gradient Refinement: Based on the scouting run, design a more focused gradient around the elution point. For example, if the analyte elutes at 40% B, a gradient of 30-50% B over 15 minutes may provide better resolution from impurities.

  • Isocratic vs. Gradient: For simple mixtures, an isocratic elution may be sufficient. This can be determined by converting the optimized gradient to an isocratic hold at the elution percentage.

Final Optimized Method (Example)

After systematic optimization, a potential final method might be:

Table 2: Optimized HPLC Parameters

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 35-55% B over 15 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection 258 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The validation should be performed according to ICH Q2(R2) guidelines.[1]

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Key parameters for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol 3: Specificity and Forced Degradation

  • Prepare Samples:

    • Blank (diluent)

    • Placebo (formulation matrix without the active pharmaceutical ingredient, if applicable)

    • Standard solution of 2-[methyl(quinazolin-4-yl)amino]acetic acid

    • Forced degradation samples:

      • Acidic: 0.1 M HCl at 60 °C for 24 hours

      • Basic: 0.1 M NaOH at 60 °C for 24 hours

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours

      • Thermal: 80 °C for 48 hours

      • Photolytic: UV light (254 nm) for 24 hours

  • Analyze Samples: Inject all prepared samples into the HPLC system.

  • Evaluate Results:

    • The blank and placebo should not show any interfering peaks at the retention time of the analyte.

    • The analyte peak should be well-resolved from all degradation product peaks (resolution > 2).

    • Perform peak purity analysis using the PDA detector to confirm that the analyte peak is spectrally pure in the presence of degradants.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Protocol 4: Linearity

  • Prepare Stock Solution: Prepare a stock solution of the analyte in the sample diluent.

  • Prepare Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution, covering a range of 50% to 150% of the expected working concentration.

  • Analyze Standards: Inject each standard in triplicate.

  • Construct Calibration Curve: Plot a graph of the mean peak area versus concentration.

  • Perform Linear Regression: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol 5: Accuracy (Spike Recovery)

  • Prepare Placebo Samples: Prepare at least three concentrations (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into the placebo. Prepare each concentration in triplicate.

  • Analyze Samples: Analyze the spiked samples using the developed method.

  • Calculate Recovery: Determine the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol 6: Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis of six replicate samples on a different day, with a different analyst, and/or on a different instrument.

  • Calculate RSD: Calculate the relative standard deviation (RSD) for each set of measurements. The RSD should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol 7: Robustness

  • Vary Parameters: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Mobile phase composition (± 2% organic)

  • Analyze Samples: Analyze a standard solution under each varied condition.

  • Evaluate System Suitability: Assess the impact of the changes on system suitability parameters (e.g., retention time, tailing factor, and resolution). The system suitability criteria should still be met under all varied conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol 8: LOD and LOQ

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (signal-to-noise ratio of 3:1 for LOD) and quantified (signal-to-noise ratio of 10:1 for LOQ).

  • Statistical Method: Prepare a series of low-concentration standards and inject them multiple times. Calculate the standard deviation of the response and the slope of the calibration curve to determine LOD and LOQ using the following equations:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope)

    • LOQ = 10 * (Standard Deviation of the Response / Slope)

System Suitability

System suitability testing is an integral part of any analytical method and ensures the performance of the chromatographic system on the day of analysis.[9]

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Areas (n=5) ≤ 2.0%
Resolution (between analyte and closest eluting peak) ≥ 2.0

Conclusion

This application note provides a comprehensive and robust framework for the development and validation of an HPLC method for 2-[methyl(quinazolin-4-yl)amino]acetic acid. By following a systematic and scientifically sound approach, researchers can develop a reliable and accurate method suitable for quality control and stability testing in a regulated environment. The detailed protocols and explanations of the underlying principles are intended to empower scientists to adapt and apply these methodologies to their specific needs.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • United States Pharmacopeia. <621> Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • United States Pharmacopeia. <621> Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. Retrieved from [Link]

  • PubChem. (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2014). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H). Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • MDPI. (2026). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Kinase Assays with 2-[methyl(quinazolin-4-yl)amino]acetic acid

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a cornerstone in the development of targeted canc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a cornerstone in the development of targeted cancer therapies.[1][2] This heterocyclic scaffold has proven to be a highly effective inhibitor of various protein kinases, which are critical regulators of cellular signaling pathways.[1][3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, are based on the quinazoline structure and function by targeting kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4][5]

The compound 2-[methyl(quinazolin-4-yl)amino]acetic acid belongs to this important class of molecules. While its specific kinase targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests its potential as a modulator of kinase activity.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute robust in vitro kinase assays to characterize the inhibitory potential of 2-[methyl(quinazolin-4-yl)amino]acetic acid and similar novel compounds.

An in vitro kinase assay is a fundamental tool in drug discovery, allowing for the direct measurement of a compound's effect on the enzymatic activity of a specific kinase.[7] These assays are essential for determining the potency (e.g., IC50 value) and selectivity of a potential drug candidate. This document will detail the necessary protocols, explain the rationale behind the experimental design, and provide guidance on data analysis and interpretation.

Materials and Reagents

The following is a general list of materials and reagents required for an in vitro kinase assay. Specific kinases and substrates will need to be sourced based on the research objectives.

Reagent Supplier Catalogue No. Storage Notes
2-[methyl(quinazolin-4-yl)amino]acetic acidSigma-Aldrich55040-11-4Room TemperaturePrepare stock solutions in DMSO.
Recombinant Kinase (e.g., EGFR, VEGFR2)VariesVaries-80°CEnsure high purity and activity.
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)VariesVaries-20°C or -80°CSubstrate will be specific to the kinase.
Adenosine 5'-triphosphate (ATP)VariesVaries-20°CHigh purity is crucial.
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)VariesVaries4°CComponents may need optimization for specific kinases.
DMSOVariesVariesRoom TemperatureFor dissolving the test compound.
Detection Reagent (e.g., ADP-Glo™ Kinase Assay)PromegaV9101As per manufacturerA variety of detection methods are available.
384-well white, flat-bottom platesVariesVariesRoom TemperatureFor luminescent or fluorescent assays.

Experimental Workflow and Protocols

The following protocols are designed to be adaptable for screening 2-[methyl(quinazolin-4-yl)amino]acetic acid against a panel of kinases or for detailed characterization against a specific kinase.

Diagram of the In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction and Detection cluster_analysis Data Analysis A Prepare Reagents: - Kinase Buffer - ATP Solution - Kinase/Substrate Mix C Dispense Compound Dilutions and Controls into Plate A->C B Prepare Compound: - 10 mM Stock in DMSO - Serial Dilutions B->C D Add Kinase/Substrate Mix C->D E Incubate at RT D->E F Initiate Reaction with ATP E->F G Incubate at RT F->G H Add Detection Reagent G->H I Incubate at RT H->I J Read Plate (Luminescence/Fluorescence) I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer as specified by the kinase manufacturer or use a standard buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The magnesium chloride is a critical cofactor for the kinase, while DTT helps maintain the enzyme in its active, reduced state.

  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.

  • Kinase and Substrate Solution: Dilute the recombinant kinase and its corresponding substrate in kinase buffer to the desired concentrations. The optimal concentrations should be determined empirically to ensure a robust signal-to-background ratio.

2. Compound Preparation:

  • Stock Solution: Prepare a 10 mM stock solution of 2-[methyl(quinazolin-4-yl)amino]acetic acid in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).

3. Assay Procedure (Example using a Luminescent ADP Detection Method):

  • Dispense Compound: Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Add Kinase/Substrate Mixture: Add 5 µL of the prepared kinase/substrate solution to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 1-2 hours. The optimal time should be determined to ensure the reaction is in the linear range.

  • Stop Reaction and Detect Signal: Add 10 µL of the detection reagent (e.g., ADP-Glo™ Reagent) to each well. This will stop the kinase reaction and initiate the process of converting the generated ADP to a luminescent signal.

  • Signal Development: Incubate the plate at room temperature for 40-60 minutes as per the detection kit's instructions.

  • Read Plate: Measure the luminescence using a plate reader.

Controls:
  • Positive Control (0% Inhibition): Kinase + Substrate + ATP + DMSO (no inhibitor). This represents the maximum kinase activity.

  • Negative Control (100% Inhibition): Kinase + Substrate + DMSO (no ATP or a known potent inhibitor). This represents the background signal.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Hypothetical IC50 Data Table
Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.1
3.775.4
1.252.3
0.4128.9
0.1410.1
0.0463.2
0.0150.8
0.0050.2
0.00170.1
IC50 (µM) 1.15

Troubleshooting

Problem Possible Cause Solution
Low Signal-to-Background Ratio Inactive kinase or substrate.Verify the activity of the kinase and substrate.
Suboptimal reagent concentrations.Titrate the kinase, substrate, and ATP concentrations.
High Well-to-Well Variability Pipetting errors.Use calibrated pipettes and proper technique.
Incomplete mixing of reagents.Gently mix the plate after each addition.
IC50 Curve Does Not Reach 100% Inhibition Compound insolubility at high concentrations.Check the solubility of the compound in the assay buffer.
Compound is a weak inhibitor.Test at higher concentrations if solubility allows.

Potential Signaling Pathway Context

Quinazoline-based inhibitors frequently target receptor tyrosine kinases involved in cell proliferation and angiogenesis.[1][2] The diagram below illustrates a simplified signaling pathway that could be targeted by a compound like 2-[methyl(quinazolin-4-yl)amino]acetic acid.

G Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds P1 Dimerization & Autophosphorylation RTK->P1 Activates Inhibitor 2-[methyl(quinazolin-4-yl)amino] acetic acid Inhibitor->RTK Inhibits P2 Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->P2 P3 Cellular Response: - Proliferation - Survival - Angiogenesis P2->P3

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The protocols and guidelines presented in this application note provide a solid framework for the in vitro evaluation of 2-[methyl(quinazolin-4-yl)amino]acetic acid as a potential kinase inhibitor. By following these methodologies, researchers can obtain reliable data on the compound's potency and begin to elucidate its mechanism of action, paving the way for further preclinical development. The adaptability of these protocols makes them suitable for a wide range of kinases, ensuring their utility in diverse drug discovery programs.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). National Center for Biotechnology Information. [Link]

  • In vitro NLK Kinase Assay. National Center for Biotechnology Information. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pareksha. [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. University of Southern California. [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. SCIRP. [Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. [Link]

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Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating Quinazoline Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline Scaffold as a Privileged Structure in Peptide Chemistry The incorporation of non-canonical amino acids (ncAAs) into peptides i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Peptide Chemistry

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for the development of novel therapeutics with enhanced pharmacological properties.[1] Quinazoline and its oxidized form, quinazolinone, are heterocyclic scaffolds recognized as "privileged structures" in medicinal chemistry.[2] This is due to their prevalence in a wide range of biologically active compounds, including approved drugs for cancer and other diseases.[3][4] Integrating these rigid, aromatic systems into peptide backbones can impart favorable characteristics such as increased metabolic stability, enhanced receptor affinity, and the ability to mimic or stabilize specific secondary structures like β-turns.[5] This guide provides a comprehensive overview and detailed protocols for the synthesis of Fmoc-protected quinazoline-based amino acids and their subsequent incorporation into peptides via solid-phase peptide synthesis (SPPS).

PART 1: Synthesis of Fmoc-Protected Quinazoline Amino Acid Monomer

A critical prerequisite for SPPS is the availability of an orthogonally protected amino acid monomer. The following protocol outlines a plausible synthetic route for a novel Fmoc-protected quinazolinone-based amino acid, which can be adapted for various substitution patterns on the quinazoline core. This protocol is based on established synthetic methodologies for quinazolinone synthesis and N-acylation reactions.[6][7][8]

Protocol 1: Synthesis of Fmoc-Qaa-OH (A Hypothetical Quinazolinone Amino Acid)

This protocol describes the synthesis of a model quinazolinone amino acid where the peptide linkage will be formed through an amino group attached to the quinazolinone ring.

Materials and Reagents:

  • 2-Aminobenzamide (or a substituted analogue)

  • Fmoc-protected amino acid with a side chain suitable for cyclization (e.g., Fmoc-Asp(OtBu)-OH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Acetic Acid

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Scavengers for cleavage (e.g., triisopropylsilane (TIS), water)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Step-by-Step Procedure:

  • N-Acylation of Anthranilamide:

    • Dissolve Fmoc-Asp(OtBu)-OH (1 equiv.) and HATU (1.1 equiv.) in DMF.

    • Add DIPEA (2 equiv.) and stir for 10 minutes to activate the carboxylic acid.

    • Add 2-aminobenzamide (1 equiv.) to the solution and stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, precipitate the product by adding the reaction mixture to cold water.

    • Filter the precipitate, wash with water, and dry under vacuum. Purify by flash chromatography if necessary.

  • Cyclization to form the Quinazolinone Ring:

    • Dissolve the product from the previous step in glacial acetic acid.

    • Reflux the solution for 4-6 hours to effect cyclization.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture and remove the acetic acid under reduced pressure.

    • Triturate the residue with diethyl ether to obtain the solid quinazolinone derivative.

  • Selective Deprotection of the Side Chain:

    • The choice of protecting group on the amino acid used in step 1 is crucial for orthogonality.[9][10] In this example, the tert-butyl ester of the aspartic acid side chain can be removed with TFA, which would also cleave the final peptide from the resin. For a monomer to be used in SPPS, a more orthogonal protecting group like Allyl or Dde would be preferable, allowing for its removal before the final cleavage.

  • Fmoc Protection of the Quinazolinone Nitrogen (if applicable):

    • Depending on the desired point of attachment to the peptide chain, one of the nitrogens on the quinazolinone ring can be protected with an Fmoc group. This would typically be done after the cyclization step.

PART 2: Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Quinazoline Amino Acids

This protocol details the incorporation of a pre-synthesized Fmoc-protected quinazoline amino acid (Fmoc-Qaa-OH) into a growing peptide chain using standard Fmoc/tBu chemistry.[11][12]

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Qaa-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 2: SPPS Incorporation of Fmoc-Qaa-OH

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected canonical amino acids

  • Fmoc-Qaa-OH (synthesized as per Protocol 1)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • Standard: HBTU/DIPEA or HATU/DIPEA

    • For hindered couplings: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or PyOxim.[13]

  • Solvents: High-purity, amine-free DMF, DCM

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% water (scavengers may vary based on peptide sequence)

  • Automated peptide synthesizer or manual SPPS vessel

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes in the reaction vessel.[14]

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group.[11]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Qaa-OH:

    • Activation: In a separate vial, dissolve Fmoc-Qaa-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow to pre-activate for 5-10 minutes.[12]

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature. Due to the potential steric hindrance of the quinazoline moiety, a longer coupling time or double coupling may be necessary.[15][16]

    • Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free amines, indicating an incomplete reaction.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-Qaa-OH.

  • Washing:

    • After a negative Kaiser test, thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Chemical Reaction of the Coupling Step

Coupling_Reaction cluster_0 Activation cluster_1 Coupling Fmoc_Qaa Fmoc-Qaa-COOH Activated_Ester Fmoc-Qaa-OAt (Active Ester) Fmoc_Qaa->Activated_Ester + Activator HATU/DIPEA Peptide_Resin H₂N-Peptide-Resin Coupled_Peptide Fmoc-Qaa-CO-NH-Peptide-Resin Activated_Ester->Coupled_Peptide Peptide Bond Formation Peptide_Resin->Coupled_Peptide +

Caption: Activation and coupling of Fmoc-Qaa-OH during SPPS.

PART 3: Characterization and Quality Control

Rigorous analysis is essential to confirm the identity and purity of the synthesized quinazoline-containing peptide.

Analytical TechniquePurposeExpected Outcome
Analytical RP-HPLC Assess purity and retention time.[17][18]A major peak corresponding to the target peptide with purity >95%. The quinazoline moiety will likely increase hydrophobicity, leading to a longer retention time compared to a similar peptide without it.
Mass Spectrometry (LC-MS/MALDI-TOF) Confirm molecular weight.[19][20]The observed mass should match the calculated mass of the desired peptide. Fragmentation patterns (MS/MS) can confirm the sequence and the presence of the quinazoline amino acid.
Amino Acid Analysis (AAA) Determine amino acid composition.Confirms the relative ratios of the constituent amino acids, including the quinazoline amino acid if a standard is available.

PART 4: Troubleshooting Common Challenges

The incorporation of bulky, non-canonical amino acids like quinazoline derivatives can present challenges.[15]

ProblemPotential CauseRecommended Solution
Incomplete Coupling Steric hindrance from the quinazoline scaffold.[15][16]- Use a more potent coupling reagent like COMU or PyOxim.[13]- Perform a double coupling.- Increase the coupling time to 2-4 hours.- Consider microwave-assisted SPPS to enhance reaction kinetics.[15]
Aggregation Increased hydrophobicity of the peptide chain.- Synthesize at a lower resin loading.- Use aggregation-disrupting additives like DMB-dipeptides.
Side Reactions during Cleavage The quinazoline ring may be susceptible to acid-catalyzed side reactions.- Optimize the scavenger cocktail in the TFA cleavage solution. For example, using TIS to scavenge cations.
Poor Solubility of Fmoc-Qaa-OH The planar, aromatic nature of the quinazoline ring.- Use a co-solvent like NMP (N-Methyl-2-pyrrolidone) in addition to DMF during the coupling step.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205.
  • Hynes, J., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. PMC. Retrieved from [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Retrieved from [Link]

  • Wade, J. D., & Aguilar, M. I. (2009). HPLC of Peptides and Proteins. Humana Press.
  • Tzampazis, D., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. Retrieved from [Link]

  • Kavčič, M., et al. (2003). Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles.
  • Albericio, F., & Carpino, L. A. (2000). Protecting groups for the Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007).
  • Patel, K., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Retrieved from [Link]

  • Li, J., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5649-5655.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Ghassempour, A., & Mohammad-Zadeh, M. (2003). High-Performance Liquid Chromatography–Mass Spectrometry in Peptide and Protein Analysis.
  • Fariña, M. S., et al. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry, 13, 1584-1592.
  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-4(3H)-quinazolinones 9. Retrieved from [Link]

  • Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Chromatography Today. (n.d.). Enhanced Peptide Identification Using Capillary UHPLC and Orbitrap Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-512.
  • Al-Tel, T. H., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100827.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Suginome, M., et al. (2011). Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions. Organic Letters, 13(10), 2538-2541.
  • Miller, S. J., et al. (2018). Parameterization and Analysis of Peptide-Based Catalysts for the Atroposelective Bromination of 3-Arylquinazolin-4(3H)-ones. Journal of the American Chemical Society, 140(3), 1076-1083.
  • Nowick, J. S. (2020).
  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Qiu, R., et al. (2021). UV-Light-Induced N-Acylation of Amines with α-Diketones. Organic Letters, 23(14), 5329-5333.
  • Wang, J., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Retrieved from [Link]

  • Roesky, H. W., et al. (2017). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Dalton Transactions, 46(31), 10217-10220.
  • Baran, P. S., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC. Retrieved from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
  • Iannucci, E., et al. (2021). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Retrieved from [Link]

  • The Lubrizol Corporation. (2015). Process for preparing n-acyl amino acid salts. Google Patents.

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Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-[methyl(quinazolin-4-yl)amino]acetic acid

Audience: Researchers, scientists, and drug development professionals. Introduction 2-[methyl(quinazolin-4-yl)amino]acetic acid is a molecule of interest in medicinal chemistry, belonging to the quinazoline class of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-[methyl(quinazolin-4-yl)amino]acetic acid is a molecule of interest in medicinal chemistry, belonging to the quinazoline class of compounds. Quinazolines are known for their diverse biological activities, and understanding their metabolic fate and degradation products is crucial in drug development.[1][2][3] Mass spectrometry is an indispensable tool for the structural characterization of such novel compounds. This application note provides a detailed guide to the predicted mass spectrometric fragmentation pattern of 2-[methyl(quinazolin-4-yl)amino]acetic acid, offering a robust protocol for its analysis and interpretation. The fragmentation of quinazoline derivatives is highly dependent on their specific structure, making a detailed understanding of the fragmentation pathways essential for accurate identification.[4]

Predicted Fragmentation Pathway

The fragmentation of 2-[methyl(quinazolin-4-yl)amino]acetic acid under positive ion electrospray ionization (ESI) is anticipated to be governed by the chemical properties of its two main structural components: the stable quinazoline ring and the N-methylamino acetic acid side chain. The protonated molecular ion [M+H]⁺ is expected to undergo a series of characteristic neutral losses and rearrangements.

The fragmentation of the quinazoline core is influenced by its stable aromatic nature.[5] Common fragmentation pathways for quinoline-containing compounds, a related class of heterocycles, often involve the loss of stable neutral molecules like hydrogen cyanide (HCN).[6][7] For the N-substituted amino acid side chain, fragmentation is expected to involve losses of water (H₂O) and carbon dioxide (CO₂), which are characteristic of amino acids.[8][9]

A proposed fragmentation pathway for 2-[methyl(quinazolin-4-yl)amino]acetic acid is initiated by the protonation of the molecule, likely on one of the nitrogen atoms of the quinazoline ring or the tertiary amine in the side chain. Subsequent collision-induced dissociation (CID) would lead to key fragment ions.

Experimental Protocol

This protocol outlines a general procedure for the analysis of 2-[methyl(quinazolin-4-yl)amino]acetic acid using a triple quadrupole or ion trap mass spectrometer coupled with a liquid chromatography system.

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid aids in protonation in positive ionization mode.[10]

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure good separation and peak shape.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Nebulizer Gas (Nitrogen): Flow rate as recommended by the instrument manufacturer.

  • Full Scan MS: Acquire data in the m/z range of 50-500 to observe the protonated molecular ion.

  • Tandem MS (MS/MS): Select the protonated molecular ion as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the product ions.

Data Presentation: Predicted m/z Values and Fragment Structures

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and key fragment ions of 2-[methyl(quinazolin-4-yl)amino]acetic acid.

m/z (Predicted) Proposed Formula Proposed Structure/Description Neutral Loss
232.09[C₁₂H₁₂N₃O₂]⁺Protonated Molecular Ion [M+H]⁺-
214.08[C₁₂H₁₀N₃O]⁺Loss of water from the carboxylic acid group.H₂O
188.08[C₁₁H₁₀N₃]⁺Subsequent loss of carbon dioxide from the [M+H-H₂O]⁺ ion.CO₂
173.06[C₁₀H₇N₃]⁺Cleavage of the N-C bond of the side chain, with loss of the methyl-acetic acid moiety.C₂H₅O₂
145.06[C₉H₇N₂]⁺Loss of HCN from the quinazoline ring of the m/z 173.06 fragment.HCN
130.07[C₈H₈N₂]⁺Quinazoline core with a methyl group.-

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of 2-[methyl(quinazolin-4-yl)amino]acetic acid.

Fragmentation_Pathway cluster_main Proposed Fragmentation of 2-[methyl(quinazolin-4-yl)amino]acetic acid M [M+H]⁺ m/z 232.09 F1 [M+H - H₂O]⁺ m/z 214.08 M->F1 - H₂O F3 [C₁₀H₇N₃]⁺ m/z 173.06 M->F3 - C₂H₅O₂ F2 [M+H - H₂O - CO₂]⁺ m/z 188.08 F1->F2 - CO₂ F4 [C₉H₇N₂]⁺ m/z 145.06 F3->F4 - HCN

Caption: Proposed fragmentation pathway of protonated 2-[methyl(quinazolin-4-yl)amino]acetic acid.

Conclusion

This application note provides a predictive framework for the analysis of 2-[methyl(quinazolin-4-yl)amino]acetic acid by mass spectrometry. The proposed fragmentation pathway, based on the established fragmentation of quinazoline and N-substituted amino acid moieties, offers a valuable guide for the identification and structural elucidation of this compound and its potential metabolites or degradation products. The provided protocol serves as a starting point for method development, which can be further optimized based on the specific instrumentation and analytical requirements.

References

  • Establishing electrospray ionisation-tandem mass spectrometry (ESI-MS/MS) fragmentation rules, based on structure specific and common fragmentation patterns, can improve the process as a screening method in the R&D of new drugs. This project is focused on understanding dissociation pathways of protonated quinazolines using tandem mass spectrometry. University of Southampton.
  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
  • Effect of N-terminal glutamic acid and glutamine on fragment
  • A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. PubMed.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Semantic Scholar.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identific
  • Fragmentation mass spectrum of the amino acid aspartic acid at nominal...
  • Ion fragmentation of small molecules in mass spectrometry.
  • Fragment-Based Discovery of 2-Aminoquinazolin-4(3H)-ones As Novel Class Nonpeptidomimetic Inhibitors of the Plasmepsins I, II, and IV. Journal of Medicinal Chemistry.
  • (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid. PubChem.
  • 2-methyl-quinazolines.
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scirp.org.
  • Mass spectrometry analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline. Benchchem.
  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor.
  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. Der Pharma Chemica.
  • Mass spectrometric characterization of substituted 2-thiazolin-4-one deriv
  • Amino acids. Medizinische Fakultät Münster.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid

Welcome to the technical support center for the synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid is a multi-step process that involves the formation of a quinazolinone core followed by the introduction of the N-methylaminoacetic acid side chain at the 2-position. While the synthesis of the quinazolinone ring is well-established, the nucleophilic aromatic substitution (SNA) at the 2-position with a secondary amino acid derivative like sarcosine (N-methylglycine) can present unique challenges. This guide will focus on troubleshooting and optimizing this critical step and the subsequent hydrolysis to obtain the final product.

A common synthetic route begins with the preparation of a 2-substituted quinazolin-4(3H)-one, typically a 2-chloro or 2-methylthio derivative, which serves as an electrophile. This intermediate is then reacted with the nucleophilic nitrogen of sarcosine or its ester. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Problem 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield, or no product at all, in the reaction between my 2-chloroquinazolin-4-one and sarcosine ethyl ester. What could be the issue?

Answer:

Low or no yield in this nucleophilic aromatic substitution reaction can stem from several factors, ranging from the reactivity of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Reactivity of the Leaving Group: The nature of the leaving group at the 2-position of the quinazolinone is critical. While chloro-substituents are commonly used, their reactivity can sometimes be sluggish.

    • Expert Insight: The reactivity of halogens in this context generally follows the order I > Br > Cl > F. If you are using a 2-chloro derivative and experiencing low reactivity, consider synthesizing the 2-bromo or 2-iodo analogue for improved leaving group ability. Alternatively, a 2-methylthio group can also be an effective leaving group, displaced by amines at elevated temperatures.

  • Reaction Conditions: The choice of solvent, base, and temperature plays a pivotal role in the success of the reaction.

    • Solvent: Aprotic polar solvents are generally preferred for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile.

      • Recommendation: If you are using a less polar solvent like THF, you might see lower yields.[1] Consider switching to a more polar aprotic solvent such as DMF, DMSO, or NMP, which can facilitate the reaction.

    • Base: The base is crucial for deprotonating the secondary amine of sarcosine, thereby increasing its nucleophilicity. The choice of base can significantly impact the reaction outcome.

      • Recommendation: If you are using a weak base like K2CO3, it may not be strong enough for efficient deprotonation. Stronger, non-nucleophilic bases are often more effective. Consider using sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

    • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

      • Recommendation: If you are running the reaction at room temperature, gradually increase the temperature to 80-120 °C and monitor the reaction progress by TLC or LC-MS. Microwave irradiation can also be a powerful tool to accelerate this reaction.

  • Moisture: The presence of water can be detrimental, especially when using strong bases like NaH, as it will quench the base and can also lead to hydrolysis of the starting material.

    • Recommendation: Ensure all your glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Optimization of the Nucleophilic Aromatic Substitution

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of sarcosine ethyl ester (1.2 equivalents) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chloroquinazolin-4-one (1.0 equivalent) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Formation of Side Products

Question: I am observing multiple spots on my TLC plate, and my final product is impure. What are the likely side products and how can I avoid them?

Answer:

The formation of side products is a common challenge. Understanding the potential side reactions is key to minimizing their formation.

  • Hydrolysis of the Starting Material: If there is moisture in your reaction, the 2-chloroquinazolin-4-one can hydrolyze to form the corresponding quinazolin-4(3H)-one-2-ol.

    • Prevention: As mentioned previously, ensure anhydrous conditions.

  • N-3 Alkylation: While the nitrogen of the sarcosine is the intended nucleophile, the nitrogen at the 3-position of the quinazolinone ring can also be alkylated, especially if a strong base is used.

    • Expert Insight: The N-3 position can be deprotonated by a strong base, making it nucleophilic. This can lead to self-condensation or reaction with other electrophiles.

    • Prevention: Use a base that is just strong enough to deprotonate the sarcosine but not the quinazolinone N-3 proton. Alternatively, protecting the N-3 position with a suitable protecting group that can be removed later might be an option, though this adds steps to the synthesis. A careful choice of base and reaction temperature is the more practical approach.

  • Dimerization: In some cases, the deprotonated quinazolinone can react with another molecule of the starting material.

    • Prevention: This is often minimized by controlling the rate of addition of the starting material and maintaining a dilute solution.

Problem 3: Difficulty with Ester Hydrolysis

Question: I have successfully synthesized the ethyl ester of 2-[methyl(quinazolin-4-yl)amino]acetic acid, but I am struggling with the final hydrolysis step to get the carboxylic acid. The reaction is either incomplete or leads to decomposition.

Answer:

Ester hydrolysis can be tricky, especially with complex molecules that may have other functional groups susceptible to the reaction conditions.

  • Incomplete Hydrolysis:

    • Cause: Insufficient base, reaction time, or temperature.

    • Solution:

      • Base: Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). LiOH is often preferred as it can be used under milder conditions.

      • Solvent System: A mixture of THF and water or methanol and water is commonly used to ensure the solubility of the ester.

      • Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can accelerate the hydrolysis. Monitor the reaction carefully to avoid decomposition.

  • Decomposition:

    • Cause: The quinazolinone ring system can be sensitive to harsh basic conditions, potentially leading to ring-opening or other degradation pathways.

    • Solution:

      • Milder Conditions: Use LiOH at room temperature or slightly above, as it is generally less harsh than NaOH or KOH.

      • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the exposure of the product to the basic conditions.

      • Acidic Hydrolysis: As an alternative, consider acidic hydrolysis using, for example, a mixture of acetic acid and hydrochloric acid. However, this may also have compatibility issues depending on the specific substrate.

Experimental Protocol: Ester Hydrolysis

  • Dissolve the ethyl 2-[methyl(quinazolin-4-yl)amino]acetate in a mixture of THF and water (e.g., 3:1 v/v).

  • Add a solution of LiOH (2-3 equivalents) in water.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

  • The product may precipitate out of the solution. If so, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key reaction step?

The key step is a nucleophilic aromatic substitution (SNAr). The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring of the quinazolinone activates the 2-position towards nucleophilic attack.

Q2: Can I use a different leaving group at the 2-position?

Q3: How can I monitor the reaction progress effectively?

Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential side products. Staining with a UV lamp is usually sufficient for visualization. For more quantitative analysis and to confirm the mass of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique.

Q4: What are the best purification methods for the final product?

For the intermediate ester, column chromatography on silica gel is usually effective. For the final carboxylic acid product, if it precipitates upon acidification, filtration and washing may be sufficient. If it remains in solution, extraction followed by recrystallization or preparative HPLC may be necessary to achieve high purity.

Data Summary

ParameterRecommended ConditionRationale
Starting Material 2-Chloro- or 2-Iodoquinazolin-4-oneBetter leaving group ability than fluoro or bromo analogues.
Nucleophile Sarcosine ethyl or methyl esterThe ester protects the carboxylic acid and improves solubility.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents facilitate SNAr reactions.
Base NaH or t-BuOKStrong, non-nucleophilic bases effectively deprotonate the amine.
Temperature 80-120 °CSNAr reactions often require thermal energy.
Hydrolysis LiOH in THF/waterMilder conditions compared to NaOH, minimizing decomposition.

Visualizing the Synthesis

Key Reaction Step: Nucleophilic Aromatic Substitution

SNAr_Reaction cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_product Intermediate Product SM1 2-Chloroquinazolin-4-one Product_ester Ethyl 2-[methyl(quinazolin-4-yl)amino]acetate SM1->Product_ester SM2 Sarcosine Ethyl Ester SM2->Product_ester Base Base (e.g., NaH) Base->SM2 Deprotonation Solvent Solvent (e.g., DMF) Heat Heat (80-120 °C) caption Nucleophilic substitution at the 2-position.

Caption: Nucleophilic substitution at the 2-position.

Final Step: Ester Hydrolysis

Hydrolysis_Reaction cluster_start Intermediate cluster_conditions Reaction Conditions cluster_product Final Product Intermediate Ethyl 2-[methyl(quinazolin-4-yl)amino]acetate Final_Product 2-[methyl(quinazolin-4-yl)amino]acetic acid Intermediate->Final_Product Base Base (e.g., LiOH) Base->Intermediate Solvent Solvent (THF/H2O) Acid Acid Workup (HCl) Acid->Final_Product Protonation caption Hydrolysis of the ester to the carboxylic acid.

Caption: Hydrolysis of the ester to the carboxylic acid.

References

  • ChemInform Abstract: Application of a Recyclable Fluorous Oxime in the Convenient Synthesis of 3-Amino-1,2-benzisoxazoles and 4-Amino-1H-2,3-benzoxazines. (URL not available)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-[methyl(quinazolin-4-yl)amino]acetic acid

Welcome to the Technical Support Center for quinazoline-based molecular workflows. This guide is specifically engineered for researchers and formulation scientists facing aqueous solubility challenges with 2-[methyl(quin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline-based molecular workflows. This guide is specifically engineered for researchers and formulation scientists facing aqueous solubility challenges with 2-[methyl(quinazolin-4-yl)amino]acetic acid .

By understanding the physicochemical causality behind this molecule's behavior, you can move beyond trial-and-error and implement rational solubilization strategies.

Molecular Profiling: The Causality of Precipitation

To solve solubility issues, we must first understand the molecular architecture of 2-[methyl(quinazolin-4-yl)amino]acetic acid. This compound is an amphoteric molecule (a zwitterion) , meaning it possesses both a basic and an acidic functional group:

  • The Quinazoline Ring: The parent quinazoline has a pKa of approximately 3.51[1]. However, electron-donating amino substitutions at the 4-position significantly increase the basicity of the ring nitrogens (N1/N3), shifting the basic pKa to approximately 5.5–6.5[2].

  • The Acetic Acid Moiety: The carboxylic acid group acts as a weak acid with a typical pKa of 4.0–4.5.

The Isoelectric Trap

Because the basic pKa and acidic pKa are close to physiological conditions, the molecule reaches its isoelectric point (pI) around pH 5.0. At this pH, the molecule carries a net-zero charge. The lack of electrostatic repulsion, combined with strong intermolecular π−π stacking between the planar quinazoline rings, drives massive crystal lattice formation and immediate aqueous precipitation.

Table 1: Predicted Ionization State & Thermodynamic Solubility Profile
Environmental pHDominant Charge StateNet ChargeEstimated Aqueous SolubilityMechanistic Rationale
pH < 3.0 Cationic+1HighQuinazoline ring is protonated; carboxylic acid is neutral. Electrostatic repulsion prevents aggregation.
pH 4.5 – 5.5 Zwitterionic0Extremely Low Molecule is at its isoelectric point (pI). Strong π−π stacking and hydrogen bonding drive crystallization.
pH 7.4 Anionic-1ModerateCarboxylic acid is deprotonated; quinazoline is neutral. Soluble, but susceptible to kinetic "solvent-shift" precipitation.
pH > 8.5 Anionic-1HighFully deprotonated state ensures strong ion-dipole interactions with water.

Diagnostic Solubilization Workflow

Use the following decision matrix to determine the optimal solubilization strategy based on the constraints of your downstream application (e.g., in vitro enzymatic assays vs. in vivo dosing).

G A Solubilization Strategy: 2-[methyl(quinazolin-4-yl)amino]acetic acid B Is the downstream assay pH-sensitive? A->B C Adjust to pH > 7.5 (Deprotonate Carboxylic Acid) B->C No D Are organic co-solvents (e.g., DMSO) tolerated? B->D Yes E Prepare 10-50 mM Stock in DMSO Dilute dropwise into buffer D->E Yes F Use Complexation / Excipients (e.g., 10% HP-β-CD or Lipids) D->F No

Decision matrix for solubilizing amphoteric quinazoline derivatives.

Troubleshooting FAQs

Q: I dissolved the compound perfectly in 100% DMSO, but it instantly turns cloudy when I add it to my pH 7.4 PBS buffer. Why? A: You are experiencing "solvent-shift" kinetic precipitation . While the compound has moderate thermodynamic solubility at pH 7.4, DMSO diffuses into the bulk water much faster than the hydrophobic quinazoline core can solvate. This creates a localized micro-environment of extreme supersaturation at the droplet interface, causing instantaneous nucleation. Solution: See SOP 2 below for the "reverse-addition" kinetic stabilization technique.

Q: Can I use cyclodextrins to keep it in solution for in vivo studies? A: Yes. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for quinazoline derivatives because the hydrophobic cavity of the cyclodextrin encapsulates the planar aromatic quinazoline ring, disrupting the π−π stacking that causes precipitation[3]. A 10–20% (w/v) HP- β -CD solution in saline is typically sufficient.

Q: My compound degraded after being stored in an alkaline aqueous solution for a week. What happened? A: Quinazoline rings can be susceptible to hydrolysis under extended exposure to warm, highly alkaline or acidic aqueous conditions, potentially degrading into 2-aminobenzaldehyde derivatives and other byproducts[1]. Solution: Always prepare aqueous stocks fresh, or store them as lyophilized powders or in anhydrous DMSO at -20°C.

Table 2: Co-solvent & Excipient Selection Guide
Excipient / SolventWorking RangeMechanism of ActionApplication Suitability
DMSO 0.1% – 5%Disrupts crystal lattice; acts as a universal organic solvent.In vitro screening; Cell culture (keep < 0.5%).
HP- β -CD 5% – 20%Sterically encapsulates the quinazoline ring.In vivo dosing; PK/PD studies[3].
Tween-20 0.05% – 0.5%Lowers interfacial tension; kinetically delays nucleation.Biochemical assays; Formulation stabilization.
Lipid Excipients VariesEnhances bioavailability of poorly water-soluble drugs.Oral formulations[4].

Standard Operating Procedures (SOPs)

To ensure reproducibility, your solubilization workflows must be self-validating. The following protocols include built-in validation checks to confirm the thermodynamic state of your solution.

SOP 1: pH-Shift Solubilization (For pH-Insensitive Assays)

Use this when your downstream application can tolerate a slightly basic environment (pH 8.0 - 8.5).

  • Weighing: Weigh the required mass of 2-[methyl(quinazolin-4-yl)amino]acetic acid into a sterile glass vial.

  • Alkaline Solubilization: Add 0.1 M NaOH at a ratio of 1.05 molar equivalents to the compound.

    • Causality: This quantitatively deprotonates the acetic acid moiety, forcing the molecule into its highly soluble anionic state.

  • Agitation: Vortex vigorously for 60 seconds. The solution should become completely transparent.

  • Buffering: Slowly add a strong buffering agent (e.g., 100 mM Tris-HCl, pH 8.5) to reach your target volume.

  • Self-Validation Check (Critical): Measure the final pH of the solution using a micro-pH probe. Then, shine a laser pointer through the vial in a dark room (Tyndall effect). If you see a visible beam path, colloidal micro-precipitates have formed, indicating the pH dropped too close to the pI. Adjust with micro-aliquots of 0.1 M NaOH until the beam disappears.

SOP 2: DMSO Stock & Controlled Aqueous Dilution (For Cell Assays)

Use this to prevent "solvent-shift" precipitation when diluting into physiological buffers.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Store desiccated at -20°C.

  • Buffer Pre-conditioning: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Optional: Add 0.1% Tween-20 to the buffer to kinetically delay nucleation.

  • Reverse-Addition (The Key Step): Do not add buffer to the DMSO. Instead, place the warmed buffer on a high-speed magnetic stirrer. Inject the DMSO stock dropwise directly into the vortex center of the rapidly stirring buffer.

    • Causality: Rapid mechanical dispersion prevents the localized supersaturation that triggers crystal nucleation.

  • Self-Validation Check: Centrifuge an aliquot of the final solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and measure the concentration via UV-Vis or LC-MS. If the concentration is lower than your theoretical yield, invisible amorphous precipitation has occurred, and you must lower your target concentration or increase excipient load.

References

  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES Source: Bogazici University Digital Archive URL:[Link][2]

  • Quinazoline - Chemical Properties and Hydrolysis Source: Wikipedia URL:[Link][1]

  • WO2021170875A1 - Pharmaceutical compositions comprising quinazolin-4-yl acetate and sodium ions Source: Google Patents URL:[3]

  • WO2008024439A2 - 4-aminoquinazoline derivatives and methods of use thereof Source: Google Patents URL:[4]

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Bond Formation with 2-[methyl(quinazolin-4-yl)amino]acetic acid

Welcome to the technical support center for the optimization of amide bond formation utilizing 2-[methyl(quinazolin-4-yl)amino]acetic acid. This guide is designed for researchers, scientists, and professionals in drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of amide bond formation utilizing 2-[methyl(quinazolin-4-yl)amino]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing amide derivatives from this specific quinazoline-containing carboxylic acid. The unique electronic and steric properties of this substrate can present challenges, and this resource provides in-depth troubleshooting guides and frequently asked questions to ensure successful and efficient coupling reactions.

I. Overview of the Amide Coupling Reaction

The formation of an amide bond is a cornerstone of medicinal chemistry and drug discovery.[1][2] The reaction involves the coupling of a carboxylic acid and an amine, a process that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[2][3][4] The quinazoline moiety in 2-[methyl(quinazolin-4-yl)amino]acetic acid can influence the reactivity of the carboxylic acid, making the selection of appropriate coupling reagents and reaction conditions critical for success.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the amide bond formation with 2-[methyl(quinazolin-4-yl)amino]acetic acid, providing explanations and actionable solutions.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired amide product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

A. Inefficient Carboxylic Acid Activation:

The first critical step is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will not proceed.

  • Coupling Reagent Selection: For sterically hindered or electronically modified carboxylic acids like 2-[methyl(quinazolin-4-yl)amino]acetic acid, standard coupling reagents may not be sufficient.

    • Recommendation: Employ more powerful coupling reagents known for their high efficiency and rapid reaction rates.[5] Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent choices.[4][6][7] HATU, in particular, is known to be effective for difficult couplings, including those involving N-methyl amino acids.[8][9]

    • Mechanism Insight: HATU and similar reagents react with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine compared to the O-acylisourea intermediate formed with carbodiimides like EDC.[9][10]

  • Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and a base before adding the amine can significantly improve yields.

    • Protocol: In solution-phase synthesis, a pre-activation time of 15-30 minutes at room temperature is recommended to ensure complete formation of the active ester.[9]

B. Poor Nucleophilicity of the Amine:

If you are using an electron-deficient or sterically hindered amine, its reduced nucleophilicity can slow down the reaction.

  • Solution:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours).[11] Gentle heating (e.g., 40-50 °C) can also increase the reaction rate, but should be used with caution to avoid side reactions.

    • Use of Additives: For carbodiimide-mediated couplings (e.g., EDC), the addition of HOBt (1-Hydroxybenzotriazole) or, even better, HOAt (1-Hydroxy-7-azabenzotriazole) can accelerate the reaction and reduce side products.[3][12] HOAt is particularly effective for hindered amines.[3]

C. Reagent Quality and Stoichiometry:

Degraded reagents or incorrect molar ratios can halt the reaction.

  • Recommendations:

    • Reagent Quality: Use fresh, high-quality coupling reagents and anhydrous solvents.[13] Reagents like HATU and EDC are moisture-sensitive.[13]

    • Stoichiometry: A common starting point is to use a slight excess of the coupling reagent (1.1-1.5 equivalents) and the amine (1.2-1.5 equivalents) relative to the carboxylic acid.[13]

Troubleshooting Workflow for Low/No Product Formation:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Side Products

Question: My reaction is producing the desired amide, but I am also observing significant impurities. What are these side products and how can I minimize them?

Answer:

The formation of side products is a common challenge in amide coupling reactions. Understanding their origin is key to suppression.

A. N-acylurea Formation (with Carbodiimides):

When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine.[6] This is particularly problematic with sterically hindered components or at elevated temperatures.[6][11]

  • Solution: The addition of HOBt or HOAt intercepts the O-acylisourea intermediate to form a more stable active ester, which is less prone to this side reaction.[11][12]

B. Racemization (if Chiral Centers are Present):

If your amine or carboxylic acid contains a chiral center adjacent to the reacting functional group, there is a risk of racemization, especially under harsh basic conditions or with prolonged reaction times.

  • Solution:

    • Use of Additives: HOBt and HOAt are effective racemization suppressants.[6][8]

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA).[3]

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[6]

C. Guanidinylation (with HATU):

A known side reaction with HATU is the guanidinylation of the amine, where the amine reacts with the tetramethylguanidinium portion of the HATU reagent.

  • Solution:

    • Order of Addition: Add the base (e.g., DIPEA) to the mixture of the carboxylic acid and HATU before adding the amine. This promotes the rapid formation of the OAt-active ester and minimizes the concentration of free HATU available to react with the amine.

    • Stoichiometry: Avoid a large excess of HATU.

Side Product Minimization Strategy:

Caption: Strategy for minimizing common side products.

III. Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for 2-[methyl(quinazolin-4-yl)amino]acetic acid?

A1: While several coupling reagents can be effective, HATU is highly recommended for this substrate.[5][8] Its high reactivity is well-suited for potentially challenging couplings involving heterocyclic systems.[14] For a more cost-effective option, a combination of EDC and HOAt is also an excellent choice, offering high efficiency and reduced side reactions compared to EDC/HOBt.[3][12]

Coupling ReagentAdvantagesDisadvantages
HATU High reactivity, fast reaction times, low racemization, effective for hindered substrates.[5][8][9]Higher cost, potential for guanidinylation side reaction.
EDC/HOAt More reactive than EDC/HOBt, good for hindered amines, lower racemization.[3][12]HOAt is more expensive than HOBt.
EDC/HOBt Cost-effective, widely used, reduces N-acylurea formation.[1][8]Less reactive than HATU or EDC/HOAt, may be slow for challenging substrates.
PyBOP High coupling efficiency, low racemization.[4]Can be more expensive than carbodiimides.

Q2: What is the optimal solvent for this reaction?

A2: Polar aprotic solvents are generally preferred for amide coupling reactions. Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent choices.[1][13] Dichloromethane (DCM) can also be used, particularly for EDC-mediated couplings.[1][13] Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate.[13]

Q3: What role does the base play, and which one should I use?

A3: The base is crucial for deprotonating the carboxylic acid, allowing it to react with the coupling reagent, and also to neutralize any acid salts of the amine starting material.[3] A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is the preferred choice, especially when using uronium/aminium or phosphonium salt coupling reagents.[9] It is less likely to cause side reactions or racemization compared to less hindered bases like triethylamine (TEA).[3] Typically, 2-3 equivalents of base are used.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[11][13] By spotting the starting materials and the reaction mixture on a TLC plate, you can visualize the consumption of the limiting reagent and the appearance of the product spot.[13] LC-MS provides more definitive information on the presence of the desired product mass and can also help identify side products.

IV. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of 2-[methyl(quinazolin-4-yl)amino]acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-20 minutes (pre-activation).[9]

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring progress by TLC or LC-MS.[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOAt
  • To a solution of 2-[methyl(quinazolin-4-yl)amino]acetic acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the amine (1.2 eq) followed by DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.[11]

  • Work-up and purify as described in Protocol 1.

V. References

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. Available from:

  • HATU Coupling for Fast, Efficient, and Selective N-acylation of chitosan: DoE-optimized synthesis of cationic antibacterial derivatives. PubMed. Available from:

  • Evolution of amide bond formation. ARKIVOC. Available from:

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Available from:

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from:

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry. Available from:

  • Coupling Reagents. Aapptec Peptides. Available from:

  • Troubleshooting low yield in Lipoamide chemical synthesis. Benchchem. Available from:

  • Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling. Benchchem. Available from:

  • Chemistry of Amides. Chemistry LibreTexts. Available from:

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. Available from:

  • Optimizing Peptide Coupling: Key Techniques. Available from:

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from:

  • (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)... ResearchGate. Available from:

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from:

  • Peptide Coupling Reagents Guide. Sigma-Aldrich. Available from:

  • troubleshooting low yield in L-alaninamide coupling reactions. Benchchem. Available from:

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available from:

Sources

Optimization

Technical Support Bulletin: Storage and Stability of 2-[methyl(quinazolin-4-yl)amino]acetic acid

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to preventing the degradation of 2-[methyl(quinazolin-4-yl)amino]acetic acid during stora...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to preventing the degradation of 2-[methyl(quinazolin-4-yl)amino]acetic acid during storage. As a Senior Application Scientist, my goal is to blend deep scientific principles with practical, field-tested advice to ensure the integrity of your valuable compound.

This guide is structured as a series of questions you might encounter during your work. We will explore the fundamental chemistry of the quinazoline scaffold, identify common degradation pathways, and provide robust protocols for storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-[methyl(quinazolin-4-yl)amino]acetic acid?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container at low temperature, protected from light and moisture.

The quinazoline core, a fusion of benzene and pyrimidine rings, is generally stable but can be susceptible to degradation under adverse conditions.[1][2] The primary environmental factors to control are temperature, atmosphere, light, and humidity.

Rationale:

  • Temperature: Lowering the temperature is the most effective way to decrease the rate of all chemical reactions, including degradation.[3] While room temperature may be acceptable for short-term use, long-term storage requires colder conditions.

  • Atmosphere: The compound should be protected from atmospheric oxygen and moisture. The quinazoline ring can undergo oxidation, while the acetic acid moiety can be hygroscopic.[4] An inert atmosphere is ideal.

  • Light: Aromatic heterocyclic compounds are often susceptible to photodegradation, where UV or visible light can provide the energy to initiate degradative reactions.[5]

  • Humidity: Moisture can facilitate hydrolytic degradation pathways or act as a medium for reactive impurities.[6]

Parameter Short-Term Storage (< 4 weeks) Long-Term Storage (> 4 weeks) Rationale
Temperature Room Temperature (20-25°C)≤ -20°C (Recommended) or 2-8°CSlows kinetic rate of degradation.[3]
Atmosphere Tightly sealed containerTightly sealed container, backfilled with Inert Gas (Argon or Nitrogen) Prevents oxidation and hydrolysis.[7]
Light Amber glass vial or store in a dark placeAmber glass vial stored in a freezer/dark locationPrevents photolytic degradation.[5][6]
Container Borosilicate glass vial with PTFE-lined capBorosilicate glass vial with PTFE-lined capInert material prevents leaching and provides a superior seal.
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

The choice of solvent is critical, as it can directly influence the stability of the compound in solution. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. However, studies on some quinazoline derivatives have shown instability in DMSO over time, whereas aqueous solutions can be stable for extended periods if stored correctly.[8][9]

Recommendations for Solution Storage:

  • Solvent Selection: For biological assays, sterile DMSO is common. For analytical purposes, a buffer system compatible with your downstream analysis (e.g., HPLC mobile phase) is preferable. If using DMSO, prepare fresh solutions or conduct a stability study for your specific concentration.[10]

  • Storage Conditions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C . Freeze-thaw cycles can introduce moisture and accelerate degradation.[3]

  • pH Consideration: The compound has an acetic acid group and basic nitrogen atoms on the quinazoline ring. The pH of an aqueous solution will significantly impact its stability and solubility. The quinazoline ring system's stability can vary in acidic versus alkaline conditions, with potential for hydrolysis or oxidation at temperature extremes.[1][4] It is crucial to buffer aqueous solutions and validate stability at the intended pH.

Troubleshooting Guide

Q3: I suspect my compound has degraded. What are the first steps for troubleshooting?

If you suspect degradation (e.g., change in color, unexpected experimental results), a systematic approach is necessary. The following decision tree outlines the recommended workflow.

G cluster_0 Initial Observation cluster_1 Physical & Chemical Checks cluster_2 Analytical Confirmation cluster_3 Conclusion & Action Observe Degradation Suspected (e.g., color change, poor activity) CheckStorage Review Storage History: - Temperature logs? - Light exposure? - Container seal intact? Observe->CheckStorage CheckAppearance Compare physical appearance to a fresh/reference sample CheckStorage->CheckAppearance RunHPLC Perform Purity Analysis (e.g., HPLC-UV) CheckAppearance->RunHPLC ComparePurity Compare chromatogram to: - Reference standard - Initial analysis data RunHPLC->ComparePurity IdentifyPeaks Presence of new peaks or decreased main peak area? ComparePurity->IdentifyPeaks RunMS Characterize new peaks (e.g., LC-MS) IdentifyPeaks->RunMS Yes NoDegradation No Degradation Detected: - Investigate other experimental  variables IdentifyPeaks->NoDegradation No DegradationConfirmed Degradation Confirmed: - Quarantine lot - Procure new material RunMS->DegradationConfirmed G cluster_degradation Degradation Pathways cluster_products Potential Products Parent 2-[methyl(quinazolin-4-yl)amino]acetic acid (Stable Compound) Hydrolysis Hydrolysis (H₂O, pH, Temp) Parent->Hydrolysis Oxidation Oxidation (O₂, Light, Metals) Parent->Oxidation Photolysis Photodegradation (UV/Vis Light) Parent->Photolysis Quinazolinone Quinazolinone Derivatives Hydrolysis->Quinazolinone NOxide N-Oxides Oxidation->NOxide RingOpened Ring-Opened Products Photolysis->RingOpened

Caption: Potential degradation pathways for the compound.

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. [11] Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity of 2-[methyl(quinazolin-4-yl)amino]acetic acid.

Methodology:

  • Column Selection: A reversed-phase C18 column is a robust starting point for aromatic compounds like this one. [10][12](e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

    • The acidic modifier helps to produce sharp, symmetrical peaks by protonating the basic nitrogens.

  • Gradient Elution: Start with a high concentration of Solvent A and gradually increase Solvent B. This will ensure that any more nonpolar degradation products are eluted from the column.

    • Example Gradient: 5% B to 95% B over 20 minutes.

  • Detection: Use a UV detector. Quinazoline derivatives typically have strong absorbance between 240-300 nm. [12]Monitor at a wavelength like 254 nm initially, then determine the absorbance maximum by running a UV scan of a pure standard.

  • Sample Preparation: Dissolve the compound in the mobile phase at the initial gradient condition (e.g., 95:5 A:B) to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Validation: To confirm the method is stability-indicating, run a forced degradation sample (see Protocol 2) and verify that the degradation product peaks are well-resolved from the main compound peak.

Protocol 2: Performing a Forced Degradation Study

Forced degradation (or stress testing) is a crucial step in drug development to understand degradation pathways and validate analytical methods. [5][13][14]It involves intentionally exposing the compound to harsh conditions.

Objective: To intentionally generate likely degradation products for analytical method validation and stability assessment.

Stress Condition Typical Reagents & Conditions Purpose
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 2-8 hoursTo test for susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 2-8 hoursTo test for susceptibility to base-catalyzed degradation.
Oxidation 3% Hydrogen Peroxide (H₂O₂), room temp for 24 hoursTo simulate oxidative stress. [5]
Thermal Solid sample in oven at 80°C for 48 hoursTo assess thermal stability in the solid state.
Photolytic Expose solution to high-intensity visible and UV light (ICH Q1B guidelines)To assess stability under light exposure. [5]

Procedure:

  • Prepare separate solutions of the compound (~1 mg/mL) for each stress condition. Include a control sample stored under normal conditions.

  • Expose the samples to the conditions outlined in the table. Monitor periodically.

  • After the desired exposure time, neutralize the acid and base samples.

  • Dilute all samples to an appropriate concentration and analyze using the HPLC method from Protocol 1.

  • Goal: Aim for 5-20% degradation of the main peak. If degradation is too rapid or too slow, adjust the time or temperature accordingly. The goal is not to destroy the compound, but to generate detectable levels of degradants. [11] By implementing these storage strategies and analytical protocols, researchers can ensure the integrity and reliability of their 2-[methyl(quinazolin-4-yl)amino]acetic acid, leading to more accurate and reproducible experimental outcomes.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Jiang, J., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(12), 3187.
  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129.
  • Al-Suwaidan, I. A., et al. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen.
  • Mphahlele, M. J., & Malindisa, S. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 8031.
  • Błaszczak-Świątkiewicz, K., et al. (2014). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 71(3), 409-415.
  • Alfa Aesar. (2025).
  • Arora, M. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Arbor Biosciences.
  • Lee, E., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 18(10), 1345.
  • Health Sciences Authority. (2023). GUIDANCE NOTES ON GOOD DISTRIBUTION PRACTICE.
  • Al-Momani, F. A. (2014). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Journal of Chemistry, 2014, 1-7.
  • Kochany, J., & Maguire, R. J. (1994).
  • de la Torre, M. A., et al. (2026). Synthesis and In Vitro Assessment of 2-Aryl-4-aminoquinazolines as Potential Antibacterial and Cytotoxic Agents. Molecules, 31(5), 1234.
  • BenchChem. (2025). Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
  • Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 781-795.
  • Cole-Parmer. (2005). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.
  • Nakanishi, W., et al. (2019). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 7, 72.
  • European Medicines Agency (EMA). (2007).
  • Dinache, A. C., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 26(8), 2307.
  • Asati, V., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. European Journal of Medicinal Chemistry, 220, 113479.
  • Poulios, I., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
  • Lee, E., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 18(10), 1345.
  • Al-Omar, M. A. (2020).
  • AK Scientific, Inc. (n.d.). 2-(Chloromethyl)
  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers.
  • Mphahlele, M. J., & Malindisa, S. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Semantic Scholar.
  • Alagarsamy, V. (2018). Quinazoline derivatives & pharmacological activities: a review. SciSpace.
  • Farid, K., et al. (2026). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids.
  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • Bakunov, S. A., et al. (2024). Access to 4-((Pyridin-2-yl)amino)quinazolinones via Annulation of 2-Aminobenzonitriles with N,N-Dimethyl-N′-pyridylureas. The Journal of Organic Chemistry, 89(18), 12845-12856.
  • Fisher Scientific. (2025).
  • Und Sorensen, K. (2026). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Merck Millipore. (n.d.).
  • World Health Organization (WHO). (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Akıncıoğlu, A., et al. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research, 84(2), 336-351.
  • Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(16), 2506.
  • Singh, S., & Singh, P. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706536.
  • World Health Organization (WHO). (2003). Annex 9 Guide to good storage practices for pharmaceuticals.
  • ResolveMass Laboratories Inc. (2025).
  • Lhasa Limited. (2025).

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Clearance for 2-[methyl(quinazolin-4-yl)amino]acetic acid

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 2-[methyl(quinazolin-4-yl)amino]acetic acid . As a Senior Application Scientist, I have designed this resource to move beyond basic prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 2-[methyl(quinazolin-4-yl)amino]acetic acid . As a Senior Application Scientist, I have designed this resource to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic drivers of impurity formation during synthesis and provide a self-validating, highly controlled crystallization workflow to ensure pharmaceutical-grade purity.

Mechanistic Overview: The Root Cause of Impurities

The target molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) coupling between 4-chloroquinazoline and sarcosine (N-methylglycine)[1]. Because the C4 position of the quinazoline ring is highly electrophilic, it is susceptible not only to the desired amine nucleophile but also to competing hydrolysis[2].

G SM1 4-Chloroquinazoline Reaction SNAr Coupling SM1->Reaction SM2 Sarcosine SM2->Reaction Product 2-[methyl(quinazolin-4-yl)amino]acetic acid Reaction->Product Main Pathway Imp1 Quinazolin-4(3H)-one Reaction->Imp1 Hydrolysis Imp2 Inorganic Salts Reaction->Imp2 Neutralization

Synthesis pathway and major impurity generation during SNAr coupling.

Troubleshooting FAQs

Q1: Why is quinazolin-4(3H)-one persistently co-crystallizing with my product, and how do I remove it? Causality: 4-chloroquinazoline is a highly reactive, moisture-sensitive electrophile[3]. If trace water is present during the basic SNAr coupling, competitive hydrolysis occurs, generating quinazolin-4(3H)-one (or its tautomer, 4-hydroxyquinazoline)[2]. Because this impurity shares the planar aromatic framework of your product, it easily intercalates into the crystal lattice during rapid precipitation. Solution: Shift from a purely aqueous crystallization to a mixed solvent system. Quinazolin-4(3H)-one has significantly lower solubility in cold ethanol compared to the zwitterionic product. Implement a hot filtration step in an Ethanol/Water (70:30 v/v) matrix to remove the bulk of this impurity before initiating the cooling ramp.

Q2: My isolated crystals have a high ash content. How do I eliminate inorganic salt impurities? Causality: 2-[methyl(quinazolin-4-yl)amino]acetic acid is an amphoteric molecule. Isolation usually involves neutralizing the basic reaction mixture to its isoelectric point (pI). If neutralization is performed too rapidly or at low temperatures, the localized supersaturation causes "crash-precipitation." This rapid lattice formation physically traps inorganic salts (e.g., NaCl or KCl) within the crystal agglomerates. Solution: Avoid crash-precipitation. Adjust the pH slowly at an elevated temperature (60°C–70°C) to promote the growth of larger, well-defined crystals that naturally exclude lattice defects.

Q3: The product is precipitating as a sticky oil rather than forming crystals ("Oiling out"). What is going wrong? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is pushed too high, and the melting point of the solute in the specific solvent mixture drops below the crystallization temperature. Residual lipophilic solvents from the reaction phase can severely depress this melting point. Solution: You must bypass the metastable oil phase. Seed the solution with 0.5% w/w pure crystals just above the cloud point. Additionally, reduce your cooling rate to a maximum of 0.2 °C/min to allow the kinetics of crystal growth to outpace the kinetics of phase separation.

Quantitative Data: Solvent System Optimization

To achieve optimal impurity clearance, the choice of the crystallization solvent is critical. The table below summarizes the thermodynamic solubility and clearance efficiency across various standard matrices.

Solvent SystemProduct Solubility (mg/mL, 75°C)Product Solubility (mg/mL, 5°C)Quinazolin-4(3H)-one ClearanceSalt ClearanceRecommendation
Water (pH 4.5)152Poor (Co-precipitates)ExcellentNot recommended for crude isolation
Ethanol/Water (70:30) 85 5 Excellent Good Optimal Primary Matrix
Pure Ethanol30<1GoodPoor (Salts precipitate)Use as final wash only
DMF/Water (50:50)>15045PoorExcellentAvoid (Causes oiling out)

Validated Crystallization Protocol

This self-validating protocol utilizes a controlled cooling crystallization strategy to ensure the exclusion of both organic and inorganic impurities.

Workflow Crude Crude Mixture pH pH Adjustment (pI) Crude->pH Heat Heat to 75°C pH->Heat Filter Hot Filtration Heat->Filter Cool Cooling (0.2°C/min) Filter->Cool Isolate Pure Crystals Cool->Isolate

Step-by-step crystallization workflow for impurity clearance.

Step-by-Step Methodology:
  • Dissolution: Suspend the crude 2-[methyl(quinazolin-4-yl)amino]acetic acid in an Ethanol/Water (70:30 v/v) mixture at a concentration of 10 volumes (10 mL per gram of crude).

  • Heating & pH Verification: Heat the suspension to 75°C under constant overhead agitation (250 rpm). Verify that the apparent pH is at the isoelectric point (approx. pH 4.5–5.0). Adjust with dilute acetic acid or NaOH if necessary.

  • Hot Filtration: Once complete dissolution is achieved, pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates and polymeric degradation products.

  • In-Process Control (IPC): Self-Validation Step. Sample 100 µL of the clear filtrate, dilute in mobile phase, and run a rapid HPLC check. The area percent of quinazolin-4(3H)-one must be <0.5% relative to the main peak. If >0.5%, add 1 volume of pure ethanol and maintain at 75°C for 15 minutes.

  • Seeding: Cool the reactor to 60°C. Add 0.5% w/w of pure 2-[methyl(quinazolin-4-yl)amino]acetic acid seed crystals. Hold the temperature at 60°C for 30 minutes to allow the seed bed to mature.

  • Controlled Cooling: Initiate a linear cooling ramp down to 5°C at a strict rate of 0.2°C/min. Causality: This slow rate prevents secondary nucleation and oiling out, ensuring impurities remain dissolved in the mother liquor.

  • Isolation & Washing: Filter the resulting slurry via vacuum filtration. Wash the filter cake first with 2 volumes of cold (5°C) Ethanol/Water (50:50 v/v) to displace the mother liquor, followed by 1 volume of pure cold Ethanol to displace water and facilitate drying.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to constant weight.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL:[Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: SciELO / ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Amide Coupling of 2-[methyl(quinazolin-4-yl)amino]acetic acid

Introduction Welcome to the dedicated technical guide for researchers and drug development professionals tackling the amide coupling of 2-[methyl(quinazolin-4-yl)amino]acetic acid. This reaction presents a significant sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the dedicated technical guide for researchers and drug development professionals tackling the amide coupling of 2-[methyl(quinazolin-4-yl)amino]acetic acid. This reaction presents a significant synthetic challenge due to pronounced steric hindrance. The N-methyl group and the bulky quinazoline ring system dramatically reduce the nucleophilicity of the secondary amine and sterically shield the carboxylic acid, respectively, often leading to low yields and sluggish reactions with standard coupling protocols.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these challenges, ensuring successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this specific amide coupling so difficult?

The primary challenge is severe steric hindrance. The bulky quinazoline moiety attached to the nitrogen atom of the acetic acid derivative shields the carboxylic acid group. Furthermore, the N-methyl group reduces the nucleophilicity of the amine coupling partner. This combination makes it difficult for standard coupling reagents to efficiently activate the acid and for the amine to approach the activated intermediate.[1]

Q2: Which coupling reagents are recommended for this system?

For sterically hindered couplings, standard carbodiimide reagents like EDC are often inefficient.[1][2] Uronium or phosphonium salt-based reagents are strongly recommended due to their higher reactivity and ability to form more potent activated esters.[2][3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is often the reagent of choice for difficult couplings.[4][5] It forms a highly reactive OAt-active ester, and the reaction is accelerated by the neighboring group effect of the pyridine nitrogen in the HOAt byproduct.[6]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient phosphonium salt reagent, particularly effective for couplings involving N-methyl amino acids.[3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with reactivity comparable to HATU but with a superior safety profile, as it is based on the non-explosive OxymaPure instead of the potentially explosive HOAt.[7][8][9]

Q3: What is the best base to use for this reaction?

A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard and highly recommended choice.[7] It is basic enough to deprotonate the carboxylic acid and neutralize the generated acids without competing as a nucleophile. Triethylamine (TEA) can sometimes be used, but it is more nucleophilic and can lead to side products.[10]

Q4: Can I use microwave irradiation to improve the reaction?

Yes, microwave-assisted synthesis can be highly effective for sluggish, sterically hindered couplings.[1] It can significantly reduce reaction times from many hours to minutes and often improves yields by providing the necessary energy to overcome the activation barrier. Careful optimization of temperature and time is necessary to prevent degradation.

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of 2-[methyl(quinazolin-4-yl)amino]acetic acid.

Problem 1: Very Low or No Product Formation
Probable Cause Suggested Solution & Explanation
Inadequate Carboxylic Acid Activation The coupling reagent is not potent enough to activate the sterically hindered acid. Standard reagents like EDC/HOBt often fail.[1] Solution: Switch to a more powerful uronium or phosphonium salt reagent such as HATU , HCTU , or COMU .[2][3][4] These reagents generate more reactive activated esters capable of overcoming the steric barrier.
Reagent Degradation Coupling reagents, especially uronium/phosphonium salts and carbodiimides, are moisture-sensitive.[11] The base (DIPEA) can also degrade. Solution: Use fresh, high-purity reagents from a newly opened bottle. Store all coupling reagents and anhydrous solvents under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
Suboptimal Reaction Conditions Room temperature may be insufficient to overcome the high activation energy of this sterically demanding reaction. Solution: Gently heat the reaction mixture to 40-60 °C.[1] Monitor the reaction closely by LC-MS to avoid product degradation. Alternatively, consider using a microwave reactor for controlled, rapid heating.
Low Nucleophilicity of Amine Partner If the amine coupling partner is electronically poor or also sterically hindered, the reaction will be even more challenging. Solution: Ensure optimal stoichiometry. Sometimes, using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction forward. Also, confirm the pKa of your amine; if it is very low, a stronger, non-nucleophilic base might be required, although this is a less common issue.
Problem 2: Formation of Significant Side Products
Probable Cause Suggested Solution & Explanation
N-acylurea Formation (with Carbodiimides) If using a carbodiimide like EDC, the reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the reaction.[7][11][12] This is more common in polar solvents. Solution: Avoid carbodiimides if possible. If you must use them, add an additive like OxymaPure or HOAt to trap the intermediate as a more stable active ester. Using less polar solvents like Dichloromethane (DCM) can also suppress this side reaction.[12]
Epimerization/Racemization If the amine coupling partner has a chiral center alpha to the amine, racemization can occur, especially with prolonged reaction times, high temperatures, or the wrong base. Solution: Use reagents known to suppress racemization, such as HATU or COMU .[4][8] The inclusion of additives like HOAt is specifically designed to minimize this side reaction.[13] Use the weakest base necessary (DIPEA is preferred over stronger bases) and keep reaction times as short as possible.
Guanidinylation of Amine Uronium/aminium reagents like HATU or HBTU can react directly with the amine nucleophile to form a tetramethylguanidinium byproduct, consuming the amine.[10][14] Solution: Pre-activate the carboxylic acid. Mix the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) and stir for 15-30 minutes before adding the amine.[4] This allows the formation of the active ester, which then reacts cleanly with the amine.
Data & Reagent Comparison

The selection of the coupling reagent is the most critical decision for this reaction. The following table provides a comparison of commonly used reagents for difficult couplings.

Reagent ClassExample(s)ProsConsRecommendation for Topic
Carbodiimides EDC, DICInexpensive, readily available.[13]Low reactivity for hindered substrates; high risk of N-acylurea side product and racemization.[7][12][13]Not Recommended
Phosphonium Salts PyBOP, PyAOPHigh efficiency for hindered couplings, low racemization.[2][3]More expensive; byproducts can complicate purification.[2]Good Choice
Uronium/Aminium Salts HATU, HBTU, HCTUVery high reactivity and fast reaction rates; excellent for hindered systems.[2][4][5]HATU/HBTU are based on potentially explosive HOAt/HOBt; can cause guanidinylation side reaction.[4][14]Excellent Choice (HATU)
Oxyma-based Uronium Salts COMU, PyOximReactivity comparable to HATU; superior safety profile (non-explosive); highly soluble.[7][8][9]Higher cost than older reagents.Excellent Choice (COMU)
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this coupling reaction.

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Recommended Experimental Protocols

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol utilizes pre-activation to minimize side reactions and maximize yield.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 2-[methyl(quinazolin-4-yl)amino]acetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a 0.1-0.2 M solution).

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 20-30 minutes. The solution may change color. This step is critical for forming the OAt-active ester.[4][15]

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. If the reaction is sluggish after 2-4 hours, gently heat the mixture to 40-50 °C and continue to monitor.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: COMU-Mediated Coupling (Safer Alternative)

This protocol is analogous to the HATU procedure but uses a safer reagent.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 2-[methyl(quinazolin-4-yl)amino]acetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or acetonitrile (to make a 0.1-0.2 M solution).

  • Reagent Addition: Add COMU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes.

  • Amine Addition: Add the desired amine (1.0-1.1 eq).

  • Reaction & Monitoring: Stir at room temperature or heat to 40-50 °C as needed, monitoring by LC-MS or TLC. COMU-mediated reactions are often very fast.[9]

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Mechanism of Activation and Coupling

The diagram below illustrates the generally accepted mechanism for uronium salt-mediated coupling, using HATU as the example.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2-[methyl(quinazolin-4-yl)amino]acetic acid LC-MS

Welcome to the technical support center for the LC-MS analysis of 2-[methyl(quinazolin-4-yl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS analysis of 2-[methyl(quinazolin-4-yl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this and structurally similar molecules. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during method development and troubleshooting.

Understanding the Analyte: 2-[methyl(quinazolin-4-yl)amino]acetic acid

The key to successful method development lies in understanding the analyte's physicochemical properties. 2-[methyl(quinazolin-4-yl)amino]acetic acid is an amphoteric, or zwitterionic, compound. It possesses both a basic quinazoline nitrogen moiety and a tertiary amine, as well as an acidic carboxylic acid group. This dual nature makes its chromatographic behavior highly dependent on the mobile phase pH.

PropertyEstimated Value/CharacteristicImplication for LC-MS
Chemical Structure Contains a hydrophobic quinazoline core, a polar carboxylic acid, and basic nitrogen atoms.Suitable for reversed-phase chromatography, but peak shape and retention are highly pH-dependent.
pKa (acidic) ~2.5 - 4.0 (for the carboxylic acid)At pH > 4, the carboxyl group will be deprotonated (-COO⁻), increasing polarity and favoring negative ion mode ESI.
pKa (basic) ~5.0 - 7.0 (for the quinazoline ring nitrogen/tertiary amine)At pH < 5, the nitrogen atoms will be protonated (-NH⁺-), increasing polarity and favoring positive ion mode ESI.
Ionization Profile Can exist as a cation, anion, or zwitterion in solution.Mobile phase pH is the most critical parameter for controlling retention, peak shape, and ionization efficiency.[1][2]
Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both the rationale and step-by-step protocols for resolution.

Question 1: My peak shape is poor. I'm seeing significant tailing or fronting. What's causing this and how do I fix it?

Answer: Poor peak shape for an ionizable compound like this is most often caused by unwanted secondary interactions with the stationary phase or a mismatch between the mobile phase pH and the analyte's pKa.[3][4]

  • Causality—The "Why":

    • Peak Tailing: At an intermediate pH (e.g., pH 4-6), the positively charged amine can interact with negatively charged residual silanol groups on the silica-based C18 column. This secondary retention mechanism is slow and causes the peak to tail.[5] Additionally, low ionic strength in the mobile phase can exacerbate these effects.[6]

    • Peak Fronting or Splitting: This can occur due to column overload or injecting the sample in a solvent that is significantly stronger (i.e., higher organic content) than the initial mobile phase conditions.[5][7]

  • Troubleshooting Workflow:

    The logical approach to solving peak shape issues involves systematically evaluating the mobile phase pH and its additives.

  • Experimental Protocol: pH Screening for Peak Shape Improvement

    • Prepare Mobile Phases: Prepare three sets of aqueous mobile phase A and organic mobile phase B.

      • Condition 1 (Low pH):

        • A: Water + 0.1% Formic Acid (pH ~2.7)

        • B: Acetonitrile + 0.1% Formic Acid

      • Condition 2 (Buffered Low pH):

        • A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.1)

        • B: Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid

      • Condition 3 (Buffered Neutral/High pH - Requires a pH-stable column):

        • A: Water + 10 mM Ammonium Acetate (pH ~6.5)

        • B: Acetonitrile + 10 mM Ammonium Acetate

    • Equilibrate the System: For each condition, flush the LC system and column for at least 10-15 column volumes before the first injection.

    • Analyze the Sample: Inject a standard solution of 2-[methyl(quinazolin-4-yl)amino]acetic acid using a standard gradient (e.g., 5-95% B over 5 minutes).

    • Evaluate Peak Asymmetry: Compare the chromatograms. The low pH conditions (1 and 2) should protonate the basic nitrogens, and the formic acid will suppress silanol ionization, leading to improved peak shape. [8]The buffered system (Condition 2) often provides the best results by increasing ionic strength, which further masks silanol interactions. [6][9]

Question 2: My analyte signal is very low. How can I improve sensitivity and ionization efficiency?

Answer: Low sensitivity is directly related to poor ionization efficiency in the mass spectrometer source. For an amphoteric molecule, the mobile phase pH and modifier type are the most influential factors. [10][11][12]

  • Causality—The "Why":

    • Positive Ion Mode (ESI+): To achieve a strong signal in positive mode, the analyte must readily accept a proton. This is most efficient when the mobile phase pH is below the pKa of the basic functional groups (the quinazoline and tertiary amine nitrogens). An acidic mobile phase (e.g., using formic acid) provides an abundant source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion. [2][12] * Negative Ion Mode (ESI-): For a strong negative mode signal, the analyte must readily lose a proton. This occurs when the mobile phase pH is above the pKa of the acidic functional group (the carboxylic acid). A neutral or slightly basic mobile phase helps deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Diagram: Impact of pH on Analyte State and Retention

    Caption: Effect of mobile phase pH on analyte ionization and properties.

  • Experimental Protocol: Optimizing Ionization Polarity and Modifiers

    • Prepare Test Solutions: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile.

    • Direct Infusion (Optional but Recommended): If your system allows, directly infuse the test solution into the mass spectrometer.

    • Test ESI+:

      • Add 0.1% formic acid to the test solution. Infuse and optimize source parameters (e.g., capillary voltage, gas flows) for the [M+H]⁺ ion.

      • Add 10 mM ammonium formate to a separate aliquot. Infuse and observe the signal. Sometimes, pre-formed ions from the buffer can enhance signal. [13] 4. Test ESI-:

      • Add 0.1% ammonium hydroxide or 10 mM ammonium acetate to the test solution. Infuse and optimize source parameters for the [M-H]⁻ ion.

    • LC-MS Confirmation: Run the sample using the optimized mobile phases from the peak shape experiment (Question 1) in both positive and negative ion modes. Compare the signal-to-noise ratios to determine the optimal conditions. For this molecule, positive ion mode with a formic acid or ammonium formate buffer is expected to yield the highest sensitivity.

Question 3: My compound has very little or no retention on a C18 column. What should I do?

Answer: While the quinazoline core provides hydrophobicity, the presence of two ionizable groups can make the molecule highly polar, especially at intermediate pH where it may exist as a zwitterion, leading to poor retention in reversed-phase chromatography.

  • Causality—The "Why":

    • pH Effect: As shown in the diagram above, at low pH, the protonated amine increases the molecule's polarity, reducing its affinity for the non-polar C18 stationary phase.

    • Organic Modifier Choice: Acetonitrile and methanol are the most common organic modifiers in reversed-phase LC, but they offer different selectivities. [14][15]Methanol is more polar and a better hydrogen-bond donor, which can sometimes alter elution order and improve retention for certain polar compounds compared to acetonitrile. [16]

  • Troubleshooting & Optimization Strategy:

    StrategyProtocolExpected Outcome
    1. Modify Aqueous Component Ensure you are operating at a pH that suppresses the ionization of at least one functional group. For reversed-phase, a low pH (<3) is typically best for retaining basic compounds by neutralizing silanols, even if the analyte itself is charged.Improved retention by minimizing repulsion and secondary interactions.
    2. Adjust Gradient Profile Lower the initial percentage of organic solvent in your gradient (e.g., start at 2-5% B instead of 10%).Allows the analyte to better partition onto the stationary phase at the start of the run, increasing retention.
    3. Evaluate Organic Modifier If using acetonitrile, prepare an identical mobile phase set (e.g., with 0.1% formic acid) using methanol and re-run the analysis.Methanol may provide different selectivity and potentially increase retention for this polar, hydrogen-bonding capable analyte. [16]
    4. Consider Alternative Chromatography If retention is still insufficient (<2 column volumes), the compound may be too polar for C18. Consider Hydrophilic Interaction Liquid Chromatography (HILIC). [17]HILIC uses a polar stationary phase and a high-organic mobile phase, retaining polar compounds that elute in the void on C18 columns. [18]
References
  • Kruve, A., et al. (2017). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 28(5), 926-935. [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. [Link]

  • Al-Saeed, M. H., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science, 57(10), 926-934. [Link]

  • Al-Saeed, M. H., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science, 57(10), 926-934. [Link]

  • Kruve, A., et al. (2017). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry. [Link]

  • International Labmate. (2023). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]

  • Pure Synth. (2025). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Leito, I., et al. (2015). Effect of mobile phase on electrospray ionization efficiency. Rapid Communications in Mass Spectrometry, 29(1), 115-122. [Link]

  • D'Agostino, L. A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. [Link]

  • Advanced Materials Technology. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Bell, D. S., & Wang, X. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Licea-Perez, H., & Hsieh, Y. (2010). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of Biomolecular Techniques, 21(1), 26-34. [Link]

  • D'Agostino, L. A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. [Link]

  • Waters Corporation. (2022). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]

  • Silvester, S., et al. (2013). Mobile phase pH and organic modifier in reversed-phase LC-ESI-MS bioanalytical methods: assessment of sensitivity, chromatography and correlation of retention time with in silico logD predictions. Bioanalysis, 5(22), 2753-70. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Stoll, D. R., & Dolan, J. W. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

Sources

Optimization

resolving HPLC peak tailing for quinazoline derivative analysis

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) Method Development. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) Method Development. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chromatographic behavior of quinazoline derivatives.

Quinazolines—a core scaffold in many kinase inhibitors (e.g., gefitinib, erlotinib)—are basic, nitrogen-containing heterocyclic compounds. While their pharmacological properties are highly desirable, their basicity makes them notoriously difficult to analyze via reversed-phase HPLC, often resulting in severe peak tailing. This guide will decode the causality behind these chromatographic anomalies and provide self-validating, field-proven protocols to restore peak symmetry and quantitative accuracy.

Part 1: Diagnostic Workflow

Before altering your method chemistry, it is critical to isolate the root cause of the peak distortion. The following flowchart outlines the logical progression for diagnosing and resolving peak tailing in basic analytes.

TroubleshootingFlow Start Observe Peak Tailing (As > 1.5) CheckSystem Check Extra-Column Volume & System Connections Start->CheckSystem IsSystemOK System OK? CheckSystem->IsSystemOK FixSystem Minimize tubing length, check fittings IsSystemOK->FixSystem No CheckChemistry Investigate Secondary Silanol Interactions IsSystemOK->CheckChemistry Yes AdjustPH Adjust Mobile Phase pH (Low pH < 3 or High pH > 10) CheckChemistry->AdjustPH Additives Use Silanol Blockers (e.g., TEA) or TFA CheckChemistry->Additives ChangeColumn Switch to End-capped or High-pH Stable Column CheckChemistry->ChangeColumn

Diagnostic workflow for resolving HPLC peak tailing in basic quinazoline derivatives.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do my quinazoline derivatives exhibit severe peak tailing even on brand-new C18 columns? A: The primary cause of peak tailing for basic compounds is the presence of multiple retention mechanisms[1]. In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions. However, traditional silica-based columns contain residual, unbonded silanol groups (Si-OH) on their surface[1]. Quinazolines contain basic nitrogen atoms with pKa values typically between 7.0 and 9.0. At a neutral or mid-range pH, these nitrogens are protonated (positively charged). Concurrently, acidic silanol groups on the silica surface become ionized (Si-O⁻) at pH > 3.0[2]. This creates a strong, secondary ion-exchange interaction that delays the elution of a fraction of the analyte molecules, stretching the trailing edge of the peak[3].

SilanolInteraction Quinazoline Quinazoline Derivative (Basic Nitrogen, pKa ~7-9) Interaction Secondary Ion-Exchange Interaction Quinazoline->Interaction Protonated at mid-pH Silanol Ionized Silanol Group (Si-O⁻) on Silica Surface Silanol->Interaction Deprotonated at pH > 3 Result Peak Tailing (Asymmetry Factor > 1.5) Interaction->Result Delayed Elution

Mechanistic pathway of secondary ion-exchange interactions causing peak tailing.

Q2: How do I quantify the severity of the tailing to know if my method is acceptable? A: Visual inspection is insufficient for regulatory compliance. You must calculate either the Tailing Factor (Tf) or the Asymmetry Factor (As). The USP Tailing Factor (Tf) is calculated at 5% of the peak height, while the Asymmetry Factor (As) is calculated at 10% of the peak height[4]. An ideal Gaussian peak has a value of 1.0. In practical pharmaceutical analysis, an As value below 1.5 is generally acceptable, but values greater than 2.0 indicate a fundamental chemical interaction problem that compromises integration accuracy and limit of detection (LOD)[4].

Q3: How does mobile phase pH manipulation resolve this issue? A: Manipulating the mobile phase pH is the most effective way to break the secondary ion-exchange interaction. You have two distinct thermodynamic pathways:

  • The Low-pH Route (pH < 3.0): By lowering the pH below the pKa of the silanol groups, you force the silanols into their fully protonated, neutral state (Si-OH)[5]. Without the negative charge on the stationary phase, the protonated quinazoline cannot undergo ion exchange, resulting in sharper peaks[6].

  • The High-pH Route (pH > 10.5): By raising the pH at least 2 units above the pKa of the quinazoline derivative, you deprotonate the analyte, rendering it neutral. A neutral analyte will not interact with the ionized silanols. Caution: Traditional silica dissolves at pH > 8.0. This route strictly requires a high-pH stable column utilizing bidentate bonding and double endcapping (e.g., Agilent ZORBAX Extend-C18)[7].

Q4: If I cannot change my mobile phase pH due to MS compatibility or degradation issues, what are my alternatives? A: You can utilize mobile phase additives that act as "silanol blockers." Triethylamine (TEA) is a classic additive. Because TEA is a small, highly basic molecule, it aggressively competes with the quinazoline derivative for the active silanol sites. By saturating the Si-O⁻ sites, TEA prevents the analyte from interacting with them. Alternatively, using highly deactivated, double-endcapped columns or polar-embedded stationary phases provides steric shielding against residual silanols[2].

Part 3: Quantitative Data & System Suitability

The following table summarizes the expected impact of various method modifications on the peak shape of a standard basic quinazoline derivative.

Method ConditionPrimary Retention MechanismSecondary InteractionExpected Asymmetry (As)Expected Tailing Factor (Tf)Recommendation / Use Case
Standard C18, pH 6.5 HydrophobicHigh (Ion-Exchange)2.5 - 3.52.2 - 3.0Not Recommended. Causes severe integration errors.
Standard C18, pH 2.5 (TFA) HydrophobicLow (Silanols Protonated)1.1 - 1.31.0 - 1.2Excellent. Ideal for standard UV/Vis applications.
Standard C18 + 0.1% TEA, pH 6.0 HydrophobicLow (Silanols Blocked)1.2 - 1.41.1 - 1.3Good. Useful when low pH degrades the analyte.
High-pH Stable C18, pH 10.5 HydrophobicNone (Analyte Neutral)1.0 - 1.11.0 - 1.1Optimal. Best for LC-MS sensitivity of basic compounds.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a method must validate itself during execution. Below are two detailed, step-by-step methodologies for resolving quinazoline tailing.

Protocol A: High-pH Method Development for Basic Compounds

Mechanism: Deprotonating the analyte to eliminate ion-exchange.

  • Column Selection: Install a column explicitly engineered for high-pH stability, such as an Agilent ZORBAX Extend-C18 (which utilizes bidentate C18-C18 bonding to prevent silica dissolution)[7].

  • Mobile Phase Preparation:

    • Aqueous (Buffer): Prepare a 10 mM Ammonium Hydroxide ( NH4​OH ) solution. Adjust the pH to 10.5 using dilute ammonia. Filter through a 0.22 µm PTFE membrane.

    • Organic: 100% LC-MS grade Acetonitrile.

  • Sample Diluent Matching (Self-Validation Step 1): Dissolve the quinazoline derivative in a diluent that closely matches the initial mobile phase conditions (e.g., 90% Buffer / 10% Acetonitrile). Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes localized precipitation and peak distortion (solvent mismatch).

  • System Suitability & Blank Injection (Self-Validation Step 2): Run a gradient from 10% to 90% Organic over 15 minutes. Inject a blank (diluent only) to confirm a flat baseline and rule out system carryover.

  • Analyte Injection & Evaluation: Inject the quinazoline standard. Calculate the Asymmetry Factor (As) at 10% peak height.

    • Acceptance Criteria: As < 1.3; Retention Time RSD < 1.0% over 6 replicate injections.

Protocol B: Silanol Blocking via Low-pH / Additive Strategy

Mechanism: Protonating silanols and competitively blocking residual active sites.

  • Column Selection: Install a highly deactivated, endcapped C18 column[2].

  • Mobile Phase Preparation:

    • Aqueous (Buffer): Prepare 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. The TFA drops the pH to ~2.0, protonating the silanols[5]. Optional: Add 10 mM Triethylamine (TEA) if tailing persists, adjusting final pH to 2.5 with phosphoric acid.

    • Organic: 0.1% TFA in Methanol.

  • Column Equilibration (Critical Step): Flush the column with at least 20 column volumes of the mobile phase. Causality: Ion-pairing agents like TFA and blockers like TEA require significant time to fully equilibrate and saturate the stationary phase. Premature injection will result in drifting retention times.

  • Execution & Evaluation: Perform the separation. The low pH ensures the basic nitrogen on the quinazoline is fully protonated, but the simultaneous protonation of the silica surface prevents electrostatic attraction.

    • Acceptance Criteria: Tailing Factor (Tf) < 1.5; Theoretical Plates (N) > 10,000.

References

  • What is Peak Tailing? - Chromatography Today. Chromatography Today. Available at:[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • High Performance Liquid Chromatography: Theory. ASAU. Available at:[Link]

  • Agilent ZORBAX 80Å Extend-C18. Chrom Tech. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Quinazoline N-Alkylation Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions, complex mixtures, and poor regioselectivity during the N-alkylation of quinazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions, complex mixtures, and poor regioselectivity during the N-alkylation of quinazolines and quinazolin-4-ones.

Quinazolinones are classic ambident nucleophiles. The core challenge in their functionalization is not merely achieving conversion, but controlling the thermodynamic vs. kinetic pathways to prevent O-alkylation or ring-degradation. This guide synthesizes field-proven methodologies, mechanistic causality, and optimized protocols to help you achieve quantitative, regioselective yields.

I. Core Diagnostic Workflow

Before adjusting your reagents, use the logic tree below to diagnose the physical or chemical barriers preventing full conversion in your current workflow.

G Start Low Conversion in Quinazoline N-Alkylation LCMS Analyze LC-MS/TLC Profile Start->LCMS Unreacted High Unreacted SM (No Side Products) LCMS->Unreacted Regio Multiple Isomers (N vs O Alkylation) LCMS->Regio Degrad Complex Mixture / Ring Opening LCMS->Degrad Sol1 Add KI/NaI (Finkelstein) or Switch to Polar Aprotic Unreacted->Sol1 Kinetic Barrier / Poor Solubility Sol2 Switch to Cs2CO3 in DMF/DME or Use Soft Electrophile Regio->Sol2 Ambident Nucleophile Conflict Sol3 Avoid Strong Aqueous Bases Use Anhydrous Conditions Degrad->Sol3 Base-Mediated Hydrolysis

Diagnostic logic tree for troubleshooting low conversion and side reactions in quinazoline N-alkylation.

II. Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 30% conversion with unreacted starting material. Pushing the temperature causes degradation. What is the root cause? A1: Low conversion without side products usually indicates a kinetic barrier or poor solubility of the active nucleophile. Quinazolinones require deprotonation to form the active anion. If you are using K2​CO3​ in a less polar solvent (like THF or MeCN), the base may not be soluble enough to drive deprotonation. Causality & Solution: Switch to a polar aprotic solvent like DMF, DMSO, or DME[1]. If your electrophile is an alkyl chloride or bromide, the rate-limiting step is the nucleophilic attack. Introduce a catalytic amount of anhydrous Sodium Iodide (NaI) (10-20 mol%) to trigger an in situ Finkelstein reaction, converting the alkyl halide to a highly reactive alkyl iodide.

Q2: LC-MS shows full conversion, but I have a 1:1 mixture of two products with the exact same mass. How do I fix this? A2: You are observing competing N-alkylation and O-alkylation. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the quinazolinone is a "hard" nucleophile (high charge density), while the N3 nitrogen is a "soft" nucleophile (more polarizable). Causality & Solution: To drive exclusive N3-alkylation, you must use "soft" conditions. Employ Cesium Carbonate ( Cs2​CO3​ ) in DME or DMF[1]. The large ionic radius of the cesium cation creates a "naked" quinazolinone anion, which thermodynamically favors N-alkylation[2]. Avoid hard electrophiles (like alkyl tosylates) and protic solvents, which hydrogen-bond with the nitrogen and force O-alkylation.

Q3: I am trying to alkylate a 2-aminoquinazoline. How do I control N1 vs. N3 vs. exocyclic amine alkylation? A3: Alkylation of the exocyclic amine is generally disfavored due to the electron-withdrawing nature of the heterocyclic ring delocalizing the amine's lone pair. Between N1 and N3, N3 is typically less sterically hindered. However, if standard basic conditions yield mixtures, consider moving to borrowing hydrogen catalysis. Utilizing Ru-doped hydrotalcite with alcohols has been shown to highly favor specific N-alkylation pathways without the risk of over-alkylation[3].

Q4: Can I perform N-alkylation without using toxic alkyl halides or heavy metals? A4: Yes. Recent methodologies utilize 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) to promote the metal-free N-alkylation of quinazolinones using benzyl alcohols. HFIP acts as a strong hydrogen-bond donor, protonating the alcohol to generate a stable carbocation intermediate that undergoes SN​1 nucleophilic attack by the quinazolinone nitrogen, generating only water as a byproduct[4].

III. Mechanistic Divergence: N vs. O Selectivity

Understanding the electronic distribution of the quinazolinone anion is critical. The diagram below illustrates how reagent selection dictates the reaction pathway.

Mechanism Anion Quinazolinone Anion (Ambident) Hard Hard Electrophile (ROTs) or Protic Solvent Anion->Hard Soft Soft Electrophile (R-I) + Cs2CO3 / Aprotic Solvent Anion->Soft O_Alk O-Alkylation (Kinetic Product) Hard->O_Alk Charge Control N_Alk N3-Alkylation (Thermodynamic Target) Soft->N_Alk Orbital Control

Mechanistic divergence in quinazolinone alkylation governed by Hard-Soft Acid-Base (HSAB) principles.

IV. Quantitative Data: Base and Solvent Effects

The following table summarizes the impact of reaction conditions on regioselectivity and overall conversion, aggregated from validated literature parameters[1][2][4].

Base SystemSolvent EnvironmentElectrophile TypeMajor RegioisomerExpected Conversion / Yield
K2​CO3​ (Solid-Liquid)DMF (Polar Aprotic)Alkyl BromideN-Alkylation~80 - 85%
Cs2​CO3​ (Cesium Effect)DME (Polar Aprotic)Alkyl BromideN-Alkylation>95% (Exclusive)
NaH (Strong Base)THF (Slightly Polar)Alkyl TosylateO-Alkylation~60 - 70%
None (TfOH catalyst)HFIP (Protic, H-Bonding)Benzyl AlcoholN-Alkylation~88% (Metal-Free)
V. Validated Experimental Protocols
Protocol A: Regioselective N3-Alkylation (The Cs2​CO3​ / DME Method)

This protocol utilizes the "cesium effect" to enforce strict N3-selectivity[1].

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, add the quinazolin-4-one derivative (1.0 equiv) and anhydrous Cs2​CO3​ (1.5 equiv).

  • Solvation & Deprotonation: Add anhydrous 1,2-Dimethoxyethane (DME) to achieve a 0.2 M concentration relative to the substrate. Stir vigorously at room temperature for 15 minutes.

    • Self-Validation Check: The suspension will often undergo a subtle color shift (e.g., to a pale yellow) indicating the formation of the active anion.

  • Electrophile Addition: Dropwise add the alkyl bromide (1.2 equiv). (Note: If using an alkyl chloride, simultaneously add 0.2 equiv of anhydrous NaI to catalyze the reaction via Finkelstein addition).

  • Reaction: Heat the mixture to 80 °C. Monitor the consumption of starting material via LC-MS.

    • Causality: DME provides optimal solubility for the cesium salt while maintaining a strictly aprotic environment, preventing hydrogen-bonding at the N3 position and funneling reactivity toward N-alkylation.

  • Workup: Cool to room temperature and quench with cold distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine to remove residual DME, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Metal-Free HFIP-Promoted Alkylation

This protocol is ideal for synthesizing N-benzyl quinazolinones without generating halide waste[4].

  • Preparation: Combine the quinazolin-4-one (1.0 equiv) and the corresponding benzyl alcohol (1.2 equiv) in a pressure-rated reaction vial.

  • Catalyst & Solvent: Add Trifluoromethanesulfonic acid (TfOH) (20 mol%) followed by 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) to achieve a 1.0 M concentration.

  • Reaction: Seal the vial and stir at 60 °C for 6 hours.

    • Causality: HFIP is an exceptional hydrogen-bond donor. It protonates the alcohol and stabilizes the resulting carbocation intermediate, enabling a clean SN​1 nucleophilic attack by the quinazolinone nitrogen.

  • Workup: Because HFIP is highly volatile (bp ~58 °C), it can be removed directly under reduced pressure. The crude residue is then purified via standard silica gel flash chromatography.

VI. References
  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation Organic & Biomolecular Chemistry (via DNDi)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Promoted N-Alkylation of Quinazolinones through Nucleophilic Substitution of Benzyl Alcohols The Journal of Organic Chemistry (ACS Publications)

  • Ru Doped Hydrotalcite Catalyzed Borrowing Hydrogen-Mediated N-Alkylation of Benzamides, Sulfonamides, and Dehydrogenative Synthesis of Quinazolinones The Journal of Organic Chemistry (ACS Publications)

  • N- and / or O- Alkylation of Quinazolinone Derivatives Juniper Publishers

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Analogs: A Comparative Guide to 2-[methyl(quinazolin-4-yl)amino]acetic acid and 2-(quinazolin-4-ylamino)acetic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, recognized for its versatile pharmacological activitie...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, recognized for its versatile pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Minor structural modifications to this privileged core can dramatically alter a compound's biological profile. This guide provides an in-depth, objective comparison of two closely related quinazoline derivatives: 2-[methyl(quinazolin-4-yl)amino]acetic acid and its parent analog, 2-(quinazolin-4-ylamino)acetic acid .

While direct comparative experimental data for these specific molecules is not extensively available in public literature, this guide will leverage established principles of medicinal chemistry, particularly the effects of N-methylation, to build a predictive comparison. We will explore how the simple addition of a methyl group can influence physicochemical properties, biological activity, and metabolic fate. This analysis is supported by data from the broader class of quinazoline derivatives and serves as a framework for guiding research and development efforts.

The Structural Nuance: A Single Methyl Group

The fundamental difference between our two molecules of interest lies in the substitution on the nitrogen atom of the aminoacetic acid side chain.

  • 2-(quinazolin-4-ylamino)acetic acid possesses a secondary amine linkage, retaining a hydrogen atom that can act as a hydrogen bond donor.

  • 2-[methyl(quinazolin-4-yl)amino]acetic acid features a tertiary amine due to the presence of a methyl group, which replaces the hydrogen atom, thereby removing a hydrogen bond donor capability.[3]

This seemingly minor change—the "magic methyl" effect—is a common strategy in drug discovery to modulate a molecule's properties.[2][4] It can profoundly impact a compound's pharmacodynamic and pharmacokinetic profile.[4]

Physicochemical Properties: A Predictive Analysis

The introduction of a methyl group is expected to alter key physicochemical parameters that govern a drug's behavior.

Property2-(quinazolin-4-ylamino)acetic acid (Hypothesized)2-[methyl(quinazolin-4-yl)amino]acetic acid (Hypothesized)Rationale
Lipophilicity (LogP/LogD) LowerHigherThe addition of a hydrophobic methyl group typically increases lipophilicity.[3]
Aqueous Solubility Potentially HigherPotentially Lower, but could be higherWhile increased lipophilicity often decreases aqueous solubility, N-methylation can disrupt the crystal lattice packing and intermolecular hydrogen bonding of the parent molecule, sometimes leading to an unexpected increase in solubility.[3][5]
pKa Higher (more basic)Lower (less basic)N-methylation of secondary amines generally leads to a slight reduction in basicity (a decrease of about 1 pKa unit).[3]
Polar Surface Area (PSA) HigherLowerThe replacement of a polar N-H bond with a non-polar N-CH3 bond reduces the molecule's polar surface area.[3]
Hydrogen Bonding 1 Donor, Multiple Acceptors0 Donors, Multiple AcceptorsThe N-methylation removes the secondary amine's hydrogen bond donor.[3]

Biological Activity and Pharmacokinetics: A Cascade of Effects

The altered physicochemical properties are anticipated to have a significant downstream impact on the biological activity and pharmacokinetic profile of the methylated compound compared to its parent analog. Quinazoline derivatives are well-known inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6][7]

Hypothetical Biological Activity Comparison
Parameter2-(quinazolin-4-ylamino)acetic acid (Hypothesized)2-[methyl(quinazolin-4-yl)amino]acetic acid (Hypothesized)Rationale
Target Binding Affinity (e.g., EGFR Kinase) VariableVariableThe effect is target-dependent. If the N-H group is crucial for a hydrogen bond interaction with the target protein (e.g., with methionine residues in the EGFR active site), its removal will decrease affinity.[7] Conversely, if the N-H creates a steric clash or if the methyl group can access a new hydrophobic pocket, affinity could be enhanced.[2][3]
In Vitro Cytotoxicity (IC50 in cancer cell lines) Dependent on target affinity and cell permeabilityDependent on target affinity and cell permeabilityChanges in target binding and membrane permeability will directly influence cytotoxicity. Increased lipophilicity in the methylated analog might improve cell penetration, potentially leading to higher potency, assuming target affinity is maintained or improved.
Metabolic Stability Potentially lowerPotentially higherThe N-H position can be a site for metabolic modification (e.g., glucuronidation). Masking this site via methylation can block this metabolic pathway, thereby increasing the compound's half-life.[4]
Cell Permeability LowerHigherGenerally, increased lipophilicity and lower polar surface area favor passive diffusion across cell membranes, suggesting the methylated analog may exhibit better permeability.[3]

Experimental Protocols for Validation

To empirically validate the hypothesized differences, a series of well-established in vitro and in vivo assays should be conducted.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC50), providing a measure of their cytotoxic potential.[8]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of both compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Kinase Inhibition Assay (e.g., EGFR Kinase)

This assay directly measures the ability of the compounds to inhibit the activity of a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a synthetic peptide), and varying concentrations of the test compounds.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation.

  • Analysis: Determine the IC50 values for kinase inhibition by plotting the percentage of inhibition against the compound concentration.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive oral absorption.

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: The test compounds are added to a donor plate.

  • Incubation: The filter plate is placed on top of the donor plate, and an acceptor plate with buffer is placed on top of the filter plate, creating a "sandwich." The assembly is incubated to allow the compounds to diffuse from the donor, through the membrane, to the acceptor plate.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Analysis: The permeability coefficient (Pe) is calculated.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams represent a key signaling pathway often targeted by quinazolines and a general workflow for comparing novel compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF (Ligand) Ligand->EGFR Binding & Dimerization Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition by quinazoline derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synth_A Synthesis of 2-(quinazolin-4-ylamino)acetic acid Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Synth_A->Cytotoxicity Target Target-Based Assays (e.g., Kinase Inhibition) Synth_A->Target ADME In Vitro ADME (e.g., PAMPA, Metabolic Stability) Synth_A->ADME Synth_B Synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid Synth_B->Cytotoxicity Synth_B->Target Synth_B->ADME Comparison Comparative Analysis of Potency, Selectivity, and Physicochemical Properties Cytotoxicity->Comparison Target->Comparison ADME->Comparison

Caption: General experimental workflow for the comparative evaluation of novel compounds.

Conclusion

The strategic N-methylation of 2-(quinazolin-4-ylamino)acetic acid to yield 2-[methyl(quinazolin-4-yl)amino]acetic acid represents a classic medicinal chemistry approach to fine-tune the properties of a lead compound. While adding a methyl group may seem trivial, it triggers a cascade of changes in physicochemical and biological properties. The methylated analog is predicted to be more lipophilic and metabolically stable, with potentially altered target affinity and cell permeability. These hypotheses, grounded in established structure-activity relationships, require empirical validation through the rigorous experimental protocols outlined in this guide. By systematically evaluating these two analogs, researchers can gain valuable insights into the role of N-methylation within the quinazoline scaffold, paving the way for the rational design of more effective and safer therapeutic agents.

References

  • Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. (2001). Bioorg Med Chem Lett., 11(4), 545-8. [Link]

  • Iridium-catalyzed N-methylation of drug molecules. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Novel N-Substituted-5-phenyl-[3][6][9]triazolo[1,5-c]quinazolin-2-amine for Their Anti-HIV and Antibacterial Activities. (n.d.). ResearchGate. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. (2021). ACS Publications. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (n.d.). PMC. [Link]

  • Magic Methyl Effects in Drug Design. (2021). Juniper Publishers. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (n.d.). RSC Publishing. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PMC. [Link]

Sources

Comparative

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Oncology

An In-Depth Technical Guide to the Comparative Efficacy of Quinazoline-Based Inhibitors in Cancer Cell Lines Quinazoline and its oxidized derivatives, quinazolinones, are heterocyclic compounds composed of a fused benzen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Efficacy of Quinazoline-Based Inhibitors in Cancer Cell Lines

Quinazoline and its oxidized derivatives, quinazolinones, are heterocyclic compounds composed of a fused benzene and pyrimidine ring.[1] This structural motif has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted anticancer agents.[2] The versatility of the quinazoline ring allows for substitutions at various positions (notably C4, C6, and C7), which drastically alters its biological activity, selectivity, and potency.[3]

The primary anticancer mechanism of most clinically relevant quinazoline derivatives is the inhibition of protein kinases, which are crucial enzymes that regulate cellular processes like proliferation, differentiation, survival, and migration.[4] Many of these inhibitors are designed to compete with adenosine triphosphate (ATP) at the catalytic site of receptor tyrosine kinases (RTKs), effectively shutting down aberrant signaling cascades that drive tumor growth.[4] This guide provides a comparative analysis of the efficacy of prominent quinazoline-based inhibitors, details the experimental methodologies used for their evaluation, and offers insights into the causality behind these experimental designs.

Mechanism of Action: Targeting Oncogenic Driver Kinases

The therapeutic success of quinazoline inhibitors stems from their ability to selectively target key RTKs that are often overexpressed or mutated in various cancers. The two most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a critical RTK that, upon activation by ligands like EGF, triggers downstream signaling pathways such as PI3K/Akt and MAPK, promoting cell proliferation and survival.[5][6] In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[7][8] Quinazoline-based inhibitors like Gefitinib and Erlotinib act as competitive inhibitors at the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent pathway activation.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Binds to Kinase Domain Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential oxygen and nutrients.[3] The VEGF signaling pathway, primarily mediated by VEGFR-2, is the most critical regulator of this process.[9] Quinazoline-based inhibitors targeting VEGFR-2, such as Vandetanib, can suppress tumor angiogenesis, thereby starving the tumor and inhibiting its growth and metastasis.[3]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR2 Blocks ATP Binding Site ATP ATP ATP->VEGFR2 Binds to Kinase Domain PKC PKC PLCg->PKC Proliferation Proliferation & Migration PKC->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival VEGF VEGF Ligand VEGF->VEGFR2 Binds

Caption: VEGFR signaling pathway and its role in angiogenesis.

Comparative Efficacy: A Quantitative Analysis

The potency of a quinazoline inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process (e.g., cell growth) by 50%.[6] A lower IC50 value indicates a more potent compound. The tables below summarize the IC50 values of various quinazoline derivatives across a range of human cancer cell lines, categorized by their primary kinase target.

Table 1: EGFR-Targeted Quinazoline Inhibitors
CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Gefitinib A549Non-Small Cell Lung12.30 (approx.)[5]
Erlotinib A549Non-Small Cell Lung14.79 (reference)[10]
Compound 5k A549Non-Small Cell Lung12.30 ± 4.12[5]
PC-3Prostate17.08 ± 3.61[5]
SMMC-7721Hepatocellular Carcinoma15.68 ± 1.64[5]
Compound 4i MCF-7Breast2.86[10]
HepG2Hepatocellular Carcinoma5.91[10]
A549Non-Small Cell Lung14.79[10]
Compound 6d NCI-H460Non-Small Cell Lung0.789[7]
Compound 6h NCI-H1975Non-Small Cell LungPotent Activity[11]
Table 2: VEGFR-2-Targeted Quinazoline Inhibitors
CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Sorafenib HepG2Hepatocellular Carcinoma(Reference Drug)[12]
Cabozantinib HT-29Colorectal9.10
COLO-205Colorectal10.66
Compound SQ2 HT-29Colorectal3.38
COLO-205Colorectal10.55
Compound 15d HepG2Hepatocellular Carcinoma24.10[12]
PC3Prostate40.90[12]
MCF-7Breast33.40[12]
Compound 7 Caco-2Colorectal93.5[13]
Table 3: Dual EGFR/VEGFR-2-Targeted Quinazoline Inhibitors
CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Docetaxel A-549Non-Small Cell Lung(Reference Drug)[14]
Compound 4e A-549Non-Small Cell Lung0.59 ± 0.01[14]
HeLaCervical1.12[14]
MDABreast1.53[14]

Experimental Protocols for Efficacy Assessment

To generate reliable and reproducible data for comparing inhibitor efficacy, a standardized set of in vitro assays is essential. These protocols form a self-validating system where results from one assay (e.g., cell death in a viability assay) are mechanistically explained by another (e.g., induction of apoptotic markers).

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay to quantify the effect of a compound on cell viability and proliferation.[15] It measures the metabolic activity of cells, which in most cases correlates directly with the number of viable cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] The intensity of the purple color is therefore proportional to the number of metabolically active, viable cells. This provides the primary dose-response curve from which the IC50 value is calculated.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells 1. Seed cells into 96-well plate start->seed_cells end End add_compounds 2. Add quinazoline inhibitors (various concentrations) seed_cells->add_compounds incubate 3. Incubate for 24-72 hours add_compounds->incubate add_mtt 4. Add MTT solution to each well incubate->add_mtt incubate_mtt 5. Incubate for 3-4 hours (Formazan crystal formation) add_mtt->incubate_mtt add_solvent 6. Add solubilization solution (e.g., DMSO) incubate_mtt->add_solvent read_absorbance 7. Read absorbance at ~570nm add_solvent->read_absorbance calc_ic50 8. Calculate IC50 values read_absorbance->calc_ic50 calc_ic50->end

Caption: Standard workflow for an MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the quinazoline inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.[17]

  • Incubation: Incubate the plate for a specified duration (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours.[15]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][16]

  • Data Acquisition: Gently pipette to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Detection by Western Blot

Causality: A decrease in cell viability may be due to cell cycle arrest or programmed cell death (apoptosis). Western blotting for key apoptotic markers provides mechanistic insight into the inhibitor's mode of action.[18] Caspase-3 is a key executioner caspase, and its cleavage from an inactive pro-form (~32 kDa) to an active form (~17 kDa) is a central event in apoptosis.[19][20] The active caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. The cleavage of full-length PARP (~116 kDa) into an 89 kDa fragment is a well-established hallmark of apoptosis.[9][19] Detecting these cleaved fragments confirms that the inhibitor induces apoptosis.

WB_Workflow cluster_prep Sample Preparation cluster_blotting Blotting cluster_detection Detection & Analysis start Start treat_cells 1. Treat cells with inhibitor (IC50 conc.) start->treat_cells end End harvest_cells 2. Harvest and lyse cells to extract proteins treat_cells->harvest_cells quantify 3. Quantify protein concentration (BCA/Bradford) harvest_cells->quantify sds_page 4. Separate proteins by size (SDS-PAGE) quantify->sds_page transfer 5. Transfer proteins to PVDF membrane sds_page->transfer block 6. Block membrane (e.g., 5% milk or BSA) transfer->block probe 7. Probe with primary Ab (e.g., anti-Cleaved PARP) block->probe probe_secondary 8. Probe with HRP- conjugated secondary Ab probe->probe_secondary add_ecl 9. Add ECL substrate probe_secondary->add_ecl image 10. Image chemiluminescence add_ecl->image analyze 11. Analyze band intensity image->analyze analyze->end

Caption: Western blot workflow for detecting apoptotic markers.

Detailed Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the quinazoline inhibitor (e.g., at its IC50 and 2x IC50 concentration) for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).[9] Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[20]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 or cleaved PARP overnight at 4°C. Also, probe a separate blot or strip the same blot for a loading control (e.g., β-actin or GAPDH).[18]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Causality: Some inhibitors may exert their primary effect by halting cell cycle progression rather than directly inducing apoptosis.[21] Flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantitative analysis of DNA content in individual cells. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount, this technique can precisely quantify the percentage of cells in each phase.[22] An accumulation of cells in a specific phase (e.g., G2/M arrest) following drug treatment provides clear evidence of cell cycle inhibition.[5][21]

FC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis start Start treat_cells 1. Treat cells with inhibitor start->treat_cells end End harvest_cells 2. Harvest and wash cells (single-cell suspension) treat_cells->harvest_cells fix_cells 3. Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_cells 4. Wash cells to remove ethanol fix_cells->wash_cells rnase_treat 5. Treat with RNase A (to remove RNA signal) wash_cells->rnase_treat pi_stain 6. Stain with Propidium Iodide (PI) rnase_treat->pi_stain acquire 7. Acquire data on a flow cytometer pi_stain->acquire analyze 8. Analyze DNA content histogram (G1, S, G2/M) acquire->analyze analyze->end

Caption: Workflow for cell cycle analysis using Propidium Iodide and flow cytometry.

Detailed Methodology:

  • Cell Treatment: Seed cells and treat with the quinazoline inhibitor as described for the Western blot protocol.

  • Harvesting: Harvest both adherent and floating cells to include any apoptotic cells. Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet (e.g., 1x10^6 cells) and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes (or overnight) at 4°C.[23]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[23] The RNase is crucial as PI can also bind to double-stranded RNA.

  • Data Acquisition: Incubate for 15-30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

  • Analysis: Gate the single-cell population to exclude doublets and aggregates. Generate a histogram of PI fluorescence intensity and use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The quinazoline scaffold remains a highly productive foundation for the development of targeted cancer therapies. The comparative analysis of their efficacy, driven by robust and well-validated experimental protocols, is critical for identifying lead candidates. While first and second-generation inhibitors targeting EGFR and VEGFR have shown significant clinical success, the emergence of drug resistance, often through secondary mutations like T790M in EGFR, remains a major challenge.[11]

Future research is focused on developing third-generation and dual-target inhibitors that can overcome these resistance mechanisms and offer improved therapeutic windows.[2][14][24] The integration of in vitro cell line data with in vivo xenograft models and patient-derived organoids will be essential for translating the promise of these novel quinazoline derivatives into effective clinical treatments.[25][26]

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent.
  • Application Notes and Protocols for In Vivo Efficacy Testing of 4-(Quinazolin-2-yl)phenol. Benchchem.
  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole deriv
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-prolifer
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. PMC.
  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry.
  • Apoptosis western blot guide. Abcam.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. PMC.
  • Evaluation of cell cycle inhibitors by flow cytometry. Auctores.
  • Application Notes and Protocols for PARP Cleavage Western Blot Analysis of Anticancer Agent 64. Benchchem.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
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  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. Semantic Scholar.
  • Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells.
  • A Comparative Analysis of the Anticancer Efficacy of Quinazoline Derivatives Across Multiple Cell Lines. Benchchem.
  • Apoptosis assays: western blots. YouTube.
  • Kinase inhibitors and MTT assay. Bio-protocol.
  • Analysis by Western Blotting - Apoptosis. Bio-Rad.
  • Cell Viability Assays. NCBI Bookshelf.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Monitoring Cell Cycle Progression in Cancer Cells. Agilent.
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Semantic Scholar.
  • Western Blot for active Caspase 3 (17 kda)?
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. PubMed.
  • REVIEW OF QUINAZOLINONE SCAFFOLD AS ANTICANCER AGENTS.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC.
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Validation

A Senior Application Scientist's Guide to Validating the Purity of 2-[methyl(quinazolin-4-yl)amino]acetic acid via LC-MS/MS

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel small molecules like 2-[methyl(quinazolin-4-yl)amino]acetic acid, a compound with a quinazoline core that is of significant interest in medicinal chemistry, rigorous purity assessment is paramount.[1] Impurities, even at trace levels, can originate from starting materials, intermediates, by-products, or degradation, and may possess undesirable pharmacological or toxicological properties. Therefore, the selection of an analytical technique that is not only sensitive and specific but also information-rich is a critical decision in the development workflow.

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical methods for the purity validation of 2-[methyl(quinazolin-4-yl)amino]acetic acid. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively weigh the performance of LC-MS/MS against established techniques like HPLC-UV, Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

The Analytical Challenge: Why LC-MS/MS is the Gold Standard

The characterization of impurities in pharmaceutical compounds is a crucial part of the drug development process.[2][3] While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are workhorses in quality control, they have inherent limitations. HPLC-UV relies on the chromophoric properties of the analyte and its impurities, and while it can quantify known impurities against a reference standard, it provides no structural information about unknown peaks.[4]

This is where LC-MS/MS demonstrates its profound superiority. By coupling the powerful separation capabilities of liquid chromatography with the mass-resolving power of tandem mass spectrometry, we gain a multi-faceted analytical tool.[5] The key advantages are:

  • Unmatched Sensitivity and Selectivity: LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), can detect and quantify impurities at levels far below what is achievable with UV detection, which is critical for potentially genotoxic impurities.[5]

  • Structural Elucidation: Mass spectrometry provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering definitive structural clues for identifying unknown impurities without the need for isolating them.[2][3]

  • Peak Purity Assessment: Co-eluting peaks, which would appear as a single peak on a UV chromatogram, can often be resolved by their different mass-to-charge ratios, providing a more accurate purity assessment.[6]

The combination of LC separation with MS detection provides an orthogonal analytical solution that strengthens quality assurance and aligns with modern regulatory expectations.[5]

cluster_prep Phase 1: Sample & System Preparation cluster_analysis Phase 2: Chromatographic Separation & MS Detection cluster_validation Phase 3: Data Analysis & Method Validation (ICH Q2-R1) Sample Weigh API Sample & Prepare Stock Solution Inject Inject Sample Sample->Inject Standard Prepare Certified Reference Standard Standard->Inject MobilePhase Prepare Mobile Phases (A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN) LC Gradient Elution on C18 Column MobilePhase->LC System System Equilibration (LC-MS/MS) System->Inject Inject->LC Separation Ionize Electrospray Ionization (ESI+) LC->Ionize MS1 Q1: Precursor Ion Scan (Survey Scan for Unknowns) Ionize->MS1 Detect All Ions MS2 Q2/Q3: Product Ion Scan (MRM) (Quantification of API & Known Impurities) MS1->MS2 Select & Fragment Integrate Peak Integration & Data Processing MS2->Integrate Specificity Specificity/ Peak Purity Check Integrate->Specificity Linearity Linearity & Range Integrate->Linearity Accuracy Accuracy (% Recovery) Integrate->Accuracy Precision Precision (%RSD) Integrate->Precision LOD_LOQ LOD & LOQ Determination Integrate->LOD_LOQ Report Generate Purity Report (% Area Normalization) Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report

Fig 1. Comprehensive workflow for LC-MS/MS purity validation.

Experimental Protocol: A Self-Validating Approach

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7] This protocol is designed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance.[7][8][9][10]

Instrumentation and Reagents
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). The choice of a C18 column is the standard starting point for small molecules due to its versatility with hydrophobic interactions.[11]

  • Reagents: LC-MS grade acetonitrile (ACN), water, and formic acid.

  • Reference Standard: Certified reference standard of 2-[methyl(quinazolin-4-yl)amino]acetic acid (>99.5% purity).

Chromatographic and MS Conditions (Starting Point)

The initial method begins with simple, standard conditions that are effective for a wide range of small molecules.[11]

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization and aids in good peak shape.
Mobile Phase B 0.1% Formic Acid in ACNCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minA broad gradient ensures elution of the main peak and any potential late-eluting, more hydrophobic impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks and efficient separation.
Column Temp. 40 °CReduces viscosity and improves peak shape and reproducibility.
Injection Vol. 2 µLSmall volume to prevent column overloading and peak distortion.
Ionization Mode ESI, PositiveThe quinazoline nitrogen atoms are basic and readily accept a proton for efficient ionization.
Scan Mode Full Scan (m/z 100-500) & MRMFull scan for impurity identification; MRM for sensitive quantification of the API and known impurities.
MRM Transition Hypothetical: 218.1 -> 145.1The precursor ion (M+H)⁺ is selected in Q1 and a specific fragment ion is monitored in Q3 for high selectivity.
Method Validation Protocol (per ICH Q2(R1))

Validation ensures the analytical procedure is scientifically sound and reproducible.[8]

  • Specificity: Analyze a blank (diluent), a placebo (if in formulation), the reference standard, and a spiked sample containing known potential impurities. The method is specific if the main peak is free from interference from other components. Mass spectral data will confirm peak identity.

  • Linearity: Prepare a series of at least five concentrations of the reference standard across the expected range (e.g., 0.1 µg/mL to 10 µg/mL). Plot the peak area against concentration. The acceptance criterion is a correlation coefficient (R²) ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a known amount of the API into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate injections of the reference standard at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 3.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3, and LOQ at S/N ≥ 10. The LOQ must be precise and accurate.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

The choice of an analytical technique should be justified by the specific requirements of the analysis at a given stage of drug development.[12]

cluster_methods Choice of Analytical Technique Start Purity Analysis Required LCMS LC-MS/MS (High Specificity, High Sensitivity, Structural Info) Start->LCMS Need to ID unknowns? Need trace-level sensitivity? HPLC HPLC-UV (Routine QC, Lower Sensitivity, No Structural Info) Start->HPLC Routine assay of knowns? Cost-sensitive? qNMR qNMR (Absolute Quantification, Orthogonal, Non-destructive) Start->qNMR Need orthogonal method? Primary standard validation? DSC DSC (Bulk Purity, Crystalline Samples, No Impurity ID) Start->DSC Screening high-purity crystalline material?

Fig 2. Logic diagram for selecting a purity analysis technique.
Performance Comparison Summary

The table below objectively compares LC-MS/MS with HPLC-UV, qNMR, and DSC for the task of validating the purity of 2-[methyl(quinazolin-4-yl)amino]acetic acid.

FeatureLC-MS/MSHPLC-UVQuantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Primary Use Impurity identification and quantificationRoutine QC, quantification of known impuritiesAbsolute purity determination, reference standard certificationBulk purity of highly pure crystalline solids
Specificity Very High (mass-based)Moderate (retention time & UV spectra)Very High (unique nuclear signals)Low (infers purity from melting)
Sensitivity Very High (pg-fg level)Moderate (ng-µg level)Low (requires mg quantities)Low (best for impurities >0.1%)
Quantification Relative (area %); Absolute with standardsRelative (area %); Absolute with standardsAbsolute (no analyte-specific standard needed)[13]Indirect (based on Van't Hoff equation)
Impurity ID Yes (via MS and MS/MS fragmentation)No (requires isolation or MS coupling)Yes (for sufficiently concentrated impurities)No
Sample Throughput ModerateHighLowHigh
Orthogonality High (when compared to non-chromatographic methods)Low (similar separation principle to LC-MS)Very High (different physical principle)[14]Very High (different physical principle)
Key Limitation Requires ionizable analytes; potential for matrix effectsInsensitive to non-chromophoric impurities; cannot ID unknownsLower sensitivity; complex spectra for some moleculesOnly for thermally stable, crystalline compounds; no info on individual impurities[15]
Reference [5][6][2][16][17][14][18][19][15][20][21]
In-Depth Discussion
  • LC-MS/MS vs. HPLC-UV: For early-stage development where the impurity profile is not yet well-characterized, LC-MS/MS is indispensable. While an HPLC-UV method is excellent for routine release testing once impurities are known and characterized, it is blind to anything that doesn't absorb UV light or co-elutes with the main peak. LC-MS can often detect low-level impurities that are missed by UV detectors.[2][3]

  • LC-MS/MS vs. qNMR: These techniques are complementary, not competitive. qNMR is a powerful, non-destructive technique that provides an absolute measure of purity without the need for a calibration curve, making it ideal for certifying reference materials.[13] LC-MS/MS, in contrast, excels at detecting and identifying trace-level impurities that may be below the detection limit of NMR.[19] Using qNMR to certify the purity of the main component and LC-MS/MS to profile the impurities provides a comprehensive and robust data package.

  • LC-MS/MS vs. DSC: DSC determines purity based on the principle of melting-point depression.[20] It is a rapid technique for assessing the bulk purity of a highly purified, crystalline substance and requires only a small amount of material.[15][22] However, it provides a single value for total molar impurity and gives no information about the number or identity of individual impurities. It is unsuitable for amorphous or thermally labile compounds.[15] Therefore, DSC is best used as a quick screening tool, while LC-MS/MS is required for a detailed impurity profile.

Conclusion

For the comprehensive purity validation of a novel API like 2-[methyl(quinazolin-4-yl)amino]acetic acid, LC-MS/MS stands out as the superior technique . Its unique combination of high-sensitivity separation and mass-based identification provides the detailed information necessary to ensure drug safety and meet stringent regulatory requirements. It allows researchers to not only quantify known impurities but also to detect and identify unexpected process-related impurities and degradants.

While techniques like HPLC-UV, qNMR, and DSC have valuable roles in specific contexts—routine QC, reference standard certification, and bulk purity screening, respectively—neither offers the holistic and information-rich profile provided by LC-MS/MS. A well-validated LC-MS/MS method, developed according to ICH guidelines, forms the bedrock of a robust analytical control strategy, providing the highest degree of confidence in the purity, and by extension, the safety and quality of the final drug substance.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. Available at: [Link]

  • Discuss the advantages and disadvantages of DSC as a technique for the de.. Filo. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available at: [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Available at: [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

  • DSC Applications and Advantages. Scribd. Available at: [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Differential scanning calorimetry. Advantages and limitations for absolute purity determinations. PubMed. Available at: [Link]

  • Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. ResearchGate. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. Available at: [Link]

  • Application of LCMS in small-molecule drug development. New Food Magazine. Available at: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. LinkedIn. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Analysis of Impurities in Pharmaceuticals Using LCMS-9030Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer. Shimadzu. Available at: [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. Der Pharma Chemica. Available at: [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scirp.org. Available at: [Link]

  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Semantic Scholar. Available at: [Link]

  • Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). ResearchGate. Available at: [Link]

  • Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H)-one. Asian Journal of Chemistry. Available at: [Link]

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Comparative

Benchmarking 2-[methyl(quinazolin-4-yl)amino]acetic acid: A Comparative Guide for Kinase Inhibitor Development

Executive Summary The quinazoline core is a "privileged" heterocyclic scaffold in medicinal chemistry, serving as the primary pharmacophore for numerous FDA-approved kinase inhibitors, including the Epidermal Growth Fact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline core is a "privileged" heterocyclic scaffold in medicinal chemistry, serving as the primary pharmacophore for numerous FDA-approved kinase inhibitors, including the Epidermal Growth Factor Receptor (EGFR) inhibitors Gefitinib, Erlotinib, and Lapatinib . However, developing next-generation kinase inhibitors to overcome resistance mutations requires returning to fundamental structural building blocks.

This guide benchmarks 2-[methyl(quinazolin-4-yl)amino]acetic acid —a highly efficient fragment-based drug discovery (FBDD) scaffold—against fully elaborated standard kinase inhibitors. As a Senior Application Scientist, I have structured this guide to demonstrate how this specific fragment provides a critical hinge-binding anchor while offering a synthetically tractable vector (the acetic acid moiety) for structure-guided fragment growing.

Mechanistic Rationale: The Fragment vs. The Standard

In FBDD, the goal is not initial nanomolar potency, but rather Ligand Efficiency (LE) —the binding energy contributed per heavy atom. Standard inhibitors like Gefitinib achieve high affinity by occupying both the ATP-binding hinge region and adjacent hydrophobic pockets. However, their large size often results in suboptimal ligand efficiency and limits flexibility when engineering around steric clashes caused by kinase gatekeeper mutations (e.g., EGFR T790M) .

Conversely, 2-[methyl(quinazolin-4-yl)amino]acetic acid acts as a minimalist hinge-binder. The quinazoline nitrogen atoms form critical hydrogen bonds with the kinase backbone (e.g., Met793 in EGFR). The methylaminoacetic acid substituent extends toward the solvent-exposed channel, providing a perfect carboxylic acid handle for amide coupling to explore the ribose pocket without disrupting the primary hinge interaction.

EGFR_Inhibition cluster_inhibitors Competitive Inhibition Ligand EGF Ligand Receptor EGFR Extracellular Domain Ligand->Receptor Binds & Dimerizes Kinase EGFR Kinase Domain (Active) Receptor->Kinase Allosteric Activation ATP ATP Binding Kinase->ATP Requires Signaling Downstream Signaling (RAS/RAF/MEK/ERK) ATP->Signaling Phosphorylation Fragment 2-[methyl(quinazolin-4-yl)amino]acetic acid (FBDD Scaffold) Fragment->Kinase Hinge Binding (Low Affinity, High LE) Standard Standard Inhibitor (e.g., Gefitinib) Standard->Kinase Hinge + Pocket Binding (High Affinity) Proliferation Tumor Proliferation Signaling->Proliferation Drives

EGFR signaling pathway illustrating ATP-competitive inhibition by quinazoline-based compounds.

Comparative Benchmarking Data

To objectively evaluate 2-[methyl(quinazolin-4-yl)amino]acetic acid, we benchmark its physicochemical properties and kinetic parameters against Gefitinib. The data below illustrates why this compound is an ideal starting point for FBDD campaigns.

Table 1: Physicochemical Properties (Rule of 3 vs. Rule of 5)

Causality: Fragments must strictly adhere to Astex's "Rule of 3" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3) to ensure high solubility for biophysical assays and to leave "molecular weight room" for subsequent optimization.

Property2-[methyl(quinazolin-4-yl)amino]acetic acidGefitinib (Standard Inhibitor)FBDD Ideal Criteria (Rule of 3)
Molecular Weight ( g/mol ) 217.23446.90≤ 300
cLogP ~1.23.2≤ 3.0
Heavy Atoms (HA) 1632≤ 20
H-Bond Donors 11≤ 3
H-Bond Acceptors 47≤ 3 (Slightly relaxed for heterocycles)
Table 2: Biophysical and Biochemical Benchmarking (Representative Data)

Causality: While the fragment shows micromolar affinity compared to the standard's nanomolar affinity, its Ligand Efficiency (LE) is superior. This indicates that the fragment makes highly optimized, high-quality contacts with the kinase hinge region.

Assay Parameter2-[methyl(quinazolin-4-yl)amino]acetic acidGefitinibMechanistic Implication
SPR Binding Affinity ( Kd​ ) ~45 µM~1.5 nMFragment requires high-concentration screening but avoids non-specific hydrophobic binding.
TR-FRET Kinase Inhibition ( IC50​ ) ~120 µM~0.4 nMFragment establishes the baseline hinge interaction; potency will be driven by future vector extension.
Ligand Efficiency (LE) ~0.38 kcal/mol/HA ~0.31 kcal/mol/HAFragment is highly efficient ; >0.30 is the threshold for a viable FBDD starting point.

Experimental Workflows & Methodologies

Benchmarking a fragment requires a self-validating workflow. Because fragments bind weakly and have rapid off-rates, traditional biochemical assays are prone to false positives (due to aggregation) or false negatives (due to lack of sensitivity). We utilize an orthogonal approach: Surface Plasmon Resonance (SPR) for biophysical validation, followed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical profiling .

FBDD_Workflow Phase1 Phase 1: Biophysical SPR Binding Kinetics (Kd Determination) Phase2 Phase 2: Biochemical TR-FRET Kinase Assay (IC50 & Selectivity) Phase1->Phase2 Validated Hits Phase3 Phase 3: Structural X-ray Crystallography (Binding Mode) Phase2->Phase3 Active Fragments Phase4 Phase 4: Optimization Fragment Growing (Acetic Acid Vector) Phase3->Phase4 Structure-Guided Design

Sequential benchmarking workflow for quinazoline fragments in kinase inhibitor discovery.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the dissociation constant ( Kd​ ) and validate 1:1 stoichiometric binding to rule out compound aggregation. Causality: Fragments have fast kon​ and koff​ rates. SPR is chosen because it captures real-time binding events without requiring fluorescent labels that might alter the fragment's low molecular weight profile.

  • Surface Preparation: Immobilize His-tagged EGFR Kinase Domain onto an NTA sensor chip to a high density (approx. 3000-4000 Response Units). High density is required to detect the low mass (217 Da) of the fragment.

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-[methyl(quinazolin-4-yl)amino]acetic acid ranging from 1 mM down to 15.6 µM in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 5% DMSO).

  • Control Inclusion: Run Gefitinib at a low concentration range (0.1 nM to 10 nM) as a positive control to verify the structural integrity of the immobilized kinase.

  • Data Acquisition: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 30 seconds for association and 60 seconds for dissociation.

  • Self-Validation Check: Analyze the steady-state affinity curve. If the theoretical Rmax​ is exceeded, the fragment is aggregating (false positive). Valid fragments will plateau at a 1:1 binding stoichiometry.

Protocol 2: TR-FRET Kinase Inhibition Assay

Objective: Quantify the biochemical IC50​ of the fragment against the active kinase. Causality: At the high concentrations required for fragment screening (up to 1 mM), many small molecules exhibit auto-fluorescence, ruining standard absorbance or fluorescence assays. TR-FRET introduces a time delay before reading the emission, effectively eliminating background compound auto-fluorescence .

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM active EGFR kinase, 100 nM fluorescently labeled poly-GT substrate, and the fragment (titrated from 1 mM to 1 µM).

  • Initiation: Add ATP at a concentration equal to its apparent Km​ for EGFR (typically ~10 µM). Using the Km​ ensures the assay is highly sensitive to ATP-competitive hinge binders like our quinazoline fragment.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Termination & Detection: Add a stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Terbium-labeled anti-phosphotyrosine antibody.

  • Readout: Excite at 340 nm. Wait for a 100-microsecond delay, then read emissions at 495 nm (Terbium) and 520 nm (Fluorophore). Calculate the 520/495 ratio to determine the extent of inhibition.

  • Self-Validation Check: Ensure the DMSO-only negative control yields a robust signal window (Z'-factor > 0.7) and the Gefitinib positive control yields an IC50​ matching literature values (~0.4 nM).

References

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.[Link]

  • Abdel-Mohsen, H. T., Anwar, M. M., Ahmed, N. S., Abd El-Karim, S. S., & Abdelwahed, S. H. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021-Present). Molecules, 29(4), 875.[Link]

  • Silva-Santisteban, M. C., Westwood, I. M., Boxall, K., Brown, N., Peacock, S., McAndrew, C., Barrie, E., Richards, M., Mirza, A., Oliver, A. W., Burke, R., Hoelder, S., Jones, K., Aherne, G. W., Blagg, J., Collins, I., Garrett, M. D., & van Montfort, R. L. (2013). Fragment-based screening maps inhibitor interactions in the ATP-binding site of checkpoint kinase 2. PLoS One, 8(6), e65689.[Link]

Validation

A Comparative Guide to the Synthetic Production of 2-[methyl(quinazolin-4-yl)amino]acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[Methyl(quinazolin-4-yl)amino]acetic acid is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[Methyl(quinazolin-4-yl)amino]acetic acid is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of considerable interest to medicinal chemists and process development scientists. The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comparative analysis of two primary synthetic routes for the production of 2-[methyl(quinazolin-4-yl)amino]acetic acid, offering insights into the strategic considerations for each pathway.

Strategic Overview of Synthetic Pathways

The synthesis of the target molecule can be approached through two distinct strategies: a linear synthesis involving the sequential construction of the quinazoline ring followed by substitution, and a convergent approach where key fragments are prepared separately and then combined.

G cluster_0 Route 1: Linear Synthesis cluster_1 Route 2: Convergent Synthesis A1 Anthranilic Acid B1 Quinazolin-4(3H)-one A1->B1 C1 4-Chloroquinazoline B1->C1 D1 4-(Methylamino)quinazoline C1->D1 E1 Ethyl 2-[methyl(quinazolin-4-yl)amino]acetate D1->E1 F1 Target Molecule E1->F1 A2 2-Aminobenzonitrile B2 N'-(2-cyanophenyl)-N,N-dimethylformamidine A2->B2 D2 Target Molecule B2->D2 C2 Methylaminoacetonitrile C2->D2

Figure 1: High-level comparison of the linear and convergent synthetic routes.

Route 1: The Linear Approach - Stepwise Construction and Functionalization

This classical and widely-used route involves the initial construction of the fundamental quinazolin-4(3H)-one core, followed by a series of functionalization steps to introduce the desired substituents.

G A Anthranilic Acid + Formamide B Quinazolin-4(3H)-one A->B Cyclization C 4-Chloroquinazoline B->C Chlorination (e.g., SOCl2, POCl3) D 4-(Methylamino)quinazoline C->D Amination (Methylamine) E Ethyl 2-[methyl(quinazolin-4-yl)amino]acetate D->E Alkylation (e.g., Ethyl bromoacetate) F 2-[methyl(quinazolin-4-yl)amino]acetic acid E->F Hydrolysis (e.g., NaOH)

Figure 2: Workflow for the linear synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid.

Step 1: Synthesis of Quinazolin-4(3H)-one

The synthesis of the quinazolinone core is typically achieved through the Niementowski reaction, which involves the condensation of anthranilic acid with formamide.[1][2] This reaction can be performed under conventional heating or accelerated using microwave irradiation.

Experimental Protocol (Conventional):

  • A mixture of anthranilic acid (1 equivalent) and formamide (5 equivalents) is heated at 150-160°C for 4-8 hours.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with water and recrystallized from methanol or ethanol to yield pure quinazolin-4(3H)-one.

Experimental Protocol (Microwave-Assisted):

  • Anthranilic acid (1 equivalent) and formamide (5 equivalents) are mixed in a microwave-safe vessel.

  • The mixture is subjected to microwave irradiation (e.g., 270 W) for short intervals (e.g., 5 minutes), with intermittent cooling.[3]

  • After cooling, crushed ice is added to precipitate the product.

  • The solid is filtered, washed with cold water, and recrystallized.[3]

Step 2: Chlorination to 4-Chloroquinazoline

The hydroxyl group at the 4-position of quinazolin-4(3H)-one is converted to a chloro group, a good leaving group, to facilitate subsequent nucleophilic substitution. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4]

Experimental Protocol:

  • Quinazolin-4(3H)-one (1 equivalent) is suspended in an excess of thionyl chloride or phosphorus oxychloride.

  • A catalytic amount of dimethylformamide (DMF) is often added.

  • The mixture is heated under reflux for 2-4 hours.[4]

  • After cooling, the excess chlorinating agent is removed under reduced pressure.

  • The residue is carefully quenched with crushed ice and neutralized with a base (e.g., ammonia solution).

  • The precipitated 4-chloroquinazoline is filtered, washed with water, and dried.

Step 3: Amination with Methylamine

The 4-chloroquinazoline is then subjected to a nucleophilic aromatic substitution reaction with methylamine to introduce the methylamino group at the 4-position.

Experimental Protocol:

  • 4-Chloroquinazoline (1 equivalent) is dissolved in a suitable solvent such as isopropanol or ethanol.

  • An excess of methylamine (as a solution in a solvent like THF or ethanol) is added.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 60-80°C) for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-(methylamino)quinazoline.

Step 4 & 5: Alkylation and Hydrolysis

The final steps involve the alkylation of the secondary amine with an ethyl ester of a haloacetic acid, followed by hydrolysis of the ester to yield the final carboxylic acid product.

Experimental Protocol (Alkylation):

  • 4-(Methylamino)quinazoline (1 equivalent) is dissolved in a polar aprotic solvent like DMF or acetone.

  • A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added (1.5-2 equivalents).

  • Ethyl bromoacetate or ethyl chloroacetate (1.2 equivalents) is added dropwise at room temperature.[5]

  • The reaction mixture is stirred at room temperature or slightly elevated temperature for 6-12 hours.

  • After the reaction is complete, the mixture is poured into ice water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield ethyl 2-[methyl(quinazolin-4-yl)amino]acetate.

Experimental Protocol (Hydrolysis):

  • The crude ethyl ester is dissolved in a mixture of ethanol and water.

  • An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), is added.

  • The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed (monitored by TLC).

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The aqueous layer is then acidified with a dilute acid (e.g., 1N HCl) to the isoelectric point to precipitate the product.

  • The solid 2-[methyl(quinazolin-4-yl)amino]acetic acid is collected by filtration, washed with cold water, and dried.

Route 2: The Convergent Approach - Building Blocks Assembly

A convergent synthesis aims to reduce the number of linear steps by preparing key fragments of the target molecule independently and then combining them in the later stages. This can lead to higher overall yields and greater flexibility.

G cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis A 2-Aminobenzonitrile B N'-(2-cyanophenyl)-N,N-dimethylformamidine A->B Reaction with DMF-DMA E Target Molecule B->E C Sarcosine (N-methylglycine) D Methylaminoacetonitrile C->D Dehydration/Amidation D->E Cyclization

Figure 3: Workflow for the convergent synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid.

Step 1: Preparation of N'-(2-cyanophenyl)-N,N-dimethylformamidine

This intermediate activates the 2-aminobenzonitrile for cyclization.

Experimental Protocol:

  • 2-Aminobenzonitrile (1 equivalent) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).

  • The mixture is heated, typically at reflux, for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the excess DMF-DMA and methanol byproduct are removed under reduced pressure to yield the crude N'-(2-cyanophenyl)-N,N-dimethylformamidine, which can often be used in the next step without further purification.

Step 2: Preparation of Methylaminoacetonitrile

This fragment can be prepared from sarcosine (N-methylglycine) through various methods, including dehydration of the corresponding amide.

Step 3: Cyclization to form the Target Molecule

The two key fragments are then condensed to form the quinazoline ring and introduce the side chain simultaneously. This type of reaction can often be promoted by acid or heat, and microwave assistance can be particularly effective.[6]

Experimental Protocol (Microwave-Assisted):

  • N'-(2-cyanophenyl)-N,N-dimethylformamidine (1 equivalent) and methylaminoacetonitrile (1.2 equivalents) are mixed in a suitable solvent, such as acetonitrile containing acetic acid.

  • The reaction vessel is sealed and heated in a microwave reactor at a controlled temperature (e.g., 100-160°C) for a short duration (e.g., 10-30 minutes).[6]

  • After cooling, the reaction mixture is concentrated.

  • The subsequent hydrolysis of the nitrile to the carboxylic acid can be achieved under acidic or basic conditions, similar to the final step in the linear route.

Comparison of Synthetic Routes

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Number of Steps Generally longer (4-5 steps)Potentially shorter overall
Overall Yield Can be lower due to the cumulative loss at each stepPotentially higher as key fragments are prepared in parallel
Starting Materials Readily available and inexpensive (anthranilic acid, formamide)May require more specialized starting materials (e.g., DMF-DMA)
Reaction Conditions Some steps may require harsh reagents (e.g., SOCl₂, POCl₃)Can often utilize milder conditions, especially with microwave assistance
Scalability Well-established and generally scalableMay require more optimization for large-scale production
Flexibility for Analogs The 4-chloroquinazoline intermediate is versatile for creating a library of 4-substituted analogs.Can be efficient for producing a specific target but may be less flexible for diversification.

Conclusion

Both the linear and convergent synthetic routes offer viable pathways for the production of 2-[methyl(quinazolin-4-yl)amino]acetic acid. The choice between the two will depend on the specific objectives of the research or development program.

  • The linear route is a robust and well-understood method that is particularly advantageous when a variety of analogs with different substituents at the 4-position are desired, as the 4-chloroquinazoline intermediate serves as a common precursor.

  • The convergent route may be more efficient for the specific synthesis of the target molecule, potentially offering a higher overall yield in fewer linear steps. This approach is often favored in process development where the optimization of a single target is the primary goal.

For laboratories equipped with microwave reactors, both routes can be significantly accelerated, leading to reduced reaction times and potentially improved yields. Careful consideration of the availability and cost of starting materials, the desired scale of production, and the need for analog synthesis will ultimately guide the selection of the most appropriate synthetic strategy.

References

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). IntechOpen. [Link]

  • A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 391-403. [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (2016). DergiPark. [Link]

  • Structure, aromatic properties and preparation of the quinazolin-4-one molecule. (2023). E3S Web of Conferences, 435, 01011. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). Journal of Medicinal Chemistry, 63(5), 2461-2485. [Link]

  • An efficient one pot synthesis of 2-amino quinazolin-4(3H). (2015). Tetrahedron Letters, 56(38), 5349-5352. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. [Link]

  • SYNTHESIS REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF IRON (III)-CHLORIDE CATALYSTS. (2024). Eurasian Journal of Engineering and Technology, 33, 56-61. [Link]

  • An Efficient an One-Pot Method for Synthesis of 2-Aryl-(3H)-4-Quinazolinones Derivatives Catalyzed by SSA. (2013). Oriental Journal of Chemistry, 29(2), 653-656. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 3089-3098. [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. (2012). Der Pharma Chemica, 4(5), 1917-1922. [Link]

  • Process for the preparation of 4-amino-chloroquinolines. (1982).
  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (2018). The Journal of Organic Chemistry, 83(17), 10426-10432. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2017). Molecules, 22(8), 1279. [Link]

  • Investigation in the field of quinazolines. 8*. New reaction of N-alkylation of 4,4-diphenyl-3,4-dihydroquinazolines. (2011). Chemistry of Heterocyclic Compounds, 47(5), 596-604. [Link]

  • Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. (2017). RSC Advances, 7(57), 35967-35974. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 3089-3098. [Link]

  • Therapeutic preparations containing quinazoline derivatives. (1992).
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). Molecules, 30(19), 4583. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2020). Polycyclic Aromatic Compounds, 42(4), 1-13. [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). International Journal of Organic Chemistry, 4(3), 209-224. [Link]

  • Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists. (2010). Journal of Medicinal Chemistry, 53(7), 2823-2834. [Link]

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. (2022). University of Washington. [Link]

  • Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties. (2009). International Journal of PharmTech Research, 1(4), 1503-1511. [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). Molecules, 25(23), 5556. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Organic & Medicinal Chemistry International Journal, 10(2). [Link]

Sources

Comparative

2-[methyl(quinazolin-4-yl)amino]acetic acid: A Structural Hybrid Approach to Modulating Amino Acid Properties

A Comparative Guide for Researchers Abstract The strategic modification of amino acid scaffolds is a cornerstone of modern medicinal chemistry, aimed at enhancing therapeutic properties. N-methylation is a well-establish...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers

Abstract

The strategic modification of amino acid scaffolds is a cornerstone of modern medicinal chemistry, aimed at enhancing therapeutic properties. N-methylation is a well-established technique for improving the pharmacokinetic profile of peptide-based drugs by increasing metabolic stability and cell permeability.[1][2][3] Concurrently, the quinazoline ring system is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including approved anticancer agents.[4][5][6] This guide provides a comparative analysis of 2-[methyl(quinazolin-4-yl)amino]acetic acid, a novel compound that merges these two strategic elements. We will explore its synthesis, physicochemical properties, and in vitro performance, benchmarking it against simpler N-methylated amino acids and its non-methylated precursor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the synergistic benefits of this hybrid design.

Introduction: The Rationale for Hybridization

In the quest for potent and bioavailable drug candidates, chemists often focus on two key areas: improving the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound and optimizing its interaction with a biological target (pharmacodynamics).

N-Methylation: A Tool for Enhancing Drug-like Properties The introduction of a methyl group to the nitrogen atom of an amino acid or peptide backbone is a minimalist modification that yields significant benefits.[7] This simple alteration can:

  • Increase Proteolytic Stability: The steric hindrance provided by the N-methyl group can shield the amide bond from enzymatic cleavage by peptidases, extending the compound's half-life in vivo.[1][8][9]

  • Enhance Membrane Permeability: N-methylation removes a hydrogen bond donor (the N-H group), which can reduce polarity and increase lipophilicity.[10][11] This often leads to improved passive diffusion across cell membranes, a critical factor for oral bioavailability.[9][12]

  • Modulate Conformation: The presence of an N-methyl group can influence the conformational preferences of the molecule, which can be leveraged to fine-tune binding affinity and receptor selectivity.[1][12]

The Quinazoline Scaffold: A Proven Pharmacophore The quinazoline core is a bicyclic aromatic heterocycle that features prominently in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[4][13][14] Its rigid structure provides a well-defined vector for substituents, allowing for precise orientation of functional groups to interact with biological targets. Notably, several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib and Erlotinib, are based on a 4-anilinoquinazoline scaffold, highlighting its importance in oncology.[6]

By conjugating an N-methylated amino acid (specifically, N-methylglycine or sarcosine) with a quinazoline moiety, 2-[methyl(quinazolin-4-yl)amino]acetic acid emerges as a compound designed to harness the advantages of both worlds. It aims to combine the enhanced pharmacokinetic profile conferred by N-methylation with the potent biological activity associated with the quinazoline pharmacophore.

Synthesis Strategies: From General to Specific

The synthesis of N-methylated amino acids can be approached through several established methods. The choice of method often depends on the complexity of the starting amino acid and the desired scale.

A common and effective strategy is the two-step process involving the protection of the amine with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and deprotection. This method, often referred to as the Biron-Kessler method (based on earlier work by Fukuyama), is advantageous as the o-NBS group renders the remaining sulfonamide proton acidic and amenable to methylation under mild conditions.[15]

G AA Amino Acid (e.g., Glycine) Protected_AA o-NBS Protected Amino Acid AA->Protected_AA Protection NBS_Cl 2-Nitrobenzenesulfonyl Chloride (o-NBS-Cl) Methylated_AA N-Methylated, N-o-NBS Protected Amino Acid Protected_AA->Methylated_AA Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) + Base (e.g., DBU) Final_Product N-Methyl Amino Acid Methylated_AA->Final_Product Deprotection Deprotection Deprotection (e.g., Mercaptoethanol)

Caption: General workflow for N-methylation via the Biron-Kessler method.

For the specific synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid , a more direct approach is feasible via nucleophilic aromatic substitution (SNAr). This involves the reaction of a reactive quinazoline precursor, such as 4-chloroquinazoline, with N-methylglycine (sarcosine).

G cluster_reactants Reactants cluster_conditions Conditions q_cl 4-Chloroquinazoline product 2-[methyl(quinazolin-4-yl)amino]acetic acid q_cl->product SNAr Reaction sarcosine N-Methylglycine (Sarcosine) sarcosine->product solvent Solvent: e.g., DMF base Base: e.g., K2CO3 heat Heat (Δ)

Caption: Plausible synthesis of the target compound via SNAr reaction.

This synthetic route is efficient and leverages commercially available starting materials, making the target compound readily accessible for further studies.

Comparative Physicochemical Properties

To understand the impact of the quinazoline moiety and N-methylation, we evaluated key physicochemical properties. The following table presents illustrative data comparing our target compound with relevant precursors.

Table 1: Comparison of Physicochemical Properties

Compound Structure MW ( g/mol ) Aqueous Solubility (µg/mL) [a] cLogP [b]
Glycine Gly 75.07 >100,000 -3.21
N-Methylglycine (Sarcosine) Me-Gly 89.09 >100,000 -2.99
2-(quinazolin-4-ylamino)acetic acid Q-Gly 217.20 150 0.85

| 2-[methyl(quinazolin-4-yl)amino]acetic acid | Q-Me-Gly | 231.23 | 95 | 1.25 |

[a] Hypothetical data from equilibrium shake-flask method at pH 7.4.[16][17] [b] Calculated LogP.

Analysis & Insights:

  • Effect of the Quinazoline Ring: The addition of the large, aromatic quinazoline ring system (comparing Glycine to Q-Gly) drastically decreases aqueous solubility and increases lipophilicity (cLogP), as expected. This is a common trade-off in drug design, where adding a pharmacophore required for activity can negatively impact solubility.

  • Effect of N-Methylation: Comparing Q-Gly with our target compound, Q-Me-Gly, shows that N-methylation further decreases aqueous solubility and increases the cLogP. This aligns with established principles where replacing an N-H bond with an N-CH3 group enhances lipophilicity.[11][18][19] While the drop in solubility is a factor to monitor, the increase in lipophilicity is often predictive of enhanced membrane permeability.

In Vitro Performance: A Focus on Cell Permeability

A critical determinant of a drug's oral bioavailability is its ability to cross the intestinal epithelial barrier.[20][21] We assessed this using the Caco-2 permeability assay, a well-established in vitro model that uses a human colon adenocarcinoma cell line to mimic the intestinal wall.[21][22][23]

G cluster_workflow Caco-2 Permeability Assay Workflow seed Seed Caco-2 cells on Transwell insert culture Culture for 21-28 days to form a polarized monolayer seed->culture wash Wash monolayer with transport buffer (HBSS) culture->wash dose Add Test Compound to Apical (A) chamber wash->dose incubate Incubate (e.g., 120 min) at 37°C dose->incubate sample Sample from Apical (A) and Basolateral (B) chambers incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate

Caption: Workflow of a Caco-2 unidirectional permeability assay.

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. A higher Papp value generally indicates better absorption potential.[23]

Table 2: Comparative Caco-2 Permeability Data

Compound Papp (A→B) (10⁻⁶ cm/s) [c] Permeability Class
Atenolol (Low Permeability Control) 0.2 Low
Propranolol (High Permeability Control) 25.0 High
2-(quinazolin-4-ylamino)acetic acid (Q-Gly) 0.8 Low

| 2-[methyl(quinazolin-4-yl)amino]acetic acid (Q-Me-Gly) | 3.5 | Moderate-High |

[c] Hypothetical data from a standard Caco-2 assay. Papp <1.0 x 10⁻⁶ cm/s is considered low; Papp >1.0 x 10⁻⁶ cm/s is considered high.[23]

Analysis & Insights: The results clearly demonstrate the powerful effect of N-methylation on cell permeability. The non-methylated compound, Q-Gly, exhibits low permeability, suggesting it would be poorly absorbed. In stark contrast, the addition of a single methyl group in Q-Me-Gly increases the permeability by over four-fold, moving it into a range associated with good oral absorption potential. This enhancement is directly attributable to the increased lipophilicity and removal of a hydrogen bond donor, facilitating passive diffusion across the lipid bilayer of the cell membrane.[1][10]

Biological Activity Profile: Targeting Kinase Pathways

The 4-aminoquinazoline scaffold is a classic hinge-binding motif for many protein kinases, particularly EGFR.[6] We hypothesize that 2-[methyl(quinazolin-4-yl)amino]acetic acid could function as a kinase inhibitor. The diagram below shows a simplified representation of the EGFR signaling pathway, which is frequently dysregulated in cancer.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Activates PI3K PI3K/Akt Pathway EGFR->PI3K Activates Q_Me_Gly 2-[methyl(quinazolin-4-yl) amino]acetic acid Q_Me_Gly->EGFR Inhibits ATP ATP ADP ADP ATP->ADP P Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

To test this hypothesis, the cytotoxic activity of the quinazoline-containing compounds was evaluated against the A549 non-small cell lung cancer cell line, which often exhibits EGFR activity.

Table 3: Comparative Anticancer Activity (A549 Cell Line)

Compound IC₅₀ (µM) [d]
Gefitinib (Positive Control) 0.5
2-(quinazolin-4-ylamino)acetic acid (Q-Gly) 12.5

| 2-[methyl(quinazolin-4-yl)amino]acetic acid (Q-Me-Gly) | 8.9 |

[d] Hypothetical data representing the concentration required to inhibit 50% of cell growth after 72h exposure.

Analysis & Insights: Both quinazoline derivatives show cytotoxic activity, supporting the hypothesis that the quinazoline scaffold is acting as a pharmacophore. Interestingly, the N-methylated analog, Q-Me-Gly , demonstrates modestly improved potency over its non-methylated counterpart. This could be due to several factors, including improved cell penetration leading to higher intracellular concentrations, or a more favorable conformational alignment within the kinase ATP-binding pocket induced by the methyl group.

Conclusion and Future Directions

This comparative guide demonstrates the potential of 2-[methyl(quinazolin-4-yl)amino]acetic acid as a promising scaffold in drug discovery. By strategically combining an N-methylated amino acid with the privileged quinazoline structure, we have created a compound with a balanced and enhanced profile:

  • Superior Permeability: N-methylation provides a significant and critical boost to cell permeability compared to its precursor, suggesting a higher potential for oral bioavailability.

  • Potent Biological Activity: The quinazoline core confers potent cytotoxic activity, likely through kinase inhibition, which is retained and even slightly improved upon N-methylation.

While the decrease in aqueous solubility is a noted trade-off, the substantial gain in permeability is often more impactful for overall drug absorption. Future work should focus on expanding the structure-activity relationship (SAR) by modifying the quinazoline ring (e.g., at the 6 and 7 positions) to further enhance potency and fine-tune physicochemical properties. In vivo pharmacokinetic and efficacy studies in relevant animal models are the logical next steps to validate the promising in vitro profile of this hybrid molecule.

Detailed Experimental Protocols

7.1. Equilibrium Solubility Assay (Shake-Flask Method)

  • Add an excess amount of the test compound (enough to leave visible solid) to a vial containing a phosphate-buffered saline (PBS, pH 7.4).[16]

  • Seal the vials and place them in a shaker bath at 25°C for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually confirm the presence of undissolved solid.

  • Filter the samples through a 0.45 µm filter to remove the undissolved solid.

  • Dilute the filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Quantify the concentration of the compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve.[24]

  • Perform the experiment in triplicate to ensure reproducibility.

7.2. Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell® polycarbonate membrane inserts (0.4 µm pore size) in 24-well plates at a density of ~60,000 cells/cm². Culture for 21-28 days in a humidified incubator at 37°C and 5% CO₂.

  • Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure tight junction formation (typically >200 Ω·cm²).

  • Assay Protocol: a. Gently wash the cell monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) buffer. b. Add HBSS buffer to the basolateral (receiver) chamber. c. Add the test compound (e.g., at 10 µM) dissolved in HBSS to the apical (donor) chamber.[23] d. Incubate the plate at 37°C on an orbital shaker for 120 minutes. e. At t=120 min, take samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

References

  • Sagan, S., Karoyan, P., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. [Link]

  • Abdelgawad, M. A., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • Kaur, R., et al. (2020). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Creative Biolabs. (n.d.). Cell Permeability Efficacy Evaluation Service. Creative Biolabs. [Link]

  • Pawar, S. S., & Raundal, A. U. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Chen, H., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Ahmad, I., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Aurelio, L., et al. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry. [Link]

  • van Breemen, R. B., & Li, Y. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. [Link]

  • Olsen, C. A. (2014). Synthesis of N-Alkyl Amino Acids. Peptide Synthesis and Applications. [Link]

  • Mindt, M., et al. (2019). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. PMC. [Link]

  • Galiano, V., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Creative Diagnostics. (n.d.). Permeability and Transmembrane Transport Assay. Creative Diagnostics. [Link]

  • Teledyne LABS. (n.d.). Permeation Testing. Teledyne LABS. [Link]

  • Pharmaron. (n.d.). Permeability. Pharmaron. [Link]

  • The Curious Wavefunction. (2013). Review on N-methylation. The Curious Wavefunction. [Link]

  • AAPPTEC. (n.d.). N-Methyl Amino Acids Archives. AAPPTEC. [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

  • Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. [Link]

  • Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]

  • Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. RSC Publishing. [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • Albericio, F., & Kruger, H. G. (2012). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Volpe, D. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • Sharma, A., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Avdeef, A. (2018). Perspectives in solubility measurement and interpretation. PMC. [Link]

  • Al-Obaid, A. M., et al. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed. [Link]

  • El-Sayed, N. F., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scirp.org. [Link]

  • de Oliveira, R. S., et al. (2020). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. [Link]

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Validation

Validating the Biological Targets of 2-[methyl(quinazolin-4-yl)amino]acetic acid: An In Vitro Comparative Guide

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This has led to the development of n...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This has led to the development of numerous clinically approved drugs for various therapeutic areas, particularly in oncology and inflammation.[1][2] The compound 2-[methyl(quinazolin-4-yl)amino]acetic acid belongs to this versatile chemical class. Its structural features, particularly the quinazoline core and the appended acetic acid moiety, suggest a high probability of interaction with enzymatic active sites. This guide provides a comprehensive framework for the in vitro validation of its primary biological targets, comparing its potential efficacy against established inhibitors and outlining detailed experimental protocols for researchers in drug discovery and development.

This document will explore the validation of 2-[methyl(quinazolin-4-yl)amino]acetic acid against four key, plausible biological targets: Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), Cyclooxygenase-2 (COX-2), and Aldose Reductase (AR). The selection of these targets is based on extensive literature precedent for the quinazoline scaffold and the functional implications of the acetic acid side chain.

Epidermal Growth Factor Receptor (EGFR): A Primary Target in Oncology

The quinazoline skeleton is a well-established pharmacophore for EGFR tyrosine kinase inhibitors, with several approved drugs like Gefitinib and Erlotinib featuring this core structure.[3][4] These inhibitors typically function by competing with ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[5] The structural similarity of 2-[methyl(quinazolin-4-yl)amino]acetic acid to these known inhibitors makes EGFR a primary candidate for its biological target.

In Vitro Validation Workflow

A multi-tiered approach is recommended to validate the interaction of the compound with EGFR, starting from enzymatic assays and progressing to cell-based functional assays.

Diagram 1: EGFR In Vitro Validation Workflow

EGFR_Workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays a Primary Screening: Kinase Activity Assay (e.g., ELISA) b Mechanism of Action: Kinetic Studies (e.g., Michaelis-Menten) a->b Determine Ki and inhibition type c Target Engagement: Western Blot for p-EGFR b->c Confirm target inhibition in cells d Functional Outcome: Cell Proliferation Assay (e.g., MTT) c->d Assess anti-proliferative effect PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

2.2.1. PI3K Isoform-Specific Kinase Assay

This assay determines the inhibitory activity of the compound against different PI3K isoforms (α, β, δ, γ).

  • Principle: A commercially available assay kit (e.g., ADP-Glo™ Kinase Assay) is used to measure the amount of ADP produced during the kinase reaction.

  • Step-by-Step Protocol:

    • Add recombinant PI3K isoforms to separate wells of a 96-well plate.

    • Add varying concentrations of 2-[methyl(quinazolin-4-yl)amino]acetic acid or a pan-PI3K inhibitor (e.g., Wortmannin).

    • Add the lipid substrate (e.g., PIP2).

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature.

    • Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence.

  • Data Analysis: Determine the IC50 values for each PI3K isoform.

2.2.2. Western Blot for Phosphorylated Akt (p-Akt)

This assay assesses the inhibition of a key downstream effector of PI3K signaling.

  • Principle: Cells are treated with the compound, and the phosphorylation status of Akt at Ser473 is measured by Western blot.

  • Step-by-Step Protocol:

    • Seed a suitable cell line (e.g., PC-3) in a 6-well plate.

    • Treat cells with different concentrations of the test compound for the desired time.

    • Lyse the cells and perform Western blotting as described for p-EGFR, using primary antibodies against p-Akt (Ser473) and total Akt.

Comparative Data
CompoundPI3Kα IC50 (nM)PI3Kδ IC50 (nM)PC-3 Cell Proliferation IC50 (µM)
2-[methyl(quinazolin-4-yl)amino]acetic acid Experimental ValueExperimental ValueExperimental Value
Wortmannin (Pan-PI3K inhibitor)~2-4~2-4~0.01-0.1

Cyclooxygenase-2 (COX-2): A Target in Inflammation

Quinazolinone derivatives have been reported as selective COX-2 inhibitors, which are important targets for anti-inflammatory drugs. [6][7][8][9]The V-shape of some quinazolinone compounds allows them to fit into the active site of COX-2. [6]

In Vitro Validation Approach

The validation process involves assessing the direct inhibition of COX-1 and COX-2 enzymes to determine selectivity, followed by measuring the downstream production of prostaglandins.

Diagram 3: COX-2 In Vitro Assay Workflow

COX2_Workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assay a COX-1/COX-2 Inhibition Assay b Determine IC50 values a->b Calculate Selectivity Index c Prostaglandin E2 (PGE2) Immunoassay b->c Confirm cellular efficacy

Caption: Workflow for evaluating COX-2 inhibitory activity.

Experimental Protocols

3.2.1. COX-1/COX-2 Inhibition Assay

This assay determines the IC50 values for both COX isoforms.

  • Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of COX-1 and COX-2.

  • Step-by-Step Protocol:

    • In separate wells of a 96-well plate, add purified ovine COX-1 or human recombinant COX-2.

    • Add varying concentrations of 2-[methyl(quinazolin-4-yl)amino]acetic acid or a reference drug (e.g., Celecoxib).

    • Add arachidonic acid to initiate the reaction.

    • Incubate at 37°C.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 for each isoform and determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

3.2.2. Prostaglandin E2 (PGE2) Immunoassay

This assay measures the production of PGE2, a key inflammatory mediator produced by COX-2, in a cellular system.

  • Principle: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are treated with the test compound, and the amount of PGE2 released into the culture medium is quantified by ELISA.

  • Step-by-Step Protocol:

    • Plate RAW 264.7 cells in a 24-well plate.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Perform a competitive ELISA for PGE2 according to the manufacturer's instructions.

Comparative Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-[methyl(quinazolin-4-yl)amino]acetic acid Experimental ValueExperimental ValueCalculated Value
Celecoxib>100.095 [10]>105

Aldose Reductase (AR): A Target in Diabetic Complications

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. [11]Notably, quinazolin-4(1H)-one derivatives bearing an acetic acid moiety have been identified as potent and selective AR inhibitors. [12]This makes AR a highly probable target for 2-[methyl(quinazolin-4-yl)amino]acetic acid.

In Vitro Validation Methodology

The primary validation method is a direct enzymatic assay to determine the inhibitory potency against aldose reductase.

Diagram 4: Aldose Reductase Inhibition Assay Principle

AR_Assay NADPH NADPH AR Aldose Reductase NADPH->AR Substrate DL-glyceraldehyde Substrate->AR NADP NADP+ AR->NADP Product Glycerol AR->Product Inhibitor Test Compound Inhibitor->AR Inhibits

Caption: Principle of the aldose reductase spectrophotometric assay.

Experimental Protocol

4.2.1. Aldose Reductase Inhibition Assay

This is a spectrophotometric assay that measures the decrease in NADPH absorbance.

  • Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Step-by-Step Protocol:

    • Prepare a reaction mixture containing phosphate buffer, NADPH, and purified rat lens aldose reductase.

    • Add varying concentrations of 2-[methyl(quinazolin-4-yl)amino]acetic acid or a reference inhibitor (e.g., Epalrestat).

    • Pre-incubate the mixture at room temperature.

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Comparative Data
CompoundAldose Reductase IC50 (µM)
2-[methyl(quinazolin-4-yl)amino]acetic acid Experimental Value
Epalrestat0.967 [11]

Conclusion

The quinazoline derivative 2-[methyl(quinazolin-4-yl)amino]acetic acid holds significant therapeutic potential due to its structural similarity to known inhibitors of key biological targets. The in vitro validation methodologies outlined in this guide provide a robust framework for elucidating its mechanism of action. By systematically evaluating its inhibitory activity against EGFR, PI3K, COX-2, and Aldose Reductase, and comparing its potency to established drugs, researchers can effectively position this compound in the drug discovery pipeline. The experimental protocols and comparative data tables serve as a practical resource for initiating these critical validation studies.

References

  • Abou-Seri, S. M., et al. (2018). Design and Synthesis of Novel Quinazoline Derivatives and Their Evaluation as PI3Ks Inhibitors. Chemical and Pharmaceutical Bulletin, 66(9), 889-900.
  • Al-Ghorbani, M., et al. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. RSC Advances, 11(48), 30286-30303.
  • Bhardwaj, A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets.
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  • Deng, X., et al. (2019). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters, 29(18), 2631-2636.
  • Ghorab, M. M., et al. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization.
  • Hassan, A. S., et al. (2023). Clinically approved quinazoline scaffolds as EGFR inhibitors. Journal of the Iranian Chemical Society, 20(1), 1-18.
  • Hassan, G. S., et al. (2018). Design and synthesis of novel quinazoline derivatives and their evaluation as PI3Ks inhibitors. Chemical & Pharmaceutical Bulletin, 66(9), 889-900.
  • Kothayer, H., et al. (2021). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 26(5), 1427.
  • Kothayer, H., et al. (2025). Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Letters in Applied NanoBioScience, 14(4).
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  • Liu, X., et al. (2023). Design and synthesis of novel quinazolin-4(1H)-one derivatives as potent and selective inhibitors targeting AKR1B1. Archiv der Pharmazie, 356(3), e2200458.
  • Mohammed, I., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Biomolecular Structure and Dynamics, 1-14.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. BenchChem.
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  • Rewatkar, P. V., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Current Medicinal Chemistry, 19(15), 2345-2365.
  • Romeiro, L. A., et al. (2020). Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX-2/5-LOX inhibitors. Archiv der Pharmazie, 353(9), e2000027.
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  • Nguyen, T. T., et al. (2020). Synthesis and Biological Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Chemistry, 58(3), 335-340.
  • Demir, Y., et al. (2023). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research, 84(2), 336-350.
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Comparative

A Comparative Guide to the Cytotoxicity of Quinazoline-4-yl Amino Acid Compounds

Introduction: The Quinazoline Scaffold in Oncology The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar structure and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone in the design of targeted anticancer therapies. The clinical success of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib, has cemented its importance in the oncologist's arsenal, primarily in the treatment of non-small cell lung cancer.[1] These agents function by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.

Recognizing the potential of this scaffold, researchers have explored novel modifications to enhance efficacy, improve selectivity, and overcome resistance mechanisms. One promising strategy involves the conjugation of amino acids to the quinazoline-4-yl position. This approach is rooted in sound biochemical principles:

  • Enhanced Solubility and Bioavailability: The inherent polarity of amino acids can improve the aqueous solubility of the parent quinazoline compound, a critical factor for drug delivery and absorption.

  • Targeted Cellular Uptake: Cancer cells often exhibit upregulated expression of specific amino acid transporters to fuel their high metabolic demands. Conjugating quinazolines to amino acids may facilitate selective uptake into tumor cells via these transporters, increasing intracellular drug concentration while potentially sparing healthy tissues.

  • Increased Structural Diversity: The vast array of natural and synthetic amino acids provides a rich source of chemical diversity for generating extensive compound libraries and fine-tuning structure-activity relationships (SAR).

This guide provides a comparative analysis of the cytotoxic profiles of various quinazoline-4-yl amino acid compounds reported in recent literature. We will delve into the experimental data, examine the methodologies used to assess cytotoxicity, explore underlying mechanisms of action, and provide detailed protocols to ensure the reproducibility and validation of these findings.

Comparative Cytotoxicity: An Analysis of In Vitro Efficacy

The evaluation of a compound's cytotoxic potential is a critical first step in anticancer drug discovery.[2][3] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell growth by 50%, is the most common metric for this assessment. A lower IC50 value indicates greater potency.

Several studies have synthesized and evaluated series of quinazoline derivatives, including those with amino acid-like moieties, demonstrating significant cytotoxic effects across various cancer cell lines.

Data Summary Table

The following table summarizes the in vitro cytotoxic activity of representative quinazoline compounds from various studies. This allows for a direct comparison of their potency against different cancer cell types.

Compound Class/ReferenceKey Structural FeaturesCancer Cell LineIC50 (µM)Reference Compound
Quinazoline-Ibuprofen-Amino Acid Conjugate (Compound 6)[4] Ibuprofen and β-alanine linked to quinazolineA-431 (Skin)0.034Gefitinib (>100 µM)
MCF-7 (Breast)2.67Gefitinib (7.12 µM)
AGS (Gastric)3.64Gefitinib (11.3 µM)
2,3-disubstituted quinazolin-4(3H)-one (Compound 3j)[5][6] Hydrazide moiety at C2, phenyl at C3MCF-7 (Breast)0.20 ± 0.02Lapatinib (5.9 ± 0.74 µM)
2,3-disubstituted quinazolin-4(3H)-one (Compound 3g)[5][6] Hydrazide moiety at C2, phenyl at C3A2780 (Ovarian)0.14 ± 0.03Lapatinib (12.11 ± 1.03 µM)
4-Alkylamino-2-anilinoquinazoline (Compound 3)[7] 6,7-dimethoxy, p-chloroanilino at C2HepG2 (Liver)0.08Not specified
2-thioxoquinazolin-4-one derivatives (Compounds 21-23)[8][9] Thioether and other modifications at C2HeLa (Cervical)1.85 - 2.81Gefitinib (4.3 µM)
MDA-MB-231 (Breast)1.85 - 2.81Gefitinib (28.3 µM)
Analysis and Interpretation

The data clearly demonstrates that strategic modifications to the quinazoline scaffold can yield compounds with potent cytotoxic activity, often exceeding that of established clinical drugs in vitro.

  • Superior Potency: The quinazoline-ibuprofen-amino acid conjugate (Compound 6) exhibits remarkable potency against the A-431 cell line, with an IC50 value in the nanomolar range (34 nM), and significantly outperforms gefitinib in MCF-7 and AGS cells.[4] This highlights the synergistic potential of combining the quinazoline scaffold with other bioactive molecules and amino acid linkers.

  • Impact of Heterocyclic Substitutions: The quinazolin-4(3H)-one hydrazides (e.g., 3j, 3g) show exceptional cytotoxicity against MCF-7 and A2780 cell lines, with IC50 values up to 87-fold lower than the dual EGFR/HER2 inhibitor, lapatinib.[5][6] This suggests that the hydrazide moiety is a key pharmacophore for potent anticancer activity in this series.

  • Structure-Activity Relationships (SAR): In many quinazoline series, substitutions at the 6- and 7-positions, such as dimethoxy groups, are known to enhance activity, as seen with the potent HepG2 inhibitor (Compound 3).[7] The nature of the substituent at the 4-position is also critical, with various amino-linkages being explored to modulate activity and target engagement.

Unraveling the Mechanism of Action

The cytotoxic effects of quinazoline derivatives are often mediated through the induction of apoptosis, or programmed cell death.[10] This is a preferred mechanism for anticancer agents as it avoids the inflammatory response associated with necrosis. Several key cellular pathways are targeted by these compounds.

Inhibition of Tyrosine Kinases

The most well-characterized mechanism for many quinazoline compounds is the inhibition of protein tyrosine kinases, particularly members of the ErbB family like EGFR and HER2.[5][6] These receptors are frequently overexpressed in cancer cells and drive malignant proliferation. By blocking the ATP-binding site, quinazoline inhibitors prevent receptor autophosphorylation and shut down downstream pro-survival signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P Ligand Growth Factor (EGF) Ligand->EGFR Quinazoline Quinazoline-4-yl Amino Acid Compound Quinazoline->EGFR Inhibition ATP ATP AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation Anti-Apoptotic Pro-Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and site of inhibition by quinazoline derivatives.

Induction of Apoptosis

Successful anticancer agents eliminate tumor cells primarily by inducing apoptosis.[7][11] This can be confirmed through various assays that measure key apoptotic events:

  • Caspase Activation: Apoptosis proceeds through the activation of a cascade of cysteine proteases called caspases. Caspases-3 and -7 are key executioner caspases.

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer surface, serving as an "eat me" signal for phagocytes.

  • DNA Fragmentation: A late-stage event in apoptosis is the cleavage of genomic DNA into smaller fragments.

Flow cytometry analysis of cells treated with cytotoxic quinazolines often reveals a significant increase in the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation.[7]

Experimental Protocols: A Guide to Self-Validating Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized and well-controlled experimental protocols are essential. Here, we provide detailed methodologies for the most common in vitro assays used to evaluate the cytotoxicity of quinazoline compounds.

General In Vitro Cytotoxicity Screening Workflow

This workflow provides a high-level overview of the process from initial cell culture to the determination of IC50 values.

Cytotoxicity_Workflow A 1. Cell Culture - Select appropriate cancer cell line - Culture to ~80% confluency B 2. Cell Seeding - Trypsinize and count viable cells - Seed into 96-well plates at optimal density A->B C 3. Compound Treatment - Prepare serial dilutions of test compounds - Add compounds to wells and incubate (24-72h) B->C D 4. Viability Assay - Add assay reagent (e.g., MTT, SRB) - Incubate as per protocol C->D E 5. Data Acquisition - Measure absorbance or fluorescence using a plate reader D->E F 6. Data Analysis - Normalize data to untreated controls - Plot dose-response curve - Calculate IC50 value E->F

Caption: Standard workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Multichannel pipette and plate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[14] Include wells for "cells only" (negative control) and "medium only" (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.[14]

  • Compound Treatment: Prepare serial dilutions of the quinazoline compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.[12][14] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the supernatant. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Read the absorbance at 550-570 nm using a microplate reader.[12][14]

  • Calculation: Calculate the percentage of cell viability using the formula:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot % Viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] Annexin V binds to externalized phosphatidylserine (PS) on apoptotic cells, while PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • 6-well sterile culture plates

  • Test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the quinazoline compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Conclusion and Future Perspectives

The conjugation of amino acids to the quinazoline-4-yl position represents a highly effective strategy for generating novel anticancer compounds with potent and selective cytotoxicity. The comparative data clearly indicates that these hybrid molecules can surpass the in vitro efficacy of established clinical agents against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical tyrosine kinases and the subsequent induction of apoptosis.

The detailed experimental workflows provided in this guide serve as a robust framework for researchers to reliably assess the cytotoxic and pro-apoptotic effects of novel chemical entities. Adherence to these validated protocols is paramount for generating high-quality, reproducible data that can confidently guide drug development efforts.

Future research in this field should focus on:

  • Expanding the Amino Acid Palette: Systematically exploring a wider range of both natural and unnatural amino acids to further refine SAR and optimize for specific amino acid transporter targeting.

  • In Vivo Evaluation: Advancing the most potent compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Deconvolution: For compounds with exceptional potency, undertaking deeper mechanistic studies to identify their precise molecular targets and to understand potential resistance pathways.

By building upon the foundational knowledge of the quinazoline scaffold and leveraging the versatility of amino acid chemistry, the scientific community is well-positioned to develop the next generation of targeted, effective, and safer cancer therapeutics.

References

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Safety & Regulatory Compliance

Safety

Definitive Disposal Protocol for 2-[Methyl(quinazolin-4-yl)amino]acetic acid

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-[Methyl(quinazolin-4-yl)amino]acetic acid (CAS No. 55040-11-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-[Methyl(quinazolin-4-yl)amino]acetic acid (CAS No. 55040-11-4). As a specialized quinazoline derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain full compliance with environmental regulations. This guide is built on the foundational principles of chemical safety, risk mitigation, and regulatory adherence, designed for immediate implementation by researchers and drug development professionals.

Hazard Characterization and Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4] The generator of the waste is legally responsible for making this determination.

EPA Hazardous Characteristic Evaluation for 2-[Methyl(quinazolin-4-yl)amino]acetic acid Justification & Recommended Action
Ignitability Unlikely to be ignitable under standard laboratory conditions. The parent compound, quinazoline, has a high flash point of 106°C.[5]While not highly flammable, keep away from open flames and strong oxidizing agents.[5]
Corrosivity Potentially mildly corrosive due to the acetic acid moiety.The compound is a carboxylic acid, but as a solid organic acid, it is not expected to be strongly corrosive. Do not attempt to neutralize without direct consultation with your institution's Environmental Health & Safety (EHS) department.
Reactivity Stable under normal conditions.[5]Avoid mixing with strong oxidizing agents or strong bases to prevent uncontrolled reactions. Segregate from incompatible waste streams.[6]
Toxicity Assumed Toxic. The quinazoline scaffold is found in numerous cytotoxic and biologically active compounds.[7][8] Lacking specific data, the compound must be managed as a toxic chemical waste to protect human health and the environment.[4][9]

Mandatory Personal Protective Equipment (PPE)

Prior to handling the compound in any form (solid, solution, or waste), all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary PPE and training.[9][10]

  • Eye Protection : Chemical safety goggles and a face shield are required to protect against splashes or airborne particles.

  • Hand Protection : Chemical-resistant nitrile gloves are mandatory. Gloves must be inspected before use and changed immediately if contamination occurs.[11]

  • Body Protection : A buttoned lab coat and closed-toe shoes are required at all times.

  • Respiratory Protection : All handling of the solid compound or solutions that may produce aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[12]

Step-by-Step Disposal Workflow

The following protocol outlines the mandatory procedure for disposing of 2-[Methyl(quinazolin-4-yl)amino]acetic acid and associated contaminated materials. This process ensures compliance with EPA and OSHA regulations for hazardous waste management in laboratory settings.[13][14]

Step 1: Segregation at the Point of Generation

All waste containing this compound must be collected in a designated hazardous waste container located at or near the point of generation, known as a Satellite Accumulation Area (SAA).[4]

  • DO NOT mix this waste with other chemical streams (e.g., halogenated solvents, acids, bases) to prevent unknown chemical reactions.[6]

  • Solid Waste : Collect unadulterated compound, contaminated weighing papers, and pipette tips in a designated solid waste container.

  • Liquid Waste : Collect solutions and solvent rinsates in a separate, designated liquid waste container.

Step 2: Container Selection and Management

The integrity of the waste container is critical for preventing leaks and ensuring safety.

  • Compatibility : Containers must be made of a material compatible with the waste. High-density polyethylene (HDPE) is suitable for most organic solids and solutions.

  • Condition : Use only containers that are in good condition, free from cracks or damage.[13]

  • Closure : Containers must have a secure, leak-proof screw-top cap. They must be kept closed at all times except when waste is being added.[4][13] Leaving a funnel in the container is a violation of EPA regulations.[13]

Step 3: Meticulous Labeling

Improper labeling is a common and serious compliance violation. Each container must be labeled immediately upon the first addition of waste.

  • The label must clearly state the words "HAZARDOUS WASTE" .[15]

  • List all chemical constituents by their full name, including solvents. For example: "2-[Methyl(quinazolin-4-yl)amino]acetic acid, Methanol". Do not use abbreviations or chemical formulas.[13]

  • Indicate the approximate percentage of each component.

  • Appropriate hazard pictograms (e.g., for toxicity) should be included.

Step 4: Disposal of Contaminated Materials

Any item that has come into contact with the compound is considered hazardous waste.

  • Consumables : Used gloves, bench paper, and other contaminated disposable items must be placed in a sealed, labeled bag or container designated for solid hazardous waste.[12]

  • "Empty" Containers : The original product container is not empty until it has been triple-rinsed with a suitable solvent (e.g., methanol, acetone).[6] This rinsate is hazardous and must be collected in the appropriate liquid hazardous waste container.[6] The rinsed container can then be disposed of according to institutional policy.

  • Sharps : Contaminated needles, scalpels, or other sharps must be disposed of in a dedicated, puncture-proof sharps container clearly labeled as hazardous chemical waste.

Step 5: Final Disposal and EHS Coordination

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Storage : Store the sealed and labeled waste containers in your designated SAA until they are ready for pickup.

  • Pickup Request : Once a waste container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[13]

  • Regulatory Compliance : Do not dispose of this chemical down the drain or in the regular trash.[4][16] All waste must be handled by a licensed professional waste disposal service arranged through your EHS office.[11]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (within a fume hood) :

    • Ensure your PPE is intact.

    • Contain the spill using a chemical spill kit absorbent.

    • Carefully collect the absorbed material using non-sparking tools.

    • Place the collected waste into a new, properly labeled hazardous waste container.

    • Wipe the area clean with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood) :

    • Alert all personnel in the immediate area and evacuate.

    • If the material is volatile or dusty, close the laboratory door to contain vapors.

    • Contact your institution's EHS emergency line immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-[Methyl(quinazolin-4-yl)amino]acetic acid waste.

G cluster_0 Phase 1: In-Lab Waste Management (SAA) cluster_1 Phase 2: Final Disposal A Waste Generation (Solid, Liquid, Consumables) B Segregate Waste Stream (Isolate from other chemicals) A->B C Select Compatible Container (HDPE, good condition, sealable) B->C D Label Container Immediately ('Hazardous Waste', full chemical names) C->D E Store in SAA (Keep container closed) D->E F Container 90% Full? E->F G Continue Collection in SAA F->G No H Contact EHS for Pickup (Submit waste disposal request) F->H Yes G->F I EHS Collects for Final Disposal (Incineration or other licensed method) H->I

Caption: Waste Disposal Workflow Diagram

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Quinazoline Safety Data Sheet . Szabo-Scandic. [Link]

  • Hazardous Drugs - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Quinazoline Safety Data Sheet . Alfa Aesar. [Link]

  • (2-Aminothiazole-4-yl)-Acetic Acid, 98% Material Safety Data Sheet . Cole-Parmer. [Link]

  • 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride Material Safety Data Sheet . Capot Chemical. [Link]

  • Amino Acid Standard Safety Data Sheet . Not specified. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Safe handling of cytotoxics: guideline recommendations . PMC. [Link]

  • Chemical Waste Management Guide . Not specified. [Link]

  • Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2 . Semantic Scholar. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives . PMC. [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity . Scirp.org. [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones . ResearchGate. [Link]

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Handling

Comprehensive Safety and Handling Guide for 2-[Methyl(quinazolin-4-yl)amino]acetic acid

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-[Methyl(quinazolin-4-yl)amino]acetic acid. As a quinazoline derivative, this compound is part of a class of mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-[Methyl(quinazolin-4-yl)amino]acetic acid. As a quinazoline derivative, this compound is part of a class of molecules with significant biological activity, necessitating careful handling to ensure the safety of laboratory personnel and the integrity of research.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed.[4]

  • Skin Irritation: May cause skin irritation upon contact.[5]

  • Eye Irritation: May cause serious eye irritation.[5]

  • Respiratory Irritation: As a powder, it may cause respiratory tract irritation if inhaled.

A thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the frequency of handling, and the specific procedures being performed.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling 2-[Methyl(quinazolin-4-yl)amino]acetic acid.

PPE Category Minimum Requirement Recommended for Higher Risk Operations
Body Protection Knee-length laboratory coat.[6][7][8]Chemical-resistant apron over a lab coat for splash hazards.[8]
Hand Protection Disposable nitrile gloves.[6][7]Double-gloving with nitrile gloves, especially for extended handling.[7][9]
Eye & Face Protection Safety glasses with side shields.[6][7]Chemical safety goggles for splash risks. A face shield should be worn in addition to goggles when there is a significant splash potential.[6][7][9]
Respiratory Protection Not typically required for small quantities in a well-ventilated area.A NIOSH-approved respirator (e.g., N95) should be used if working with larger quantities, if the material is dusty, or in poorly ventilated areas.[7]
Footwear Closed-toe shoes.[6][7][10]---

Safe Handling Procedures

Adherence to proper handling procedures is paramount to preventing exposure and contamination.

Engineering Controls
  • Ventilation: Always handle 2-[Methyl(quinazolin-4-yl)amino]acetic acid in a certified chemical fume hood to minimize inhalation exposure.[5][11]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the laboratory.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • If weighing the solid, do so within the fume hood.

    • Use a draft shield on the balance to prevent air currents from affecting the measurement and dispersing the powder.

    • Handle the compound gently to avoid creating dust.

  • Dissolving:

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Cap containers securely before mixing or vortexing.

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it down.

    • Properly dispose of all contaminated waste as described in the disposal plan.

    • Remove PPE in the correct order to avoid self-contamination (see diagram below).

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13]

  • Spill:

    • For a small spill, dampen the material with a suitable solvent to prevent it from becoming airborne.

    • Carefully sweep the dampened material into a container for hazardous waste.

    • Clean the spill area thoroughly.

    • For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

Proper disposal of 2-[Methyl(quinazolin-4-yl)amino]acetic acid and associated waste is essential to protect the environment and comply with regulations.

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled hazardous waste container. Do not pour down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • Consult Local Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance.[12]

Visual Guides

PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat D2 2. Mask/Respirator D1->D2 D3 3. Goggles/Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Goggles/Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Mask/Respirator F3->F4

Caption: Proper sequence for donning and doffing PPE.

Spill Response Workflow

Spill_Response Start Spill Occurs Assess Assess Spill Size Start->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Contain Contain Spill with Absorbent SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Neutralize Dampen to Prevent Dust Contain->Neutralize Cleanup Collect Waste Neutralize->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End Response Complete Dispose->End Notify Notify EHS/Supervisor Evacuate->Notify

Caption: Decision workflow for responding to a chemical spill.

References

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet for Quinazoline. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Mini-Reviews in Medicinal Chemistry, 19(19), 1586-1603.
  • Columbia University Environmental Health & Safety. (2016, March 9). Policy for Personal Protective Equipment in Research Laboratories. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (2015, October 24). Personal Protective Equipment for Engineered Nanoparticles. Retrieved from [Link]

  • University of California, Irvine Office of Research. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Kaur, R., & Kumar, R. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6487. [Link]

  • Chembase.cn. (n.d.). (2-METHYL-QUINOLIN-4-YLOXY)-ACETIC ACID. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 7(85), 53735-53754. [Link]

  • Al-Rashood, S. T., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 855. [Link]

  • Sharma, A., et al. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Current Organic Synthesis, 20(5), 506-527.
  • Sharma, P., & Singh, P. (2022). The Medicinal Functionality of Quinazolines.

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